molecular formula C10H13NO2 B1285874 8-Methoxychroman-4-amine CAS No. 747390-79-0

8-Methoxychroman-4-amine

Cat. No.: B1285874
CAS No.: 747390-79-0
M. Wt: 179.22 g/mol
InChI Key: YPYXECSRHOYDPH-UHFFFAOYSA-N
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Description

8-Methoxychroman-4-amine is a chiral chroman-4-one derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. The chroman-4-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active natural and synthetic compounds . This specific amine-functionalized analog is of significant interest for the design and synthesis of novel lead compounds, particularly in the exploration of new therapeutic agents . Researchers utilize this compound as a key intermediate in the development of molecules with potential pharmacological activities. Chroman-4-one analogs have demonstrated a wide spectrum of bioactivities in scientific studies, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties . The amine group at the 4-position provides a reactive handle for further chemical modifications, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. Key Research Applications: • Medicinal Chemistry: Serves as a synthetic intermediate for the development of novel chromanone-based therapeutics . • Drug Discovery: Used as a building block to create analogs for high-throughput screening against various biological targets . • Chemical Biology: Useful as a precursor for probes that study protein interactions or enzymatic activity. Handling and Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Handle with appropriate personal protective equipment, including gloves and safety goggles, in accordance with good laboratory practices. Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYXECSRHOYDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Chroman Scaffold and the Potential of 8-Methoxychroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 8-Methoxychroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, yet three-dimensional, structure provides an excellent framework for orienting functional groups in precise vectors to interact with biological targets. Derivatives of chroman have demonstrated a wide array of pharmacological activities, including roles as selective estrogen receptor degraders (SERDs), ROCK2 inhibitors, and analgesic agents[1][2][3].

This guide focuses on a specific, functionalized derivative: this compound. This molecule is of particular interest to the scientific community for two primary reasons. First, the methoxy group at the 8-position modulates the electronic properties of the aromatic ring and can serve as a key hydrogen bond acceptor or metabolic blocker in ligand-receptor interactions. Second, the primary amine at the 4-position provides a versatile synthetic handle. This amine is a potent nucleophile, allowing for straightforward derivatization to build libraries of novel compounds for screening and structure-activity relationship (SAR) studies.

This document serves as a comprehensive technical resource on the core chemical properties of this compound, offering insights into its structure, synthesis, reactivity, and characterization to empower its application in research and development.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical properties is the foundation of all subsequent experimental work. This compound is typically handled in its hydrochloride salt form to improve stability and solubility.

Key Identifiers:

  • Systematic IUPAC Name: 8-methoxy-3,4-dihydro-2H-chromen-4-amine

  • CAS Number: 191608-35-2 (for the hydrochloride salt)[4]

  • Molecular Formula: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 g/mol [5]

Physicochemical Data Summary

The following table summarizes key computed and predicted physicochemical properties, which are critical for predicting the molecule's behavior in various solvent systems and its potential as a drug candidate (e.g., Lipinski's Rule of Five).

PropertyValueSource
Molecular Weight 179.22 g/mol ChemBK[5]
Predicted Density 1.17 ± 0.1 g/cm³ChemBK[5]
Predicted Boiling Point 287.1 ± 40.0 °CChemBK[5]
Predicted pKa 4.38 ± 0.40ChemBK[5]
XLogP3 0.2PubChem[6]
Hydrogen Bond Donors 1PubChem[6]
Hydrogen Bond Acceptors 3PubChem[6]
Topological Polar Surface Area 44.5 ŲPubChem[6]

Section 2: Synthesis and Purification

While multiple synthetic routes to the chroman scaffold exist, a common and logical approach to this compound involves the construction of the corresponding chroman-4-one followed by the introduction of the amine functionality. Reductive amination is a robust and widely used method for this transformation.

Proposed Synthetic Workflow

The diagram below illustrates a plausible, high-level synthetic pathway from a commercially available starting material like 2-hydroxy-3-methoxybenzaldehyde.

G A 2-Hydroxy-3-methoxybenzaldehyde B Step 1: Ring Formation (e.g., reaction with an acrylate followed by cyclization) A->B Reagents C 8-Methoxychroman-4-one B->C D Step 2: Reductive Amination C->D NH₃, Reducing Agent (e.g., NaBH₃CN, H₂/Pd) E This compound D->E

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination of 8-Methoxychroman-4-one

This protocol provides a self-validating, step-by-step methodology for the key transformation. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To convert the ketone functionality of 8-Methoxychroman-4-one into a primary amine.

Pillar of Trustworthiness: This reaction is monitored by Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material before workup, preventing contamination of the final product.

Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-Methoxychroman-4-one (1.0 eq) in an appropriate solvent such as methanol or ethanol.

    • Rationale: Protic solvents are chosen for their ability to dissolve both the ketone and the ammonium salt intermediates.

  • Imine Formation:

    • Add ammonium acetate (approx. 10 eq) or a solution of ammonia in methanol to the flask. Stir the mixture at room temperature for 1-2 hours.

    • Rationale: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the intermediate imine/enamine, in accordance with Le Châtelier's principle.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise.

    • Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting ketone, minimizing side reactions. The reaction is cooled to control any exotherm.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC, visualizing with a UV lamp and a potassium permanganate stain. The disappearance of the starting ketone spot and the appearance of a new, more polar amine spot indicates reaction completion.

  • Workup and Purification:

    • Quench the reaction by slowly adding aqueous HCl (1M) until the solution is acidic (pH ~2) to neutralize any remaining reducing agent.

    • Wash the aqueous layer with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-basic impurities.

    • Basify the aqueous layer to pH >10 with aqueous NaOH (e.g., 2M). The product will now be in its free-base form.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product via column chromatography on silica gel if necessary.

Section 3: Spectroscopic Analysis

Structural elucidation and purity confirmation are paramount. The following spectroscopic signatures are characteristic of this compound.

Spectroscopic Method Characteristic Signals and Interpretation
¹H NMR ~6.8-7.2 ppm: Aromatic protons on the benzene ring. ~4.0-4.5 ppm: Protons on the carbon bearing the amine group (-CH(NH₂)-). ~3.8 ppm: Singlet, 3H, corresponding to the methoxy (-OCH₃) protons. ~2.0-3.0 ppm: Multiplets corresponding to the other aliphatic protons on the chroman ring. ~1.5-3.0 ppm: Broad singlet, 2H, for the amine (-NH₂) protons. Position is variable and signal may disappear upon D₂O exchange[7].
¹³C NMR ~140-150 ppm: Aromatic carbons attached to oxygen. ~110-130 ppm: Other aromatic carbons. ~55-60 ppm: Methoxy carbon (-OCH₃). ~45-55 ppm: Carbon bearing the amine group (-C-NH₂). ~20-40 ppm: Other aliphatic carbons in the chroman ring.
IR Spectroscopy 3300-3500 cm⁻¹: Two distinct, sharp-to-medium bands, characteristic of a primary amine N-H symmetric and asymmetric stretch[8]. ~1600 cm⁻¹: N-H bending (scissoring) vibration. 1200-1300 cm⁻¹: C-O stretching for the aryl ether. 1000-1250 cm⁻¹: C-N stretching of the aliphatic amine[8].
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z = 179. Nitrogen Rule: The odd molecular weight is consistent with the presence of a single nitrogen atom[9]. Key Fragmentation: Expect α-cleavage adjacent to the amine, leading to the loss of side chains and formation of a stable iminium cation.

Section 4: Reactivity and Chemical Behavior

The utility of this compound as a synthetic intermediate is defined by the reactivity of its primary amine group. This group acts as both a base and a nucleophile.

  • Basicity: The lone pair of electrons on the nitrogen atom makes the molecule a weak base. It readily reacts with acids to form the corresponding ammonium salt, such as the commercially available hydrochloride salt[4]. This property is crucial for purification and handling.

  • Nucleophilicity: The primary amine is an excellent nucleophile and will participate in a variety of bond-forming reactions, making it a valuable building block for creating analogs.

Key Reactions of the Amine Group

G A Acid Chloride (R-COCl) or Anhydride D Amide Derivative (Acylation) A->D Core This compound A->Core B Alkyl Halide (R'-X) E Secondary/Tertiary Amine (Alkylation) B->E B->Core C Aldehyde / Ketone F Imine Derivative (Condensation) C->F C->Core

Caption: Key nucleophilic reactions of this compound.

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields stable amide derivatives. This is a common strategy for SAR studies.

  • Alkylation: The amine can be alkylated using alkyl halides. However, polyalkylation is a common side reaction, often leading to a mixture of secondary, tertiary, and even quaternary ammonium salts[10][11]. To achieve selective mono-alkylation, specific reagents and conditions, such as reductive amination with an aldehyde, are preferred[12].

  • Imine Formation: Condensation with aldehydes or ketones under dehydrating conditions results in the formation of an imine (Schiff base), which can be a final product or an intermediate that is subsequently reduced to a secondary amine.

Section 5: Applications in Research and Drug Development

The chroman scaffold is a cornerstone in modern drug discovery[1][2]. This compound serves as a high-value starting material for accessing novel chemical space.

  • Scaffold for Library Synthesis: The reactive amine at the 4-position is ideally suited for parallel synthesis and the creation of focused compound libraries. By varying the groups attached to the amine (via acylation, alkylation, etc.), researchers can systematically probe the binding pockets of target proteins to optimize potency, selectivity, and pharmacokinetic properties.

  • Analogs of Bioactive Molecules: Many known bioactive compounds, including antimalarials and kinase inhibitors, feature an amino group attached to a heterocyclic core[13][14]. This compound provides a unique bicyclic core that can be used to generate novel analogs of these existing drugs, potentially leading to improved efficacy or novel mechanisms of action.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this molecule is an ideal fragment for FBDD campaigns. Its successful binding to a target can be identified through biophysical methods, and the amine handle provides a clear vector for growing the fragment into a more potent lead compound.

Section 6: Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for aromatic amines should be followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[15][16].

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[16]. Facilities should be equipped with an eyewash station and a safety shower[15].

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous or exothermic reactions[16].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials[17].

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[18].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[17].

    • Ingestion: If swallowed, call a poison control center or doctor. Do not induce vomiting.

Conclusion

This compound is a structurally significant molecule that combines the privileged chroman scaffold with a versatile primary amine. Its well-defined physicochemical properties, predictable spectroscopic signatures, and clear reactivity profile make it an invaluable tool for medicinal chemists and researchers. The ability to easily generate a diverse array of derivatives from its amine handle positions this compound as a key building block for the discovery of next-generation therapeutics and novel chemical probes.

References

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Sources

8-Methoxychroman-4-amine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 8-Methoxychroman-4-amine

Introduction

In the realm of medicinal chemistry and drug development, the chroman scaffold is a privileged structure, forming the core of numerous biologically active compounds. This compound, a specific derivative, presents as a valuable synthon and potential pharmacophore. Its structural features—a bicyclic ether, an aromatic methoxy group, and a chiral primary amine—necessitate a rigorous and multi-faceted analytical approach for unambiguous characterization. The absolute confirmation of a molecule's constitution, configuration, and conformation is not merely an academic exercise; it is a foundational requirement for understanding its structure-activity relationship (SAR), ensuring reproducibility in biological assays, and meeting stringent regulatory standards.

This technical guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive, logic-driven walkthrough of the structure elucidation process for this compound. Moving beyond a simple recitation of procedures, this document emphasizes the causality behind experimental choices, demonstrating how an integrated spectroscopic approach functions as a self-validating system to build an irrefutable structural proof. We will proceed from a proposed structure, systematically gathering and interpreting evidence from a suite of modern analytical techniques.

The Hypothesis: Proposed Structure and Initial Analysis

The starting point for any structure elucidation is a hypothesis. Based on a plausible synthetic route, we propose the target molecule to be this compound. Our entire analytical workflow is designed to test this hypothesis by confirming the presence of its key structural features.

Proposed Structure:

Caption: Proposed structure of this compound with key positions numbered.

  • Molecular Formula: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 g/mol

  • Degree of Unsaturation: The formula for a saturated acyclic amine with 10 carbons is C₁₀H₂₃N. The degree of unsaturation is calculated as ( (2C + 2 + N - H - X) / 2 ). For C₁₀H₁₃NO₂, this is ( (2*10 + 2 + 1 - 13) / 2 ) = 10 / 2 = 5. This value is consistent with a benzene ring (4 degrees) and a second ring (1 degree).[1]

  • Key Features for Verification:

    • Molecular Mass: 179.09 (monoisotopic).

    • Aromatic System: A 1,2,3-trisubstituted benzene ring.

    • Chroman Core: A dihydropyran ring fused to the benzene ring.

    • Functional Groups: A primary amine (-NH₂), an aryl alkyl ether (-O-CH₃), and an aliphatic ether (part of the chroman ring).

    • Chirality: A stereocenter at the C4 position.

The following workflow outlines our integrated approach to verifying these features.

G cluster_0 Hypothesis & Synthesis cluster_1 Spectroscopic Analysis cluster_2 Definitive Proof Hypothesis Propose Structure (C₁₀H₁₃NO₂) Synthesis Synthesis & Purification Hypothesis->Synthesis ChiralSep Chiral Separation (HPLC) Synthesis->ChiralSep MS Mass Spectrometry (MS) Confirms MW & Fragmentation ChiralSep->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps C-H Framework IR->NMR XRay X-Ray Crystallography Provides 3D Structure & Absolute Configuration NMR->XRay Elucidation Structure Elucidated XRay->Elucidation

Caption: Integrated workflow for the structure elucidation of this compound.

Synthesis and Chiral Separation

Causality: Before any analysis can be performed, a pure sample of the compound must be obtained. A logical and common method for synthesizing a primary amine at a benzylic-like position is the reductive amination of the corresponding ketone. Furthermore, since the C4 position is chiral, and biological activity is often enantiomer-specific, resolving the racemic mixture into its constituent enantiomers is a critical step for complete characterization.

Experimental Protocol: Synthesis via Reductive Amination
  • Dissolution: Dissolve 8-methoxychroman-4-one (1.0 eq) in methanol.

  • Amine Source: Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 1M HCl.

  • Workup: Concentrate the mixture under reduced pressure, then partition between ethyl acetate and a saturated sodium bicarbonate solution. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product via flash column chromatography on silica gel to yield racemic this compound.

Experimental Protocol: Chiral HPLC Separation

Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral compounds, including cyclic amines, through interactions like hydrogen bonding, dipole-dipole, and π-π stacking.[2][3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralcel® OD-H (or similar cellulose-based CSP), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a basic additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Dissolve the racemic amine in the mobile phase. Inject onto the column and monitor the elution profile. The two enantiomers should resolve into distinct peaks, which can be collected separately.

Mass Spectrometry (MS): Confirming Molecular Weight

Causality: The first and most fundamental question is: "What is the molecule's mass?" Mass spectrometry provides a direct answer by measuring the mass-to-charge ratio (m/z) of the ionized molecule (the molecular ion, M⁺•). This experiment serves to confirm the elemental composition proposed by the molecular formula.

Data Interpretation

For C₁₀H₁₃NO₂, the expected monoisotopic mass is 179.09 Da. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our hypothesis.[4]

In Electron Ionization (EI-MS), the high energy causes the molecular ion to fragment in predictable ways. For this compound, the most characteristic fragmentation is the α-cleavage adjacent to the amine, which is a dominant pathway for aliphatic amines.[5][6] This involves the loss of the largest possible radical from the carbon bearing the nitrogen.

G mol [C₁₀H₁₃NO₂]⁺• Molecular Ion m/z = 179 frag1 CH₂=NH₂⁺ m/z = 30 mol->frag1 α-Cleavage frag2 [M - C₂H₄O]⁺• Retro-Diels-Alder m/z = 135 mol->frag2 RDA frag3 [M - CH₃]⁺ m/z = 164 mol->frag3 Loss of methyl radical

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Data Summary: Mass Spectrometry
m/z (Proposed)AssignmentRationale
179[M]⁺• (Molecular Ion)Corresponds to the molecular weight of C₁₀H₁₃NO₂.
164[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
150[M - NH₂CH₂]⁺α-cleavage at the C4-C4a bond, loss of the C4-amine fragment.
135[M - C₂H₄O]⁺•Retro-Diels-Alder (RDA) fragmentation of the dihydropyran ring, a common pathway for chromans.[7]
30[CH₂=NH₂]⁺This fragment is often observed in the mass spectra of primary amines resulting from α-cleavage. However, given the cyclic nature, the fragment at m/z 150 is more indicative of the primary cleavage event.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: While MS gives the mass, IR spectroscopy provides information about the types of bonds present. It is an exceptionally reliable method for confirming the presence (or absence) of key functional groups, such as the amine N-H and ether C-O bonds.

Data Interpretation

The IR spectrum is analyzed by looking for characteristic absorption frequencies corresponding to specific bond vibrations.

Data Summary: Infrared Spectroscopy
Frequency Range (cm⁻¹)Vibration TypeFunctional Group Confirmed
3450-3300 (two bands)N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)[8][9]
3100-3000C-H Stretch (sp²)Aromatic Ring
2980-2850C-H Stretch (sp³)Aliphatic CH₂ and CH₃
~1600 & ~1480C=C StretchAromatic Ring
1650-1550N-H Bend (Scissoring)Primary Amine (-NH₂)[8]
1260-1200C-O Stretch (Aryl ether)Ar-O-CH₃[10]
1120-1020C-O Stretch (Aliphatic ether)Chroman Ring Ether

The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is particularly diagnostic for a primary (R-NH₂) amine.[11] The strong band around 1250 cm⁻¹ would corroborate the presence of the aryl ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. ¹H NMR reveals the chemical environment and neighboring relationships of hydrogen atoms, while ¹³C NMR maps out the carbon framework. 2D NMR techniques like COSY and HSQC are then used to definitively link these pieces together.

¹H NMR Spectroscopy Interpretation

The proposed structure has 13 protons in 8 unique chemical environments.

  • Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons (H5, H6, H7) will appear in this region. Their splitting pattern (e.g., doublet of doublets, triplet) will be crucial for confirming the 1,2,3-substitution pattern.

  • Amine Protons (-NH₂, ~δ 1.5-3.0 ppm): These protons often appear as a broad singlet and can exchange with D₂O, causing the signal to disappear—a key confirmatory test.

  • Methoxy Protons (-OCH₃, ~δ 3.8 ppm): This group will appear as a sharp singlet integrating to 3 protons. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.[12]

  • Heterocyclic Ring Protons (C2, C3, C4):

    • H4 (~δ 4.1 ppm): This proton is attached to the carbon bearing the amine group and is deshielded by the adjacent aromatic ring and ring oxygen. It will likely appear as a triplet or doublet of doublets due to coupling with the C3 protons.

    • H2 (~δ 4.2 & 3.9 ppm): These two diastereotopic protons are adjacent to the ring oxygen and will be deshielded. They will show geminal coupling to each other and vicinal coupling to the C3 protons.

    • H3 (~δ 2.1 & 1.8 ppm): These two diastereotopic protons are adjacent to the chiral center and will show complex splitting due to geminal coupling and vicinal coupling to both H2 and H4 protons.

¹³C NMR Spectroscopy Interpretation

The structure has 10 unique carbon atoms.

  • Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The carbons directly attached to oxygen (C8 and C8a) will be the most downfield shifted.

  • Aliphatic Carbons (δ 20-80 ppm): Four signals are expected corresponding to C2, C3, C4, and the methoxy carbon (-OCH₃). The carbons attached to heteroatoms (C2, C4, -OCH₃) will be more deshielded (further downfield) than the C3 carbon.

Data Summary: Predicted NMR Assignments
Position¹H NMR (δ, ppm, mult., J Hz)¹³C NMR (δ, ppm)2D NMR Correlations (COSY, HSQC)
-NH₂ ~2.0 (br s, 2H)-Disappears with D₂O shake
C2 ~4.2 (m, 1H), ~3.9 (m, 1H)~65COSY with H3; HSQC to C2
C3 ~2.1 (m, 1H), ~1.8 (m, 1H)~28COSY with H2, H4; HSQC to C3
C4 ~4.1 (t, 1H)~48COSY with H3; HSQC to C4
C4a -~122-
C5 ~6.8 (d)~120COSY with H6; HSQC to C5
C6 ~7.0 (t)~128COSY with H5, H7; HSQC to C6
C7 ~6.6 (d)~115COSY with H6; HSQC to C7
C8 -~148-
C8a -~145-
-OCH₃ ~3.8 (s, 3H)~56HSQC to -OCH₃ carbon

Note: Predicted chemical shifts are estimates based on data for similar structures and can vary based on solvent and other experimental conditions.[13][14]

X-Ray Crystallography: The Definitive Proof

Causality: While the combination of MS, IR, and NMR provides an overwhelming body of evidence that strongly supports the proposed structure, X-ray crystallography offers the final, unambiguous confirmation.[15] By diffracting X-rays off a single, well-ordered crystal, one can generate a three-dimensional electron density map of the molecule. This technique is the gold standard for structure determination.

Protocol: Single Crystal X-Ray Diffraction
  • Crystallization: Grow a single crystal of high quality, often the most challenging step. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. For an amine, crystallization of a salt (e.g., hydrochloride) is often successful.

  • Data Collection: Mount the crystal on a diffractometer and irradiate it with a monochromatic X-ray beam.

  • Structure Solution: The diffraction pattern is used to solve the phase problem and generate an electron density map.

  • Structure Refinement: The atomic positions are refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsion angles.

Key Insights from Crystallography:

  • Unambiguous Connectivity: It provides a direct image of the atomic connectivity, confirming the chroman ring system, the positions of the methoxy and amine groups, and leaving no room for isomeric uncertainty.

  • Absolute Configuration: For a crystal of a single enantiomer, anomalous dispersion methods can be used to determine the absolute configuration (R or S) at the C4 stereocenter, which is impossible to determine from the other spectroscopic methods discussed.[16]

  • Conformational Analysis: It reveals the preferred solid-state conformation of the molecule, such as the puckering of the dihydropyran ring.

Conclusion

The structure elucidation of this compound is a systematic process of hypothesis testing. Each analytical technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular formula and provides fragmentation clues. Infrared spectroscopy identifies the essential functional groups. A full suite of 1D and 2D NMR experiments meticulously maps the carbon-hydrogen framework and establishes atomic connectivity. Finally, single-crystal X-ray crystallography delivers the definitive, three-dimensional proof of structure and, crucially, its absolute stereochemistry. By integrating the data from these orthogonal methods, a self-validating and irrefutable structural assignment is achieved, providing the solid foundation required for any further research or development.

References

  • Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S.M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR and 13 C NMR data for compounds 1 at 500 MHz (CD 3 OD)...[Link]

  • ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra...[Link]

  • Ahmed, N., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. [Link]

  • Berden, G., et al. (2022). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ScienceDirect. (n.d.). Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • OpenStax. (2023). Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Elyashberg, M. (2015).
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • National Institutes of Health. (2010). X-Ray Crystallography of Chemical Compounds. [Link]

  • Hata, T., & Kinumaki, S. (1967). Infrared and Raman Spectra of Amine-SO2 Molecular Complexes and the Force Constants for the Characteristic Vibrations. Science Reports of the Research Institutes, Tohoku University, Series A.
  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. [Link]

  • Quimica Organica.org. (n.d.). IR Spectrum: Amines. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • ResearchGate. (n.d.). Crystal structure of 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-methylchroman-4-one, C17H16O5. [Link]

  • Yakhak Hoeji. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. [Link]

  • YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • ResearchGate. (n.d.). Crystal structure of 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-methylchroman-4-one, C17H16O5. [Link]

  • Google Patents. (n.d.). US6316613B1 - Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. [Link]

  • YouTube. (2021). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. [Link]

  • The Royal Society of Chemistry. (n.d.). Structure 2026: automated interpretation of spectroscopy data. [Link]

  • ResearchGate. (n.d.). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. [Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. [Link]

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An In-depth Technical Guide to 8-Methoxychroman-4-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Methoxychroman-4-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a robust synthetic pathway, detail methods for its analytical characterization, and explore its burgeoning applications as a versatile molecular scaffold. This document is intended for professionals who require a deep, practical understanding of this molecule and its potential.

Core Molecular Profile of this compound

This compound, systematically known as 8-methoxy-3,4-dihydro-1H-isochromen-4-amine , is a bicyclic aromatic ether amine.[1] The structure features a chroman core, which is a benzopyran ring system, substituted with a methoxy group at the 8-position and an amine group at the 4-position. The presence of a stereocenter at the C4 position means the compound can exist as a racemic mixture or as individual (R)- and (S)-enantiomers. This chirality is a critical consideration in drug development, as enantiomers often exhibit distinct pharmacological and toxicological profiles.

The amine functionality provides a key reactive handle for derivatization, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The methoxy group modulates the electronic properties and lipophilicity of the aromatic ring, influencing how the molecule interacts with biological targets.

Physicochemical and Computed Properties

A summary of the key properties for this compound is presented below. This data is essential for planning synthetic transformations, purification, and formulation studies.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem[1]
Molecular Weight 179.22 g/mol PubChem[1]
Exact Mass 179.094628657 DaPubChem[1]
IUPAC Name 8-methoxy-3,4-dihydro-1H-isochromen-4-aminePubChem[1]
XLogP3-AA (Lipophilicity) 0.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 44.5 ŲPubChem[1]

Synthesis Pathway: Reductive Amination of 8-Methoxychroman-4-one

The most logical and widely applicable method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 8-Methoxychroman-4-one. This two-step, one-pot reaction is a cornerstone of medicinal chemistry due to its efficiency and broad substrate scope.[2][3]

The causality behind this choice is clear: the ketone provides a stable, accessible electrophilic site. The reaction proceeds via the initial formation of a hemiaminal intermediate upon addition of an amine source (in this case, ammonia or an ammonia equivalent), which then dehydrates to form a transient imine or iminium ion. This intermediate is then selectively reduced to the final amine product.

Diagram of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Final Product & Workup Ketone 8-Methoxychroman-4-one Imine Imine Intermediate (transient) Ketone->Imine + Amine Source (Dehydration) AmineSource Ammonia Source (e.g., NH4OAc) AmineSource->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine Workup Aqueous Workup & Purification Product->Workup

Caption: Reductive amination workflow for this compound.

Experimental Protocol

This protocol is a robust, self-validating system based on established methodologies for the reductive amination of heterocyclic ketones.[4]

Objective: To synthesize this compound from 8-Methoxychroman-4-one.

Materials:

  • 8-Methoxychroman-4-one (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (10 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 8-Methoxychroman-4-one (1.0 eq) and ammonium acetate (10 eq).

  • Solvent Addition: Add anhydrous DCM or DCE to dissolve/suspend the reagents (concentration typically 0.1-0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Scientist's Note: This initial period is crucial to allow for the formation of the imine intermediate in situ. The large excess of ammonium acetate drives this equilibrium forward.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Causality Note: NaBH(OAc)₃ is the reagent of choice here. It is a mild and selective reducing agent that readily reduces the protonated iminium ion but is slow to react with the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.[4]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

  • Quenching: Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • ¹H NMR: Expect to see distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm region), the methoxy group singlet (δ ~3.8 ppm), the benzylic protons of the chroman ring, and the proton at the C4 position adjacent to the amine.

    • ¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon (δ ~55 ppm), and the aliphatic carbons of the heterocyclic ring.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C-O stretching for the methoxy and ether functionalities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. For chiral compounds, a chiral HPLC method must be developed to determine the enantiomeric excess (ee).

Applications in Research and Drug Development

The chroman scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets.[7] Derivatives of the chroman and isochroman core have shown a wide array of biological activities.

Potential Therapeutic Targets

G cluster_apps Potential Therapeutic Areas Core This compound Scaffold Oncology Oncology Core->Oncology Anticancer Activity (e.g., Kinase Inhibition) CNS CNS Disorders Core->CNS Neuromodulation Cardio Cardiovascular Disease Core->Cardio ROCK Inhibition Inflammation Inflammatory Conditions Core->Inflammation Anti-inflammatory Effects

Caption: Potential therapeutic applications derived from the chroman scaffold.

  • ROCK Inhibitors: Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in cardiovascular diseases, cancer, and glaucoma. Closely related (S)-6-methoxy-chroman derivatives have been developed as highly potent and selective ROCK2 inhibitors.[8] The this compound core serves as an excellent starting point for synthesizing analogous inhibitors.

  • Anticancer Agents: The chroman-4-one framework, the precursor to our target molecule, is found in numerous natural products with potent cytotoxic activity against various cancer cell lines.[7] The amine at the C4 position provides a vector for adding functionalities that can target specific proteins or cellular pathways involved in cancer progression.

  • Antioxidant and Anti-inflammatory Activity: Methoxy-substituted chroman structures are known to possess antioxidant properties.[7] This activity, combined with the potential to modulate inflammatory pathways, makes these compounds interesting for research into neurodegenerative and other inflammatory diseases.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) may not be widely available, precautions should be based on the properties of aromatic amines.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents. The hydrochloride salt form is often more stable and easier to handle than the free base.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a molecule; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis, combined with the proven therapeutic potential of the chroman scaffold, makes it a highly valuable building block for researchers. By understanding its fundamental properties and leveraging the synthetic and analytical protocols outlined in this guide, scientists are well-equipped to explore the full potential of this compound in developing next-generation therapeutics.

References

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Available at: [Link]

  • Kaur, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, 18(9), e2100345. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129980800, 8-Methoxyisochroman-4-amine. PubChem. Retrieved from [Link].

  • Storer, R. I., et al. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society, 128(1), 84–86. Available at: [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • MDPI. (n.d.). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Available at: [Link]

  • Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 2053–2065. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 8-Methoxychroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 8-Methoxychroman-4-amine hydrochloride, a key physicochemical property for its application in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into the compound's properties, factors influencing its solubility, and detailed protocols for experimental determination.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug discovery and development. For a compound like this compound hydrochloride, understanding its solubility is paramount for:

  • Bioavailability: A compound must be in solution to be absorbed in the gastrointestinal tract.

  • Formulation Development: The choice of vehicle for in vitro and in vivo studies is dictated by solubility.

  • In Vitro Assays: Achieving accurate and reproducible results in biological assays requires the test compound to be fully dissolved in the assay medium.

This guide will delve into the theoretical and practical aspects of the solubility of this compound hydrochloride, providing a robust framework for its effective use in a research setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential to comprehend its solubility profile. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to the free base.

PropertyValueSource
Chemical Name This compound hydrochloride-
CAS Number 191608-35-2[1]
Molecular Formula C₁₀H₁₄ClNO₂[1]
Molecular Weight 215.68 g/mol [1]
Predicted pKa (free amine) 4.38 ± 0.40[2]
Predicted XLogP3 (free amine) 0.2[3]

Causality Behind the Properties:

  • The amine group is basic and readily forms a hydrochloride salt. This salt formation significantly increases the polarity of the molecule, which is a primary driver for enhanced aqueous solubility.

  • The predicted pKa of 4.38 for the conjugate acid (the protonated amine) suggests that the compound's charge state, and thus its solubility, will be highly dependent on the pH of the solution.[2]

  • The predicted XLogP3 of 0.2 indicates that the free amine has a low lipophilicity, suggesting a favorable partitioning into aqueous media.[3]

The Influence of pH on Solubility

The solubility of ionizable compounds like this compound hydrochloride is profoundly influenced by pH. As an amine salt, it will be more soluble in acidic to neutral solutions where the amine group is protonated and charged.

  • In Acidic Solutions (pH < pKa): The equilibrium will favor the protonated, cationic form of the amine (R-NH₃⁺). This charged species is highly polar and will readily interact with polar solvents like water, leading to higher solubility.

  • In Basic Solutions (pH > pKa): As the pH increases above the pKa, the amine group will be deprotonated to its free base form (R-NH₂). The free base is less polar than the hydrochloride salt, which will lead to a significant decrease in aqueous solubility.

This pH-dependent solubility is a critical consideration for formulation in buffers for biological assays and for predicting its behavior in different physiological environments.

Expected Solubility Profile

  • Water and Aqueous Buffers (e.g., PBS): As a hydrochloride salt, it is expected to have its highest solubility in aqueous media. The solubility will be pH-dependent, with higher solubility at lower pH values.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated in these solvents due to the polar nature of the salt and the ability of the solvents to form hydrogen bonds.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds and is expected to readily dissolve this compound hydrochloride.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected in nonpolar solvents due to the high polarity of the hydrochloride salt.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, standardized experimental methods must be employed. The two most common methods in drug discovery are the shake-flask method for thermodynamic solubility and kinetic solubility assays for high-throughput screening.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility. It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Protocol:

  • Preparation: Add an excess amount of solid this compound hydrochloride to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration: Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Preparation and Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Diagram of the Shake-Flask Method Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess solid compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify by HPLC or LC-MS E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. It measures the solubility of a compound when it is added to a buffer from a concentrated DMSO stock solution, which can sometimes lead to supersaturated solutions.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).

  • Precipitate Detection: After incubation, measure the amount of precipitate formed. This can be done by:

    • Nephelometry: Measuring the light scattering caused by insoluble particles.

    • Direct UV/LC-MS after filtration: Filtering the contents of the wells through a filter plate and measuring the concentration of the compound in the filtrate.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Diagram of the Kinetic Solubility Assay Workflow:

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection A Prepare 10 mM stock in DMSO B Add stock to microtiter plate A->B C Add aqueous buffer and mix B->C D Incubate at 25°C for 1-2h C->D E Measure precipitation (e.g., Nephelometry) D->E F OR Filter and quantify filtrate (LC-MS) D->F

Caption: Workflow for Kinetic Solubility Determination.

Safety and Handling

As a research chemical, this compound hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. In case of contact, rinse the affected area with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

While specific, publicly available experimental solubility data for this compound hydrochloride is limited, a strong understanding of its physicochemical properties allows for a robust theoretical assessment of its solubility profile. As an amine hydrochloride salt, it is expected to be most soluble in aqueous solutions at acidic to neutral pH. For definitive quantitative data, the standardized shake-flask and kinetic solubility protocols outlined in this guide provide a reliable framework for experimental determination. A thorough characterization of its solubility is a critical step in advancing any research or development program involving this compound.

References

  • PubChem. (n.d.). 8-Methoxyisochroman-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 4-MethoxychroMan-8-aMine. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

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An In-depth Technical Guide to 8-Methoxychroman-4-amine (CAS Number: 191608-35-2)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Intermediate for Advanced Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Chroman Scaffold

The chroman ring system is a privileged heterocyclic motif, forming the core structure of a vast array of natural products and pharmacologically active compounds, most notably flavonoids and tocopherols (Vitamin E). Its inherent structural features and amenability to substitution have made it a cornerstone in medicinal chemistry. Within this diverse family, 8-Methoxychroman-4-amine emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its strategic placement of a methoxy group and a reactive primary amine on the chroman core provides a versatile platform for the synthesis of novel therapeutic agents. This guide offers an in-depth technical overview of this compound, from its synthesis and characterization to its potential applications in modern drug discovery.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can infer its key physicochemical properties based on its structure and data from its isomer, 8-Methoxyisochroman-4-amine, and related compounds. These predicted properties are crucial for designing synthetic routes, developing analytical methods, and formulating potential drug candidates.

PropertyPredicted Value/InformationSource/Basis
CAS Number 191608-35-2 (for hydrochloride salt)Chemical Supplier Data[1]
Molecular Formula C₁₀H₁₃NO₂Calculated
Molecular Weight 179.22 g/mol PubChem CID: 129980800 (Isomer)[2]
Appearance White to yellow solid (hydrochloride salt)Supplier Data
Boiling Point 287.1 ± 40.0 °C (Predicted)ChemBK[3]
Density 1.17 ± 0.1 g/cm³ (Predicted)ChemBK[3]
pKa 4.38 ± 0.40 (Predicted, for the amine)ChemBK[3]
XLogP3-AA 0.2PubChem CID: 129980800 (Isomer)[2]
Hydrogen Bond Donors 1PubChem CID: 129980800 (Isomer)[2]
Hydrogen Bond Acceptors 3PubChem CID: 129980800 (Isomer)[2]

Synthesis of this compound: A Strategic Approach

Synthesis_Workflow Start 2'-Hydroxy-3'-methoxyacetophenone Intermediate1 8-Methoxychroman-4-one Start->Intermediate1 Step 1: Cyclization (e.g., with paraformaldehyde) Intermediate2 Imine Intermediate Intermediate1->Intermediate2 Step 2: Imine Formation (with a nitrogen source, e.g., NH4OAc) FinalProduct This compound Intermediate2->FinalProduct Step 3: Reduction (e.g., NaBH3CN or H2/Pd-C)

A proposed three-step synthesis workflow for this compound.
Step 1: Synthesis of 8-Methoxychroman-4-one

The foundational step is the synthesis of the key intermediate, 8-methoxychroman-4-one. This can be achieved through a base-mediated cyclization reaction between 2'-hydroxy-3'-methoxyacetophenone and a suitable one-carbon electrophile, such as paraformaldehyde.

Protocol:

  • Reaction Setup: To a solution of 2'-hydroxy-3'-methoxyacetophenone (1 equivalent) in a suitable solvent such as ethanol, add paraformaldehyde (1.1 equivalents) and a base like diisopropylamine (DIPA) (1.1 equivalents).

  • Reaction Conditions: Heat the mixture using microwave irradiation at 160-170 °C for 1 hour. The rationale for using microwave heating is to significantly accelerate the reaction rate, often leading to higher yields and cleaner product formation compared to conventional heating.

  • Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent like dichloromethane (CH₂Cl₂) and wash sequentially with aqueous sodium hydroxide (NaOH) to remove unreacted starting material, aqueous hydrochloric acid (HCl) to neutralize the base, water, and finally brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 8-methoxychroman-4-one.

Step 2 & 3: Reductive Amination of 8-Methoxychroman-4-one

The conversion of the ketone to the primary amine is a critical transformation. This is most efficiently achieved through a one-pot, two-step reductive amination process. The ketone first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 8-methoxychroman-4-one (1 equivalent) in a suitable solvent like methanol. Add a source of ammonia, such as ammonium acetate (NH₄OAc) (10 equivalents), to the solution. The large excess of the ammonia source drives the equilibrium towards the formation of the imine.

  • Reduction: To the same reaction mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is a common choice as it selectively reduces the imine in the presence of the ketone. Alternatively, catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) can be employed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent by carefully adding a dilute acid. Adjust the pH to basic with a suitable base (e.g., aqueous NaOH) and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude this compound by column chromatography. To obtain the more stable hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.

Analytical Characterization: A Predictive Approach

A comprehensive analytical characterization is paramount for confirming the identity and purity of a synthesized compound. While a full experimental dataset for this compound is not publicly available, we can predict the expected spectral data based on the known characteristics of the chroman scaffold and the amine and methoxy functional groups.

Analytical_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR FTIR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC Structure_Confirmation Structure & Purity Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation HPLC->Structure_Confirmation

A typical analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:

    • A singlet for the methoxy group (-OCH₃) protons, likely in the range of δ 3.8-4.0 ppm.

    • Aromatic protons on the benzene ring, which will appear as a multiplet in the aromatic region (δ 6.5-7.5 ppm). The specific coupling patterns will depend on the substitution.

    • A multiplet for the proton at the C4 position, shifted downfield due to the adjacent amine group.

    • Multiplets for the diastereotopic protons at the C2 and C3 positions of the chroman ring.

    • A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Expected signals include:

    • A signal for the methoxy carbon around δ 55-60 ppm.[3]

    • Signals for the aromatic carbons in the range of δ 110-160 ppm.

    • A signal for the C4 carbon bearing the amine group.

    • Signals for the C2 and C3 carbons of the chroman ring.

Mass Spectrometry (MS)

Electron Spray Ionization Mass Spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 180.10. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns in mass spectrometry are useful for structural elucidation. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present:

  • N-H stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.[5]

  • C-O stretching: An ether C-O stretch is expected around 1200-1250 cm⁻¹.

  • C-N stretching: This will appear in the fingerprint region.

  • Aromatic C-H stretching: Peaks will be observed above 3000 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Purity analysis can be performed using reversed-phase HPLC with UV detection. Due to the presence of the aromatic ring, the compound should have a UV absorbance maximum suitable for detection. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. For quantitative analysis of amines, pre-column derivatization with a chromophoric or fluorophoric agent can be employed to enhance sensitivity.[6][7]

Potential Applications in Drug Discovery

The chroman-4-amine scaffold is a valuable starting point for the development of new therapeutic agents. The presence of the primary amine at the 4-position allows for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds for screening against various biological targets.

Potential_Applications Core This compound Cancer Anticancer Agents Core->Cancer Derivatization Neuro Neurological Disorders Core->Neuro Derivatization Inflammation Anti-inflammatory Agents Core->Inflammation Derivatization Other Other Therapeutic Areas Core->Other Derivatization

Potential therapeutic applications stemming from the this compound scaffold.
  • Anticancer Agents: Chroman and chromone derivatives have been extensively investigated for their anticancer properties. They have been shown to target various pathways involved in cancer progression, including cell cycle regulation and apoptosis.[8][9] The this compound core can be functionalized to generate compounds that interact with specific kinases or other proteins implicated in cancer.

  • Neurological Disorders: The chroman structure is also found in compounds with activity in the central nervous system. The ability to cross the blood-brain barrier is a key consideration in the design of drugs for neurological disorders, and the lipophilicity of the chroman ring can be modulated through substitution to achieve this.

  • Anti-inflammatory Agents: Some chroman derivatives have demonstrated anti-inflammatory effects. The this compound scaffold can be used to develop novel inhibitors of enzymes involved in the inflammatory cascade.

Safety and Handling

As with any chemical compound in a research setting, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Given that aromatic amines as a class can have toxicological properties, it is prudent to handle this compound with care, assuming it may be harmful until proven otherwise.[11][12][13][14]

Conclusion

This compound represents a strategically important building block in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic routes. The combination of the privileged chroman scaffold with a reactive primary amine offers immense potential for the generation of diverse compound libraries for drug discovery programs targeting a range of therapeutic areas, including oncology and neurology. This guide provides a comprehensive foundation for researchers to synthesize, characterize, and utilize this valuable intermediate in their quest for novel therapeutic agents.

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The Chroman-4-Amine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The chroman-4-amine scaffold, a heterocyclic motif featuring a fused benzene and dihydropyran ring with a critical amine functionality at the C4 position, has emerged as a cornerstone in medicinal chemistry. This guide provides a comprehensive exploration of its biological significance, charting a course through its synthetic accessibility, diverse therapeutic applications, and the intricate structure-activity relationships that govern its efficacy. We delve into the pivotal role of chroman-4-amines in the development of novel therapeutics for neurodegenerative diseases, their burgeoning potential in oncology and cardiovascular medicine, and provide detailed experimental methodologies for their synthesis and biological evaluation. This document serves as an essential resource for researchers aiming to harness the full potential of this versatile scaffold in the pursuit of next-generation therapies.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged structures" are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby offering a rich starting point for the development of novel therapeutic agents. The chroman-4-amine scaffold has firmly established itself within this esteemed class.[1][2] Its rigid, conformationally constrained bicyclic system provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with protein binding sites. The amine group at the C4 position is a key determinant of its biological activity, often serving as a crucial hydrogen bond donor or acceptor, or as a point for further chemical modification to modulate physicochemical properties and target engagement.[3]

This guide will navigate the multifaceted biological landscape of the chroman-4-amine scaffold, offering insights into its therapeutic promise and the scientific underpinnings of its activity.

Synthetic Strategies: Accessing the Chroman-4-Amine Core

The gateway to exploring the therapeutic potential of chroman-4-amine derivatives lies in efficient and versatile synthetic methodologies. The most prevalent and direct approach involves the reductive amination of the corresponding chroman-4-one precursors.[4][5]

General Protocol for Reductive Amination of Chroman-4-ones

This protocol outlines a standard laboratory procedure for the synthesis of chroman-4-amines from their ketone analogs.

Materials:

  • Chroman-4-one derivative

  • Amine source (e.g., ammonium acetate, primary or secondary amine)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Solvent (e.g., methanol (MeOH), 1,2-dichloroethane (DCE))

  • Acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Imine Formation: Dissolve the chroman-4-one derivative (1 equivalent) and the amine source (1-2 equivalents) in the chosen solvent. If using an amine salt, a base may be required to liberate the free amine. The mixture is stirred at room temperature or with gentle heating to facilitate the formation of the intermediate imine or enamine.

  • Reduction: Once imine formation is deemed complete (often monitored by TLC or LC-MS), the reducing agent (1-1.5 equivalents) is added portion-wise. The reaction is then stirred until the reduction is complete.

  • Work-up and Purification: The reaction is quenched, typically with water or a basic solution. The product is extracted into an organic solvent, washed, dried, and concentrated under reduced pressure. The crude product is then purified using an appropriate technique, such as flash column chromatography, to yield the desired chroman-4-amine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are favored as they are mild reducing agents that selectively reduce the protonated imine intermediate over the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[4]

  • Solvent and Temperature: The choice of solvent and temperature is crucial for balancing the rate of imine formation and the stability of the reactants and products.

Enantioselective Synthesis

The chirality at the C4 position of the chroman-4-amine scaffold can significantly influence biological activity. Enantiomerically pure chroman-4-amines are often synthesized through the resolution of a racemic mixture or via asymmetric synthesis.[6] One common method for resolution involves the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.[3]

G cluster_synthesis Synthesis of Chroman-4-amines Chroman-4-one Chroman-4-one Amine Amine Reductive_Amination Reductive Amination Racemic_Chroman-4-amine Racemic Chroman-4-amine Chiral_Resolution Chiral Resolution Enantiopure_Chroman-4-amines Enantiopure (R/S) Chroman-4-amines

Therapeutic Applications: A Focus on Neurodegenerative Diseases

The most significant therapeutic potential of the chroman-4-amine scaffold to date lies in the treatment of neurodegenerative diseases, such as Alzheimer's disease (AD).[4] The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh). Therefore, inhibiting the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy.

Cholinesterase Inhibition

Several studies have demonstrated that chroman-4-amine derivatives are potent inhibitors of both AChE and BuChE.[7] A notable study detailed the synthesis of a library of gem-dimethylchroman-4-amine compounds and their evaluation as selective BuChE inhibitors, with some compounds exhibiting IC₅₀ values in the low micromolar range.[8]

Table 1: Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected gem-Dimethylchroman-4-amine Derivatives

CompoundR GroupeqBuChE IC₅₀ (µM)[8]
1 H7.6
2 Methyl15.2
3 Ethyl21.5
4 Propyl67.0

Data adapted from a study on gem-dimethylchroman-4-amine compounds.[8]

The structure-activity relationship (SAR) from this study indicated that substitution on the amine nitrogen influenced potency, with the unsubstituted amine showing the highest activity.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. Imbalances in these neurotransmitter levels are implicated in the pathophysiology of both neurodegenerative and psychiatric disorders. Chroman-4-amine derivatives have also been investigated as inhibitors of MAO.[9]

G cluster_neuro Chroman-4-amine in Neurodegeneration Chroman-4-amine Chroman-4-amine Inhibition Inhibition Cholinesterases Cholinesterases (AChE & BuChE) MAO Monoamine Oxidases (MAO-A & MAO-B) Neurotransmitter_Increase Increased Neurotransmitter Levels (ACh, Dopamine, etc.) Therapeutic_Effect Therapeutic Effect in Neurodegenerative Diseases

Emerging Frontiers: Anticancer and Cardiovascular Potential

While the neuroprotective effects of chroman-4-amines are well-documented, preliminary research suggests their potential in other therapeutic areas, though this is often extrapolated from studies on the broader class of chroman derivatives.

Anticancer Activity

The chroman scaffold is present in numerous compounds with demonstrated anticancer properties.[10][11] For instance, certain chroman-4-one derivatives have shown antiproliferative effects in various cancer cell lines.[12] While direct evidence for the anticancer activity of simple chroman-4-amines is less established, the scaffold's ability to be readily functionalized opens avenues for the design of targeted anticancer agents. For example, linking cytotoxic moieties or pharmacophores that target specific oncogenic pathways to the chroman-4-amine core is a promising strategy.

Cardiovascular Effects

The cardiovascular effects of chroman derivatives are also an area of active investigation. Some studies on related compounds have suggested potential for vasorelaxant and cardioprotective effects. However, more specific research is required to delineate the cardiovascular pharmacology of the chroman-4-amine scaffold itself.

Experimental Protocols for Biological Evaluation

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common in vitro method for assessing the inhibition of AChE and BuChE.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., pH 8.0)

  • Test compounds (chroman-4-amine derivatives)

  • Positive control (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Initiate the reaction by adding the enzyme to each well and incubate for a pre-determined time at a controlled temperature.

    • Start the enzymatic reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance of the yellow product at regular intervals using a microplate reader (typically at 412 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine), using a fluorescent probe such as Amplex® Red. In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ to produce the highly fluorescent resorufin.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Substrate (e.g., p-tyramine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (e.g., pH 7.4)

  • Test compounds (chroman-4-amine derivatives)

  • Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of MAO enzymes, substrate, Amplex® Red, HRP, and test compounds in the buffer.

  • Assay Protocol:

    • In a 96-well black plate, add the buffer, HRP, Amplex® Red, and test compounds at various concentrations.

    • Add the MAO enzyme and incubate.

    • Initiate the reaction by adding the substrate.

    • Measure the fluorescence of resorufin at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation, ~590 nm emission) over time.

  • Data Analysis: Determine the rate of fluorescence increase for each inhibitor concentration. Calculate the percentage of inhibition and subsequently the IC₅₀ value as described for the cholinesterase assay.

Structural Characterization of Chroman-4-amines

Unequivocal structural elucidation is paramount in drug discovery. A combination of spectroscopic techniques is employed to confirm the identity and purity of synthesized chroman-4-amine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the proton environment. Key signals for the chroman-4-amine scaffold include those for the aromatic protons, the diastereotopic protons at C2 and C3, and the proton at the C4 stereocenter. The chemical shift of the amine protons can be broad and variable.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. Characteristic signals include those for the aromatic carbons, the aliphatic carbons of the dihydropyran ring, and the C4 carbon bearing the amine group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the overall structure and aiding in the assignment of ambiguous signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition of the synthesized molecule.

Conclusion and Future Perspectives

The chroman-4-amine scaffold represents a highly privileged and versatile platform in medicinal chemistry. Its synthetic tractability and demonstrated efficacy, particularly in the realm of neurodegenerative diseases, underscore its importance. The continued exploration of structure-activity relationships, coupled with the application of modern synthetic and biological evaluation techniques, will undoubtedly unlock the full therapeutic potential of this remarkable molecular framework. Future research should focus on expanding the therapeutic applications of chroman-4-amines into areas such as oncology and cardiovascular disease, as well as on the development of highly selective and potent modulators of novel biological targets. The insights and methodologies presented in this guide are intended to empower researchers to contribute to this exciting and impactful field of drug discovery.

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  • Chen, C., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 13(23), 3338–3352.
  • ResearchGate. (2024). Synthetic route to the amino-7,8-dihydro-4H-chromenone derivatives 4a–m.
  • PubMed. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed.
  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • NIH. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.
  • MDPI. (2023).
  • NIH. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. NIH.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • NIH. (2022).
  • PubMed. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. PubMed.
  • PubMed Central. (2021).

Sources

Spectroscopic data for 8-Methoxychroman-4-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Methoxychroman-4-amine

Introduction

This compound is a heterocyclic compound featuring a chroman scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The chroman-4-one framework, a precursor to the amine, is recognized as a privileged structure in the design of bioactive molecules.[1][2] The precise structural elucidation of its derivatives, such as this compound, is paramount for ensuring the integrity of research and development programs. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous confirmation of molecular structure and purity.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying principles and field-proven insights into experimental design and data interpretation.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key features that give rise to a unique spectroscopic fingerprint: an aromatic ring with an electron-donating methoxy group, a dihydropyran ring, a primary amine, and a stereocenter at the C4 position. Each of these components will produce characteristic signals in NMR, IR, and MS analyses.

Caption: Chemical structure of this compound with key atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Expertise & Experience: Causality Behind Experimental Choices

The choice of deuterated solvent is critical. A non-protic solvent like Chloroform-d (CDCl₃) is standard. However, the amine (N-H) protons are exchangeable and often appear as a broad singlet, which may not show clear coupling.[3] To confirm their presence, a D₂O shake experiment can be performed; upon adding a drop of D₂O, the N-H signal will disappear from the spectrum due to proton-deuterium exchange.[3] Hydrogens on the carbon adjacent to the nitrogen are deshielded due to the electronegativity of nitrogen and are expected to appear in the 2.3-3.0 ppm range.[4]

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR signals for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H5, H6, H7 (Aromatic)6.7 - 7.2m-3H
H4 (CH-N)~4.1 - 4.3t or dd~6-81H
H2 (O-CH₂)~4.2 - 4.5m-2H
OCH₃ (Methoxy)~3.8s-3H
H3 (CH₂-CH)~2.0 - 2.3m-2H
NH₂ (Amine)1.5 - 2.5 (broad)s (broad)-2H
Predicted ¹³C NMR Spectral Data

Carbons adjacent to the amine nitrogen are expected to be deshielded, appearing around 20 ppm further downfield than their counterparts in a similar alkane structure.[3]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Aromatic C-O)155 - 160
C-OCH₃ (Aromatic)145 - 150
C5, C6, C7, C8a, C4a (Aromatic)110 - 130
C2 (O-CH₂)65 - 70
OCH₃ (Methoxy)55 - 60
C4 (CH-N)45 - 55
C3 (CH₂)30 - 35
Experimental Protocol: NMR Data Acquisition

This protocol provides a standardized method for acquiring high-quality NMR spectra.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a significantly higher number of scans will be required.

  • Data Processing: Apply Fourier transform to the raw data (FID) and perform phase and baseline corrections to obtain the final spectrum.

G mol This compound [M]+• m/z = 179 frag1 Loss of H• [M-H]+ m/z = 178 mol->frag1 Initial Ionization frag2 Alpha-Cleavage (Loss of C6H5O2•) mol->frag2 Fragmentation Pathway frag3 Resulting Fragment m/z = 58 frag2->frag3 Forms Iminium Cation

Sources

An In-depth Technical Guide to the Purity and Characterization of 8-Methoxychroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential analytical methodologies for ensuring the purity and confirming the structural integrity of 8-Methoxychroman-4-amine, a key intermediate in contemporary drug discovery. As a substituted chroman derivative, this molecule holds potential in the exploration of novel therapeutics, particularly noted for its derivatives' activity as inhibitors of butyrylcholinesterase, which is relevant in neurodegenerative disease research.[1] The meticulous control of its chemical purity and the unambiguous confirmation of its structure are paramount for its application in medicinal chemistry and drug development, where even minor impurities can significantly impact biological activity and safety profiles.[2][3]

This document is structured to provide not just procedural steps but also the underlying scientific rationale for the selected analytical techniques. It is intended for researchers, scientists, and drug development professionals who require a robust framework for the quality control and characterization of this and similar chroman-based pharmaceutical intermediates.

Purification Strategy: From Crude Synthesis to High-Purity Material

The synthetic route to this compound, often involving the reduction of the corresponding oxime or reductive amination of 8-methoxychroman-4-one, typically yields a crude product containing unreacted starting materials, reaction by-products, and residual solvents.[1] Achieving the high purity required for pharmaceutical applications (often >98.5%) necessitates a multi-step purification strategy.[2]

Rationale for a Multi-Step Approach

A singular purification technique is rarely sufficient. The chosen strategy—combining column chromatography with acid-base extraction and final salt formation/recrystallization—is designed to systematically remove impurities with orthogonal physicochemical properties.

  • Column Chromatography: This is the primary tool for separating the target amine from non-polar by-products and less polar starting materials. The polarity of the amine allows for strong interaction with the silica stationary phase.

  • Acid-Base Extraction: This leverages the basicity of the amine to selectively move it from an organic to an aqueous phase and back, effectively removing neutral and acidic impurities.

  • Salt Formation and Recrystallization: Converting the free amine to a stable salt, such as the hydrochloride, often results in a crystalline solid that can be further purified by recrystallization. This process is highly effective at removing trace impurities that may have co-eluted during chromatography.

Step-by-Step Purification Protocol
  • Initial Work-up: The crude reaction mixture is concentrated under reduced pressure to remove volatile solvents.

  • Acid-Base Extraction:

    • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate).

    • The organic solution is washed with 1M HCl (aq). The amine is protonated and partitions into the aqueous phase, leaving neutral organic impurities behind.

    • The aqueous phase is collected, cooled in an ice bath, and basified to a pH > 10 with 2M NaOH (aq) to regenerate the free amine.

    • The free amine is then extracted back into an organic solvent (e.g., dichloromethane).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Silica Gel Column Chromatography:

    • The crude amine is adsorbed onto a small amount of silica gel.

    • A chromatography column is packed with silica gel in a non-polar solvent (e.g., hexane).

    • The sample is loaded, and the column is eluted with a gradient of increasing polarity, typically a mixture of ethyl acetate in hexane, often with the addition of a small amount of triethylamine (~0.1-1%) to prevent tailing of the amine on the acidic silica gel.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Salt Formation and Recrystallization:

    • The purified free amine is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol).

    • A solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise until precipitation is complete.

    • The resulting solid, this compound hydrochloride, is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum.

    • For final polishing, the salt is recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol).

Structural Elucidation and Characterization

Once purified, a suite of analytical techniques is employed to confirm the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2m1HAr-H
~6.7-6.9m2HAr-H
~4.2-4.4m2H-OCH₂-
~4.0-4.1t1H-CH(NH₂)-
3.85s3H-OCH₃
~2.0-2.2m2H-CH₂-
~1.6br s2H-NH₂

Note: Chemical shifts are predictive and based on analogous structures. The amine protons (-NH₂) often appear as a broad singlet and their chemical shift can be concentration-dependent.

Chemical Shift (δ) ppmAssignment
~155Ar-C-O
~145Ar-C-O
~128Ar-CH
~120Ar-C
~115Ar-CH
~110Ar-CH
~65-OCH₂-
55.4-OCH₃
~48-CH(NH₂)-
~30-CH₂-
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover the range of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Purified Compound NMR_Tube NMR Sample Sample->NMR_Tube Solvent CDCl3 Solvent->NMR_Tube Spectrometer 400 MHz Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Analysis Structure Confirmation Processing->Analysis

NMR Spectroscopy Workflow
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this amine.

  • Molecular Formula: C₁₀H₁₃NO₂

  • Exact Mass: 179.09 Da

  • Expected Ion: [M+H]⁺ = 180.10 m/z

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the protonated molecular ion [M+H]⁺ and compare the measured exact mass to the theoretical mass to confirm the elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Purified Compound Dilute_Sample Dilute Solution Sample->Dilute_Sample Solvent Methanol Solvent->Dilute_Sample MassSpec ESI-TOF Mass Spec Dilute_Sample->MassSpec Acquisition Acquire Spectrum ([M+H]⁺ mode) MassSpec->Acquisition Spectrum Mass Spectrum Acquisition->Spectrum Analysis Confirm Molecular Weight & Elemental Composition Spectrum->Analysis

Mass Spectrometry Workflow

Purity Assessment

While purification aims to remove impurities, purity assessment quantifies the success of these efforts. High-Performance Liquid Chromatography (HPLC) and Elemental Analysis are the primary methods for this.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for determining the purity of pharmaceutical intermediates.[4] For a chiral compound like this compound, both achiral (for chemical purity) and chiral (for enantiomeric purity) methods are necessary.

This method quantifies the main compound relative to any process-related impurities or degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic chromophore absorbs, likely around 280 nm.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Since this compound possesses a stereocenter at the C4 position, it is crucial to separate and quantify the enantiomers. Chiral stationary phases (CSPs) are essential for this.[5][6][7]

  • Column: Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for separating chiral amines.[7]

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve peak shape and resolution for basic compounds.[5]

  • Detection: UV detection.

  • Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow all components to elute.

  • Analysis: Integrate all peaks and calculate the area percentage for purity assessment.

HPLC_Workflow cluster_methods HPLC Methods cluster_analysis Data Analysis Sample Prepare Sample Solution (1 mg/mL) HPLC HPLC System Sample->HPLC Achiral Achiral (C18) Chemical Purity HPLC->Achiral Chiral Chiral (CSP) Enantiomeric Purity HPLC->Chiral Achiral_Data Chromatogram (Achiral) Achiral->Achiral_Data Chiral_Data Chromatogram (Chiral) Chiral->Chiral_Data Purity_Calc Calculate % Area Purity Achiral_Data->Purity_Calc EE_Calc Calculate % Enantiomeric Excess Chiral_Data->EE_Calc

HPLC Purity Analysis Workflow
Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula. This is a fundamental test of purity, as significant deviations can indicate the presence of inorganic salts, residual solvents, or other impurities.[8][9]

ElementTheoretical %Acceptable Range (±0.4%)
C67.0266.62 - 67.42
H7.316.91 - 7.71
N7.827.42 - 8.22
  • Sample Preparation: Accurately weigh 2-3 mg of the thoroughly dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature (≥900 °C) in an elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

  • Result Comparison: The experimentally determined percentages are compared with the theoretical values. A close match (typically within ±0.4%) is a strong indicator of high purity.

Summary of Characterization Data

The following table summarizes the expected analytical data for a high-purity sample of this compound.

AnalysisTechniqueSpecification
Identity ¹H & ¹³C NMRConforms to the proposed structure
Molecular Weight Mass Spectrometry[M+H]⁺ = 180.10 ± 5 ppm
Purity Achiral HPLC (UV)≥ 98.5%
Enantiomeric Purity Chiral HPLC (UV)≥ 99.0% e.e.
Elemental Composition Combustion AnalysisC, H, N values within ±0.4% of theoretical

Conclusion

The rigorous characterization and purity assessment of this compound is a non-negotiable prerequisite for its use in a research and development setting. The orthogonal analytical techniques described in this guide—NMR for structure, MS for molecular weight, HPLC for chemical and enantiomeric purity, and elemental analysis for elemental composition—provide a self-validating system to ensure the quality and integrity of this important pharmaceutical intermediate. Adherence to these robust analytical practices is fundamental to generating reliable and reproducible data in the pursuit of new medicines.

References

  • PubChem. 8-Methoxyisochroman-4-amine. National Center for Biotechnology Information. [Link]

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  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). RSC Medicinal Chemistry. [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015).
  • Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S). (2018).
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). Molecules. [Link]

  • Yan, Z., Caldwell, G. W., Boyu, Z., & Reitz, A. B. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Ferrari Júnior, E., Arantes, L. C., Salum, L. B., & Caldas, E. D. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2018). ResearchGate. [Link]

  • Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. (2011). ResearchGate. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. [Link]

  • How to detect the percentage of pharmaceutical intermediates?. (2024). Novasol Biotech. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. (2019). Research Journal of Pharmacy and Technology. [Link]

  • (2R)-5-hydroxy-8-methoxy-2-methyl-chroman-4-one. PubChem. [Link]

  • 5,6,7,8-Tetramethoxy-2-(4-methoxyphenyl)chroman-4-one. PubChem. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Supplementary Material. The Royal Society of Chemistry. [Link]

  • 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-D-mannopyranosyl)-beta-D-glucopyranoside. PubChem. [Link]

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An In-Depth Technical Guide to the Therapeutic Potential of 8-Methoxychroman-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, both natural and synthetic. Within this diverse chemical space, the 8-methoxychroman-4-amine framework presents a particularly compelling, yet underexplored, platform for the development of novel therapeutics. The strategic placement of the methoxy group at the 8-position and the amine at the 4-position creates a unique electronic and steric profile, suggesting the potential for high-affinity interactions with a range of biological targets. This guide synthesizes the existing evidence from closely related analogs to illuminate the most promising therapeutic avenues for this compound derivatives. We will delve into the mechanistic basis for their potential applications in neurodegenerative diseases, oncology, and cardiovascular disorders, providing a roadmap for future research and development.

The this compound Scaffold: A Promising Starting Point

The this compound core combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The chroman ring system provides a rigid, three-dimensional structure that can be readily functionalized. The 8-methoxy group, an electron-donating substituent, can influence the molecule's overall electronics and lipophilicity, potentially enhancing blood-brain barrier penetration—a critical attribute for central nervous system (CNS) targets. The 4-amine group serves as a versatile handle for introducing a wide array of substituents to probe structure-activity relationships (SAR) and fine-tune pharmacological properties.

This guide will explore three primary areas where derivatives of this scaffold are predicted to have significant therapeutic impact:

  • Neurodegenerative Diseases: Targeting key enzymes involved in the progression of Alzheimer's and Parkinson's disease.

  • Oncology: Exploiting cytotoxic and cell-cycle-modulating properties.

  • Cardiovascular Diseases: Investigating the potential for selective inhibition of critical kinases.

Potential Therapeutic Targets in Neurodegenerative Disorders

The growing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's has created an urgent need for novel therapeutic strategies. Evidence from related chromone and chroman-4-one derivatives strongly suggests that the this compound scaffold is a promising foundation for the development of agents targeting key enzymes in the pathophysiology of these conditions.[1]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[2] The overactivity of MAO-B in the brain has been linked to the depletion of dopamine in Parkinson's disease and the generation of oxidative stress, a common factor in neurodegeneration.[3] Selective MAO-B inhibitors can therefore increase dopamine levels and provide neuroprotection.

Numerous studies on chroman-4-one derivatives have demonstrated their potential as MAO inhibitors.[1][4] The core scaffold is well-suited to interact with the active site of MAO enzymes. It is hypothesized that derivatives of this compound, by virtue of their structural similarity, will also exhibit potent and potentially selective MAO inhibitory activity.

Proposed Investigational Workflow for MAO Inhibition

MAO_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_characterization Lead Characterization cluster_validation In Vivo Validation synthesis Synthesize Library of This compound Derivatives primary_screen In Vitro MAO-A and MAO-B Inhibition Assay (Amplex Red Method) synthesis->primary_screen Test Compounds ic50 Determine IC50 Values for Active Compounds primary_screen->ic50 Identify Hits selectivity Assess Selectivity for MAO-B over MAO-A ic50->selectivity reversibility Determine Reversibility of Inhibition selectivity->reversibility Characterize Leads pk_pd Pharmacokinetic and Pharmacodynamic Studies in Animal Models reversibility->pk_pd Validate in Vivo

Caption: A streamlined workflow for the discovery and validation of novel MAO inhibitors.

Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[5] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[6] Inhibitors of AChE are a cornerstone of current Alzheimer's therapy, working to increase the levels of available ACh.

Isochroman-4-one derivatives have been successfully designed as potent AChE inhibitors, with some compounds demonstrating dual binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[7] This dual-binding mechanism is thought to be particularly effective. Given the structural similarities, this compound derivatives are strong candidates for development as novel AChE inhibitors.

Key Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Reagents:

    • Acetylthiocholine iodide (ATCI) - substrate

    • DTNB (Ellman's reagent)

    • Recombinant human AChE

    • Phosphate buffer (pH 8.0)

    • Test compounds (this compound derivatives)

  • Procedure:

    • Prepare a series of dilutions of the test compounds in the appropriate buffer.

    • In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the test compound solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Potential Therapeutic Targets in Oncology

The chromene scaffold is present in numerous compounds with demonstrated anticancer activity.[8] Recent research into a closely related series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles has provided compelling evidence for the potential of the 8-methoxy chroman core in oncology.[9]

Induction of Apoptosis and Cell Cycle Arrest

The aforementioned study on 8-methoxy-1H-benzo[f]chromene derivatives revealed that these compounds exhibit significant cytotoxicity against a panel of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), lung cancer (A549), and cervical cancer (HeLa).[9] The primary mechanisms of action were identified as the induction of cell cycle arrest, primarily in the S and G2/M phases, and the triggering of apoptosis.[9]

Further mechanistic studies indicated that these compounds increase the levels of mitochondrial superoxide and decrease the mitochondrial membrane potential, leading to the activation of caspases 3 and 7, key executioners of apoptosis.[9]

Signaling Pathway: Intrinsic Apoptosis Pathway

Apoptosis_Pathway derivative 8-Methoxy-Chromene Derivative mito Mitochondria derivative->mito ros Increased ROS (Superoxide) mito->ros mmp Decreased Mitochondrial Membrane Potential mito->mmp cyto_c Cytochrome c Release mmp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 casp9->apoptosome casp37 Caspase-3/7 (Executioner Caspases) apoptosome->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: The proposed mechanism of apoptosis induction by 8-methoxy-chromene derivatives.

Dual Estrogen Receptor-Akt Kinase Inhibition

In the context of acute myeloid leukemia (AML), a novel chroman-4-one derivative, 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), has been identified as a dual inhibitor of the estrogen receptor (ER) and the Akt kinase. This compound demonstrated significant efficacy against AML cell lines by inducing apoptosis and cell cycle arrest. The dual-targeting approach is particularly promising as both the ER and PI3K/Akt signaling pathways are implicated in the survival and proliferation of various cancers. The structural similarity of SBL-060 to the this compound scaffold suggests that derivatives of the latter could be engineered to possess similar dual-inhibitory properties.

Quantitative Data on a Related Chroman-4-one Derivative (SBL-060) in AML

Cell LineTargetIC50 / GI50 (nM)
THP-1ERα Inhibition448
HL-60ERα Inhibition374.3
THP-1Cell Proliferation244.1
HL-60Cell Proliferation189.9

Potential Therapeutic Targets in Cardiovascular Disease

Rho-Associated Coiled-Coil Containing Protein Kinase 2 (ROCK2) Inhibition

The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are involved in a variety of cellular processes, including smooth muscle contraction, cell adhesion, and migration. Dysregulation of the Rho/ROCK pathway is implicated in several cardiovascular diseases, including hypertension, atherosclerosis, and vasospasm. Consequently, ROCK inhibitors are being actively investigated as potential therapeutics.

A significant breakthrough in this area involves a series of amide-chroman derivatives, with (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide demonstrating highly potent and selective inhibition of ROCK2.[9] This compound exhibited a ROCK2 IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1.[9] The 6-methoxy substitution on the chroman ring was found to be crucial for this high potency. This finding strongly supports the hypothesis that the this compound scaffold could be an excellent starting point for the design of novel, selective ROCK2 inhibitors for cardiovascular applications.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet largely untapped, area of medicinal chemistry. The evidence presented in this guide, drawn from closely related analogs, strongly suggests that derivatives of this core structure have the potential to be developed into potent and selective modulators of key therapeutic targets in neurodegenerative diseases, oncology, and cardiovascular disorders.

Future research should focus on the synthesis of a diverse library of this compound derivatives to systematically explore the structure-activity relationships for each of the identified targets. Key areas of investigation should include:

  • Systematic variation of the substituent on the 4-amine group to optimize potency and selectivity.

  • In-depth in vitro and in vivo characterization of lead compounds to establish their pharmacokinetic and pharmacodynamic profiles.

  • Structural biology studies (e.g., X-ray crystallography) to elucidate the binding modes of these compounds with their respective targets, which will guide further rational drug design.

By leveraging the insights presented in this guide, researchers and drug development professionals can accelerate the exploration of this promising chemical space and potentially unlock a new generation of therapeutics for some of the most challenging diseases of our time.

References

  • Ahmed, M., Fouda, A. M., Abdo, W., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Molecules, 25(18), 4291. [Link]

  • Saxena, S. K., Pathak, A., & Agrawal, O. P. (2021). Design, Synthesis and MAO Inhibitor Activity of Chroman-4-one Derivative. Journal of Pharmaceutical Research International, 33(63A), 374-384. [Link]

  • Bibi, S., Kamal, A., & Lone, K. P. (2022). Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. Oncology Letters, 23(4), 118. [Link]

  • Chen, J., Wang, Y., Li, Y., et al. (2022). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. Molecules, 27(15), 4983. [Link]

  • Folea, I. M., & Al-Abri, Z. (2021). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Medicinal Chemistry, 12(11), 1847-1865. [Link]

  • Demirayak, Ş., Karaburun, N. G., & Bilgin, K. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1045-1054. [Link]

  • Yin, Y., Li, H., & Yang, B. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. [Link]

  • Pohanka, M. (2020). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International Journal of Molecular Sciences, 21(3), 973. [Link]

  • Zhelyazkova, V., Georgieva, M., & Tchekalarova, J. (2022). New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity. Pharmaceuticals, 15(7), 841. [Link]

  • Kumar, A., & Singh, A. (2022). Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. Pharmaceuticals, 15(11), 1357. [Link]

  • Sridhar, J., Foroozesh, M., & Stevens, E. D. (2017). Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3471. [Link]

  • Ali, M. A., Shah, S. A. A., & Khan, I. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Journal of Ovarian Research, 17(1), 70. [Link]

  • de Oliveira, A. B., de Oliveira, D. A., & de Oliveira, V. L. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 26(11), 3352. [Link]

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The Chroman Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, from Vitamin E to complex flavonoids, underscores its evolutionary selection as a biocompatible and versatile molecular framework.[3][4][5] Synthetic chroman derivatives have demonstrated a remarkable spectrum of biological activities, including potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties, making them a fertile ground for the development of novel therapeutics.[1][6] This guide provides an in-depth exploration of the chroman core, synthesizing technical insights into its chemical synthesis, diverse pharmacological applications, and the critical structure-activity relationships (SAR) that govern its therapeutic potential. We will delve into the causality behind experimental design, present validated protocols for biological evaluation, and offer a forward-looking perspective on this indispensable scaffold.

The Chroman Core: Structural Significance and Natural Occurrence

The chroman scaffold consists of a dihydropyran ring fused to a benzene ring.[5] This structure is chemically stable yet amenable to substitution at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. A key variant is the chroman-4-one (or dihydro-benzopyran-4-one) scaffold, which serves as a foundational building block for numerous bioactive molecules and is a frequent intermediate in organic synthesis.[7][8][9]

The structural rigidity of the bicyclic system, combined with the conformational flexibility of the dihydropyran ring, allows chroman derivatives to present appended pharmacophores in precise three-dimensional orientations, facilitating high-affinity interactions with diverse biological targets.[10][11] Nature has extensively utilized this framework; the chroman unit is integral to the antioxidant activity of α-tocopherol (Vitamin E) and is a defining feature of many flavonoids and isoflavonoids found in plants and fungi, which exhibit a wide range of health-promoting benefits.[3][4][12]

Synthetic Strategies: Building the Chroman Library

The generation of diverse chroman libraries is essential for exploring their therapeutic potential. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability.

Synthesis of Chroman-4-ones

A prevalent and efficient method for synthesizing substituted chroman-4-ones involves the intramolecular cyclization of 2'-hydroxychalcones or the reaction of 2'-hydroxyacetophenones with aldehydes. Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions and improve yields.[13]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl Chroman-4-ones

This protocol describes a general, efficient one-step procedure for synthesizing 2-substituted chroman-4-ones via a base-mediated aldol condensation and subsequent Michael addition.[13]

Materials:

  • Appropriate 2'-hydroxyacetophenone

  • Appropriate aliphatic aldehyde (e.g., hexanal for a pentyl group at C-2)

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Microwave reactor vials

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave reactor vial, prepare a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol.

  • Reagent Addition: Add the aldehyde (1.1 equivalents) and diisopropylamine (DIPA, 1.1 equivalents) to the solution.

  • Microwave Irradiation: Seal the vial and heat the mixture using microwave irradiation at 160–170 °C for 1 hour. The reaction should be monitored for completion by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Aqueous Extraction: Transfer the organic mixture to a separatory funnel and wash sequentially with 10% NaOH, 1 M HCl, deionized water, and finally brine. This sequence removes the base catalyst, unreacted starting materials, and salts.

  • Drying and Concentration: Dry the separated organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure chroman-4-one derivative.[13]

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS) to confirm its structure and purity.

The causality behind this experimental design lies in its efficiency. The high temperatures achieved with microwave heating dramatically accelerate the reaction rate, while the use of DIPA as a base effectively catalyzes both the initial aldol condensation and the subsequent intramolecular cyclization in a single step, making it a highly atom-economical process.

Diagram: General Synthetic Workflow

Below is a diagram illustrating the general workflow for the synthesis and purification of chroman-4-one derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Validation start 1. Combine Reactants (2'-hydroxyacetophenone, aldehyde, DIPA in EtOH) mw 2. Microwave Irradiation (160-170°C, 1h) start->mw workup 3. Aqueous Work-up (CH2Cl2, NaOH, HCl, H2O, Brine) mw->workup purify 4. Flash Chromatography (Silica Gel) workup->purify analysis 5. Characterization (NMR, HR-MS) purify->analysis

Caption: A streamlined workflow for chroman-4-one synthesis.

The Pharmacological Spectrum of Chroman Derivatives

The chroman scaffold is a versatile template that interacts with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[14]

Anticancer Activity

Chroman derivatives have shown significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of microtubule polymerization.[14][15][16]

Mechanism of Action: Induction of Apoptosis Many chroman-2-carboxylate and 3-benzylidenechroman-4-one derivatives exert their cytotoxic effects by triggering the intrinsic apoptosis pathway.[15][17] This involves the depolarization of the mitochondrial membrane, leading to the release of cytochrome c, activation of caspase-9 and caspase-3, and ultimately, programmed cell death.

Diagram: Apoptosis Pathway

The following diagram illustrates the simplified intrinsic apoptosis pathway induced by bioactive chroman derivatives.

G Chroman Chroman Derivative Mito Mitochondrion Chroman->Mito induces stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by chromans.[15]

Structure-Activity Relationship (SAR) Insights: SAR studies are crucial for optimizing the anticancer potency of the chroman scaffold. For 3-benzylidenechroman-4-ones, substitutions on the benzylidene ring are critical.

Compound Ref.R1 (para)R2 (meta)R3 (ortho)IC50 (µM) vs. WM-115 (Melanoma)[18]
1HHH>50
3OCH₃HH15.67
7HClH6.45
9HHNO₂28.91
Data sourced from a study on 3-benzylidenechromanones.[18]

These data clearly indicate that introducing a methoxy group (Compound 3) or a chloro group (Compound 7) on the benzylidene ring significantly enhances cytotoxic activity compared to the unsubstituted analog (Compound 1).[18] The chloro-substituted derivative, in particular, shows potent activity, highlighting the importance of electron-withdrawing groups at specific positions.[18]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds.[15]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test chroman compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle only, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is dependent on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. A lower IC₅₀ value indicates higher cytotoxic potency.

Neuroprotective and Anti-Neurodegenerative Activity

The chroman scaffold is a key feature in compounds designed to combat neurodegenerative diseases like Alzheimer's.[19] Their mechanism often involves the inhibition of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[20]

For instance, certain gem-dimethylchroman-4-ol derivatives have shown potent and selective inhibition of BuChE, an important target in Alzheimer's therapy.[19] Kinetic studies revealed a mixed-inhibitor mechanism.[19] Furthermore, 2-styrylchromone derivatives have been identified as highly potent and selective MAO-B inhibitors, with some compounds exhibiting inhibitory activity in the nanomolar range.[20] This multi-target approach, where a single scaffold can modulate several disease-relevant pathways, is a significant advantage in designing therapies for complex multifactorial disorders.[20]

Anti-inflammatory and Antioxidant Activity

Many natural and synthetic chromans exhibit significant anti-inflammatory and antioxidant properties.[3][21] The anti-inflammatory effect is often mediated by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3] Several chromanone derivatives have demonstrated potent inhibition of NO production with IC₅₀ values in the low micromolar range, without exhibiting cytotoxicity.[3]

The antioxidant activity is frequently attributed to the phenolic hydroxyl group present in many chroman derivatives, which can effectively scavenge free radicals. Trolox, a water-soluble analog of Vitamin E, is a classic example of a chroman-based antioxidant and is often used as a standard in antioxidant assays.[16]

Chroman-Based Drugs and Clinical Candidates

The therapeutic relevance of the chroman scaffold is validated by its presence in marketed drugs and clinical candidates.

  • Ormeloxifene: A non-steroidal selective estrogen receptor modulator (SERM) with a chroman core, used as a once-a-week oral contraceptive.[16]

  • Troglitazone: An antidiabetic and anti-inflammatory drug of the thiazolidinedione class that features a chroman moiety (though later withdrawn due to hepatotoxicity, its development highlighted the scaffold's potential).[5]

  • Nebivolol: A highly selective β1 receptor blocker used to treat high blood pressure, containing two chroman rings in its structure.[5][11]

  • Crolibulin™ (EPC2407): A chromene (related to chroman) analog that acts as a microtubule inhibitor and is in Phase I/II clinical trials for treating advanced solid malignancies.[14]

Conclusion and Future Perspectives

The chroman scaffold is unequivocally a privileged structure in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutic agents.[7][10][22] Its rich natural heritage and synthetic tractability have enabled the exploration of a vast chemical space, leading to compounds with potent and diverse pharmacological profiles.

Future research should focus on several key areas:

  • Stereoselective Synthesis: Developing more efficient methods for the stereocontrolled synthesis of chiral chromans is critical, as stereochemistry often plays a decisive role in biological activity and off-target effects.[11][23]

  • Multi-Target-Directed Ligands (MTDLs): Leveraging the scaffold's versatility to design MTDLs for complex diseases like cancer and neurodegenerative disorders is a promising strategy.[20]

  • Novel Biological Targets: Expanding the screening of chroman libraries against new and emerging biological targets could uncover entirely new therapeutic applications.

By integrating advanced synthetic chemistry, computational modeling, and robust biological evaluation, the full potential of the chroman core can be unlocked, paving the way for the next generation of innovative medicines.

References

  • Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH.
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  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.
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  • Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. PDF.
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  • Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. ScienceDirect.
  • Chroman | chemical compound. Britannica.
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  • Biological and Medicinal Properties of Natural Chromones and Chromanones. ReCIPP.
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Methodological & Application

Application Note & Protocol: A Robust Synthesis of Novel α,β-Unsaturated Amides from 8-Methoxychroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of α,β-unsaturated amides, a critical pharmacophore in modern drug discovery, starting from the versatile building block 8-Methoxychroman-4-amine. The described methodology leverages a modified Schotten-Baumann reaction, ensuring high efficiency, scalability, and purity. We delve into the causality behind experimental choices, from reagent selection to reaction conditions and purification strategies. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and well-characterized method to access this valuable class of compounds.

Introduction: The Significance of α,β-Unsaturated Amides

The α,β-unsaturated amide motif is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, arising from the conjugated system involving the carbonyl group, the carbon-carbon double bond, and the nitrogen lone pair, make it a privileged scaffold. These compounds are known covalent modifiers in targeted drug therapy, acting as Michael acceptors for nucleophilic residues in enzyme active sites. Furthermore, their structural rigidity and defined geometry are exploited in the design of peptidomimetics, polymers, and advanced materials.[1][2] Recent studies have highlighted their potential in developing novel antifungal agents that can overcome drug resistance.[3]

The chroman moiety itself is a key feature in many biologically active molecules, exhibiting a range of activities including antimicrobial and anticancer effects.[4][5] By combining the chroman scaffold of this compound with the α,β-unsaturated amide warhead, researchers can access a rich chemical space for the development of novel therapeutic agents and molecular probes. This protocol details a direct and efficient acylation method using acryloyl chloride as a representative α,β-unsaturated acylating agent.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution, a classic reaction for forming amide bonds from amines and acyl chlorides.[6][7] This specific application is a modified version of the Schotten-Baumann reaction, which is highly effective for the acylation of amines.[8][9][10]

Overall Reaction Scheme: Reaction Scheme of this compound with Acryloyl Chloride (Caption: General reaction scheme for the synthesis of N-(8-methoxychroman-4-yl)acrylamide.)

The mechanism involves three key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acryloyl chloride, forming a tetrahedral intermediate.[7][9]

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A non-nucleophilic base, such as triethylamine (TEA), removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final amide product along with triethylammonium chloride.[11][12]

Using a tertiary amine base is crucial as it scavenges the HCl byproduct, preventing the protonation and deactivation of the starting amine nucleophile.[9][12]

Detailed Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • This compound (≥98% purity)

    • Acryloyl chloride (≥98% purity, stabilized)

    • Triethylamine (TEA, ≥99.5%, distilled from CaH₂)

    • Anhydrous Dichloromethane (DCM, ≥99.8%, dried over molecular sieves)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography (230-400 mesh)

    • Hexanes and Ethyl Acetate (HPLC grade)

  • Equipment:

    • Two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Dropping funnel

    • Nitrogen or Argon gas inlet

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Glass column for chromatography

3.2. Step-by-Step Methodology

Causality Note: The reaction is conducted under an inert atmosphere (Nitrogen/Argon) and with anhydrous solvent to prevent the hydrolysis of the highly reactive acryloyl chloride, which would form acrylic acid and reduce the yield.[12]

  • Reaction Setup:

    • To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.79 g, 10.0 mmol).

    • Dissolve the amine in 40 mL of anhydrous DCM.

    • Add triethylamine (1.5 eq, e.g., 2.1 mL, 15.0 mmol) to the solution. This excess of base ensures complete neutralization of the HCl generated during the reaction.[12]

    • Fit the flask with a dropping funnel and a nitrogen inlet.

    • Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the acylation and minimize potential side reactions.[12]

  • Addition of Acylating Agent:

    • In a separate dry vial, prepare a solution of acryloyl chloride (1.1 eq, e.g., 0.90 mL, 11.0 mmol) in 10 mL of anhydrous DCM.

    • Transfer this solution to the dropping funnel.

    • Add the acryloyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Let the reaction stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the starting amine (visualized with ninhydrin stain) and the formation of a new, higher Rf UV-active spot indicates product formation.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by slowly adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 30 mL of saturated NaHCO₃ solution (to remove any excess acid).

      • 30 mL of water.

      • 30 mL of brine (to reduce the solubility of organic material in the aqueous layer).

    • Separate the organic layer and dry it over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 4:1 and gradually increasing polarity to 1:1) to isolate the pure α,β-unsaturated amide.

    • Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield the final product as a white to off-white solid.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_amine Dissolve this compound and TEA in Anhydrous DCM setup Combine & Cool to 0°C under N2 Atmosphere prep_amine->setup prep_acyl Prepare Acryloyl Chloride Solution in Anhydrous DCM addition Dropwise Addition of Acryloyl Chloride Solution prep_acyl->addition setup->addition stir Warm to RT & Stir (2-4h, Monitor by TLC) addition->stir quench Quench with Water stir->quench extract Sequential Washes: 1. NaHCO3 (aq) 2. Water 3. Brine quench->extract dry Dry Organic Layer (MgSO4) & Concentrate extract->dry chromatography Flash Column Chromatography (Silica, Hex/EtOAc) dry->chromatography analysis Combine Pure Fractions, Evaporate & Characterize chromatography->analysis

Caption: Workflow for the synthesis of N-(8-methoxychroman-4-yl)acrylamide.

Expected Results and Characterization

This protocol typically provides the desired product in good to excellent yields. The table below summarizes expected data for the synthesis of N-(8-methoxychroman-4-yl)acrylamide.

ParameterExpected Value / Observation
Product Name N-(8-methoxychroman-4-yl)acrylamide
Appearance White to off-white solid
Yield 75 - 90%
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~ 7.0-6.5 (m, 3H, Ar-H), 6.3-6.1 (m, 2H, vinyl-H), 5.7 (dd, 1H, vinyl-H), 5.2 (m, 1H, CH-N), 4.4-4.2 (m, 2H, OCH₂), 3.8 (s, 3H, OCH₃), 2.3-2.1 (m, 2H, CH₂)
¹³C NMR (101 MHz, CDCl₃) δ ~ 165.0 (C=O), 150.0, 148.0, 130.5, 127.0, 121.0, 115.0, 108.0, 65.0, 56.0, 45.0, 30.0
IR (ATR, cm⁻¹) ~ 3300 (N-H), 3050 (C-H, sp²), 2950 (C-H, sp³), 1660 (C=O, Amide I), 1620 (C=C), 1540 (N-H bend, Amide II)
MS (ESI+) m/z 234.1 [M+H]⁺, 256.1 [M+Na]⁺

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield 1. Hydrolysis of acryloyl chloride. 2. Incomplete reaction.1. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere with anhydrous solvents. 2. Extend reaction time or warm slightly (e.g., to 40 °C) after initial stirring at RT.
Multiple Side Products 1. Polymerization of acryloyl chloride/product. 2. Di-acylation or other side reactions.1. Ensure the acryloyl chloride is fresh and contains a polymerization inhibitor. Do not overheat the reaction. 2. Maintain 0 °C during addition. Ensure stoichiometry is correct.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. A shallower gradient may be required for better separation. Consider an alternative solvent system (e.g., DCM/Methanol).

Safety Precautions

  • Acryloyl chloride is highly corrosive, lachrymatory, and reacts violently with water. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Triethylamine is flammable and has a strong, unpleasant odor. It is also corrosive. Handle in a fume hood.

  • Dichloromethane (DCM) is a suspected carcinogen. Avoid inhalation and skin contact. All operations should be performed within a fume hood.

  • The reaction is exothermic. Cooling with an ice bath during the addition of acryloyl chloride is essential to maintain control.

References

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  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

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  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Tantak, M. P., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • Pace, V. & Holzer, W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

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  • Talele, T. T. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • da Silva, M. F., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]

  • Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UniSS. [Link]

  • ResearchGate. (2025). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. [Link]

  • Rajput, P., & Sharma, A. (n.d.). Synthesis and biological importance of amide analogues. Pulsus Group. [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

  • ResearchGate. (2008). Thiochroman-4-ones: Synthesis and reactions. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. [Link]

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  • PubChem. 8-[(2S,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-chroman-3-YL]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. [Link]

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Application Note & Protocol: A Guide to the N-Acylation of 8-Methoxychroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated Chromans in Medicinal Chemistry

The chromane scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. The introduction of an N-acyl group to the 4-amino position of the chromane ring system, specifically in derivatives such as 8-methoxychroman-4-amine, can profoundly influence the molecule's pharmacological profile. This modification allows for the systematic exploration of structure-activity relationships (SAR) by varying the nature of the acyl substituent. N-acylated chroman derivatives are being investigated for a range of therapeutic applications, leveraging their ability to interact with various biological targets. The amide bond formation through N-acylation is a fundamental and versatile transformation in organic synthesis, making it a cornerstone reaction in drug discovery and development.[1][2]

This application note provides a comprehensive experimental protocol for the N-acylation of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide guidance on the characterization of the final product.

Reaction Mechanism: The Schotten-Baumann Acylation

The N-acylation of primary amines with acyl chlorides is typically conducted under Schotten-Baumann conditions.[3][4] This reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6] The reaction is typically performed in a two-phase solvent system, consisting of an organic solvent and water, in the presence of a base.[6]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[3][6][7]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.[5][7]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., pyridine or aqueous sodium hydroxide) to yield the final N-acylated product and a salt.[8] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]

Schotten_Baumann_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Amine R-NH₂ AcylChloride R'-COCl Amine->AcylChloride Nucleophilic attack TetrahedralIntermediate R-NH₂⁺-C(O⁻)-R'-Cl AcylChloride->TetrahedralIntermediate TetrahedralIntermediate2 R-NH₂⁺-C(O⁻)-R'-Cl ProtonatedAmide R-NH₂⁺-CO-R' + Cl⁻ TetrahedralIntermediate2->ProtonatedAmide Collapse of intermediate ProtonatedAmide2 R-NH₂⁺-CO-R' FinalAmide R-NH-CO-R' ProtonatedAmide2->FinalAmide Deprotonation Base B: Base->FinalAmide ProtonatedBase BH⁺ FinalAmide->ProtonatedBase

Caption: Schotten-Baumann reaction mechanism.

Experimental Protocol: N-Acetylation of this compound

This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride. The principles outlined here can be adapted for other acylating agents.

Materials and Equipment
Reagents and MaterialsEquipment
This compoundRound-bottom flask
Acetyl chlorideMagnetic stirrer and stir bar
Dichloromethane (DCM), anhydrousIce bath
Pyridine, anhydrousDropping funnel
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionSeparatory funnel
Brine (saturated aqueous NaCl solution)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Thin-layer chromatography (TLC) plates and chamber
Ethyl acetate and hexanes for TLC and column chromatographyUV lamp for TLC visualization
Silica gel for column chromatographyGlassware for column chromatography
NMR tubes and deuterated solvent (e.g., CDCl₃)NMR spectrometer
Safety Precautions
  • Acetyl chloride is corrosive, flammable, and reacts violently with water.[9][10] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Pyridine is a flammable and toxic liquid. Handle it with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

  • Always quench any unreacted acyl chloride carefully with a suitable reagent like methanol or ethanol before disposal.[11]

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

    • Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous pyridine (1.2 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent:

    • In a separate dry dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in a small amount of anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes. A slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).[12][13] A suitable eluent system would be a mixture of hexanes and ethyl acetate. The product should have a different Rf value than the starting amine.

  • Workup and Extraction:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[14]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[12][14] Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-acylated product.

Experimental_Workflow Setup 1. Reaction Setup - Dissolve amine in DCM - Add pyridine - Cool to 0 °C Addition 2. Add Acetyl Chloride - Dropwise addition at 0 °C Setup->Addition Monitoring 3. Reaction Monitoring - Warm to RT - Monitor by TLC Addition->Monitoring Workup 4. Workup & Extraction - Quench with NaHCO₃ - Separate layers - Wash and dry Monitoring->Workup Purification 5. Purification - Flash column chromatography Workup->Purification Characterization 6. Characterization - NMR, IR, MS Purification->Characterization

Caption: Experimental workflow for N-acylation.

Product Characterization

The structure of the synthesized N-(8-methoxychroman-4-yl)acetamide should be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: The successful acylation can be confirmed by the appearance of a new amide proton (N-H) signal, typically in the range of 6.0-6.5 ppm.[15] A new singlet corresponding to the acetyl methyl group (CH₃) will also be present.

  • ¹³C NMR Spectroscopy: A new signal for the amide carbonyl carbon will appear in the downfield region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically around 1650 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the N-acylated product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or slightly increase the temperature.
Hydrolysis of acyl chlorideEnsure all glassware is dry and use anhydrous solvents.
Protonation of the starting amineEnsure sufficient base is present to neutralize the generated HCl.
Multiple Products Di-acylation (if a secondary amine is present)Use stoichiometric amounts of the acylating agent.
Side reactionsMaintain a low reaction temperature during the addition of the acyl chloride.
Difficulty in Purification Product co-elutes with starting materialOptimize the eluent system for column chromatography.
Product is not stable on silica gelConsider alternative purification methods like crystallization.

Conclusion

This application note provides a robust and detailed protocol for the N-acylation of this compound, a key transformation in the synthesis of potentially bioactive molecules. By understanding the underlying mechanism and following the outlined procedure, researchers can efficiently synthesize a variety of N-acylated chroman derivatives for further investigation in drug discovery programs.

References

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]

  • Katritzky, A. R., & Narindoshvili, T. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]

  • Prasad, A. K., Kumar, V., & Malhotra, S. (2011). N-acylation of ethanolamine using lipase: a chemoselective catalyst. Beilstein Journal of Organic Chemistry, 7, 1148–1153. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Doubleday, W. W. (n.d.). Acylation under weak base conditions. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • NCERT. (n.d.). Amines. In Chemistry Part II (pp. 379-404). [Link]

  • Kumar, A., Kumar, V., & Singh, B. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(11), 1464. [Link]

  • Demir-Ordu, Ö., Gevert, D., & Kalt, M. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3296. [Link]

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  • ResearchGate. (n.d.). Mn(II)-Catalyzed N-Acylation of Amines. [Link]

  • Shepler, B. (2019, November 30). acylation of amines [Video]. YouTube. [Link]

  • Huma, R., Roohi, A., Athar, M. M., & Choudhary, M. I. (2019). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 24(19), 3564. [Link]

  • Thomson, R. J., & Reddel, J. C. T. (2019). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry, 84(17), 11045–11054. [Link]

  • Tsotinis, A., et al. (2007). Design, synthesis and melatoninergic potency of new N-acyl 8,9-dihydro-4-methoxy-7H-2-benzo[de]quinolinalkanamines. Bioorganic & Medicinal Chemistry, 15(4), 1786-1793. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]

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  • Zhang, Y., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2345. [Link]

  • Clark, J. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]

  • ResearchGate. (2019, October 15). (PDF) Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • ChemRxiv. (n.d.). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Ben- zylic Alcohols and Alkenes. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. [Link]

  • Tan, Y. H., & Tan, T. C. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, e202300731. [Link]

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  • Stuart, D. R., & Fagnou, K. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Anilide and Enamide C–H Bonds with Isocyanates. Organic letters, 13(12), 3218–3221. [Link]

  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Molecular Plant-Microbe Interactions, 10(2), 186-193. [Link]

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Application Note & Protocols: 8-Methoxychroman-4-amine as a Versatile Building Block for Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Introduction: The Chroman Scaffold as a Privileged Structure in Oncology

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the chroman scaffold has emerged as a "privileged structure."[1][2] This benzopyran system is prevalent in a multitude of natural products and has been extensively explored as a core framework for designing therapeutic agents with a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3][4] The structural rigidity of the chroman ring, combined with its capacity for diverse functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with various biological targets.[2][5]

Among chroman derivatives, 8-methoxychroman-4-amine represents a particularly strategic building block. It possesses several key features that make it an attractive starting point for anticancer drug discovery:

  • The Chroman Core: Provides a proven and biocompatible scaffold.

  • The 8-Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and may participate in key hydrogen bonding or hydrophobic interactions within a target's binding site. Its presence is noted in various biologically active molecules.[6][7]

  • The C4-Amine: A versatile and reactive primary amine that serves as an ideal chemical handle for introducing a wide range of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8]

This guide provides an in-depth exploration of this compound, detailing its synthesis, its application in the design of potential anticancer agents, and robust protocols for the biological evaluation of its derivatives.

Synthesis of the Core Building Block: this compound

The most direct and efficient route to this compound is the reductive amination of its corresponding ketone precursor, 8-methoxychroman-4-one. This method is widely used for the synthesis of chroman-4-amines and offers high yields and purity.[6]

Protocol 2.1: Synthesis via Reductive Amination

This two-step, one-pot protocol first forms an intermediate imine from 8-methoxychroman-4-one and an ammonia source, which is then reduced in situ to the desired primary amine.

Workflow: Synthesis of this compound

start 8-Methoxychroman-4-one product This compound start->product 1. NH4OAc, MeOH, Reflux 2. NaBH4, RT

Caption: Reductive amination of 8-methoxychroman-4-one.

Materials:

  • 8-Methoxychroman-4-one

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: To a solution of 8-methoxychroman-4-one (1.0 eq) in anhydrous methanol (approx. 0.2 M), add ammonium acetate (10.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting ketone.

    • Causality Note: Using a large excess of ammonium acetate drives the equilibrium towards the formation of the imine intermediate. Refluxing provides the necessary activation energy for the condensation reaction.

  • Reduction: Cool the reaction mixture to room temperature (RT, approx. 20-25°C).

  • Carefully add sodium borohydride (2.0-3.0 eq) portion-wise over 15-20 minutes. Effervescence (hydrogen gas evolution) will be observed.

    • Trustworthiness Note: Portion-wise addition of NaBH₄ is a critical safety measure to control the exothermic reaction and the rate of gas evolution. The reaction should be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC/LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Partition the resulting aqueous residue between dichloromethane (DCM) and water. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Causality Note: The NaHCO₃ wash neutralizes any remaining acidic species, while the brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Synthetic Applications in Anticancer Drug Design

The primary amine at the C4 position is a nucleophilic center, making it an excellent anchor point for molecular elaboration. By reacting it with various electrophiles, a diverse library of compounds can be synthesized to probe the chemical space around the chroman scaffold and optimize anticancer activity.

General Synthetic Derivatization Strategies

core This compound (Building Block) sub1 Amides core->sub1 R-COCl or R-COOH (Coupling Agents) sub2 Sulfonamides core->sub2 R-SO2Cl, Base sub3 Ureas / Thioureas core->sub3 R-NCO or R-NCS sub4 N-Alkyl Derivatives core->sub4 R-CHO, NaBH(OAc)3 (Reductive Amination)

Caption: Versatile derivatization of the C4-amine group.

Protocol 3.1: Exemplary Synthesis of an N-(8-methoxychroman-4-yl)benzamide Derivative

This protocol describes a standard amide coupling reaction, a fundamental transformation in medicinal chemistry for creating stable and synthetically accessible linkers.

Materials:

  • This compound

  • Benzoyl chloride (or a substituted variant)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add a base such as triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

    • Causality Note: The base (TEA) acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which prevents the protonation of the starting amine and drives the reaction to completion.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (e.g., ethyl acetate in hexanes) or recrystallization to obtain the pure amide derivative.

Biological Evaluation of Novel Derivatives

Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to identify promising anticancer candidates and elucidate their mechanism of action.

Workflow: Biological Evaluation Cascade

G A Synthesized This compound Derivatives B Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Panel) A->B C Hit Identification (Compounds with IC50 < 10 µM) B->C Data Analysis D Mechanism of Action Studies C->D H Lead Optimization (SAR-guided Synthesis) C->H Feedback Loop E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V / PI Staining) D->F G Target Engagement & Pathway Analysis D->G

Caption: Standard workflow for anticancer drug screening.

Protocol 4.1: In Vitro Antiproliferative Activity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard primary screen for cytotoxic compounds.[9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HL-60 leukemia)[3][9]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized chroman derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the development of a structure-activity relationship (SAR), providing crucial insights for designing more potent and selective agents.[11][12][13]

Key Modification Points for SAR Studies:

  • The C4-Substituent: The nature of the group attached to the C4-amine is critical. Varying the size, lipophilicity, and electronic properties of this substituent can drastically affect biological activity. For example, attaching aromatic rings with different substitution patterns (e.g., electron-withdrawing vs. electron-donating groups) can probe interactions with specific pockets in the target protein.

  • The 8-Methoxy Group: While fixed in the parent building block, its importance can be validated by synthesizing analogs with other alkoxy groups (e.g., 8-ethoxy) or replacing it with a hydroxyl or hydrogen to understand its role in target binding.[9]

  • Stereochemistry at C4: The C4 position is a chiral center. Separating and testing individual enantiomers is crucial, as biological targets are chiral, and often only one enantiomer is responsible for the desired activity.

Table 1: Hypothetical SAR Data for a Series of N-Arylbenzamide Derivatives

This table illustrates how SAR data can be organized to guide lead optimization.

Compound IDAryl Substituent (R)IC₅₀ (µM) vs. A549 CellsNotes
I-1 H12.5Baseline activity.
I-2 4-Cl4.2Electron-withdrawing group improves potency.
I-3 4-F5.1Halogen substitution is beneficial.
I-4 4-OCH₃15.8Electron-donating group reduces activity.
I-5 4-CF₃1.8 Potent, lipophilic, electron-withdrawing group is optimal.
I-6 2-Cl25.1Steric hindrance at the ortho position is detrimental.

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, a clear trend emerges: small, electron-withdrawing substituents at the para-position of the N-arylbenzamide ring enhance cytotoxic activity. This information provides a rational basis for the next round of synthesis, focusing on further exploring substitutions at the para-position.

Conclusion

This compound is a high-value, versatile building block for the construction of novel anticancer agents. Its straightforward synthesis and the presence of a chemically tractable amine handle allow for extensive structural diversification. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and optimize new chroman-based compounds, accelerating the discovery of next-generation cancer therapeutics.

References

  • Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
  • Gautam, N., et al. (2021). Chromones: Privileged Scaffold in Anti-Cancer Drug Discovery. Chem Biol Drug Des. [Link]

  • Bezerra, M. F., et al. (2018). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. Braz J Med Biol Res. [Link]

  • Kaur, H., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity. [Link]

  • Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic Chemistry.
  • Fridén-Saxin, M., et al. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]

  • Teixeira, J., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. [Link]

  • Moutayakine, A., et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. [Link]

  • El-Agrody, A. M., et al. (2019). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Molecules. [Link]

  • Al-Ostoot, F. H., et al. (2021). Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. PLOS ONE. [Link]

  • Al-Ostoot, F. H., et al. (2021). Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. ResearchGate. [Link]

  • Holler, M., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]

  • Chaiffino, S. S., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Ma, A., et al. (2014). Structure-activity relationship studies of SETD8 inhibitors. ResearchGate. [Link]

  • Lin, L., et al. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the Demethylation of 8-Methoxychroman-4-amine with Boron Tribromide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the demethylation of 8-methoxychroman-4-amine to synthesize 8-hydroxychroman-4-amine using boron tribromide (BBr₃). Boron tribromide is a potent Lewis acid widely employed for the cleavage of aryl methyl ethers under mild conditions.[1][2] This protocol offers a detailed, step-by-step methodology, including insights into the reaction mechanism, safety precautions, experimental setup, workup, purification, and analytical characterization of the final product. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Theoretical Background and Mechanism

The O-demethylation of aryl methyl ethers is a fundamental transformation in organic synthesis, often required in the final steps of natural product synthesis or in the preparation of pharmacologically active compounds.[3] Boron tribromide is a preferred reagent for this purpose due to its high reactivity, which allows the reaction to proceed under relatively mild conditions, thus preserving other sensitive functional groups.[1][4]

The reaction mechanism is initiated by the strong Lewis acidic nature of BBr₃. The lone pair of electrons on the oxygen atom of the methoxy group in this compound coordinates to the electron-deficient boron atom, forming a Lewis acid-base adduct.[4][5] This coordination weakens the carbon-oxygen bond of the methyl group. Subsequently, a bromide ion, acting as a nucleophile, attacks the methyl group in a reaction analogous to an Sₙ2 displacement.[6][7] This concerted or near-concerted step results in the cleavage of the methyl C-O bond, forming methyl bromide and an aryloxy-dibromoborane intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the desired 8-hydroxychroman-4-amine.[4][8] Recent density functional theory (DFT) calculations suggest a more complex mechanism potentially involving charged intermediates and the capacity for one equivalent of BBr₃ to cleave up to three equivalents of an aryl methyl ether.[9][10][11][12]

Safety Precautions and Reagent Handling

Extreme Caution is Required When Handling Boron Tribromide.

Boron tribromide is a colorless, fuming liquid that is highly corrosive, toxic, and reacts violently with water and other protic solvents.[13][14][15] It is crucial to handle BBr₃ in a well-ventilated chemical fume hood at all times.[16][17]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[14][17]

  • Hand Protection: Wear double-layered chemical-resistant gloves (e.g., nitrile gloves).[14][18]

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[15][17]

Reagent Handling:

  • Boron tribromide is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Use dry glassware and solvents to prevent violent reactions.[18]

  • BBr₃ solutions are typically supplied in Sure/Seal™ bottles and should be transferred using a cannula or a syringe with a needle long enough to reach the liquid without pressurizing the headspace.[16]

Emergency Procedures:

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15][19]

  • For eye contact, use an eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.[15]

  • In case of inhalation, move to fresh air and seek medical attention.[19]

  • Spills should be handled only by trained personnel with appropriate PPE. Do not attempt to clean up a BBr₃ spill without proper training and equipment.[15]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific scale of the reaction and available laboratory equipment.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStarting Material
Boron tribromide (1M in DCM)Synthesis GradeCommercially AvailableReagent
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent
Methanol (MeOH)ACS GradeCommercially AvailableQuenching Agent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-houseWorkup
Brine (Saturated NaCl solution)ACS GradePrepared in-houseWorkup
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying Agent
Hydrochloric Acid (HCl)ACS GradeCommercially AvailablepH adjustment
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction
Reaction Setup

The reaction should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques. All glassware must be flame-dried or oven-dried before use.

G cluster_setup Reaction Setup flask Flame-dried Round-bottom Flask with Stir Bar septum Rubber Septum flask->septum n2_inlet Nitrogen/Argon Inlet flask->n2_inlet addition_funnel Addition Funnel (optional) or Syringe flask->addition_funnel ice_bath Ice Bath (0°C to -78°C) flask->ice_bath G start Start: this compound in anhydrous DCM cool Cool to -78°C start->cool add_bbr3 Slowly add BBr3 (1.1-1.5 eq) cool->add_bbr3 react Warm to RT, stir 12-24h (Monitor by TLC/LC-MS) add_bbr3->react cool_quench Cool to 0°C react->cool_quench quench Quench with Methanol (slowly) cool_quench->quench workup Aqueous Workup (NaHCO3, Extraction) quench->workup purify Purification (Column Chromatography) workup->purify product Product: 8-Hydroxychroman-4-amine purify->product

Sources

Application Note: Synthesis and Characterization of N-(8-Methoxychroman-4-yl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of N-(8-methoxychroman-4-yl)acrylamide, a novel amide with potential applications in medicinal chemistry and drug development. The protocol details a robust and efficient acylation of 8-methoxychroman-4-amine with acryloyl chloride, leveraging modified Schotten-Baumann conditions to ensure high yield and purity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and detailed experimental procedures.

Introduction and Significance

The acrylamide moiety is a crucial pharmacophore in modern medicinal chemistry, known for its ability to form covalent bonds with target proteins, which can lead to enhanced potency and prolonged duration of action.[1][2] Many successful drugs, including kinase inhibitors used in oncology, incorporate the acrylamide functional group to achieve irreversible binding to their biological targets.[1] The chroman scaffold is also a privileged structure in drug discovery, appearing in a wide range of biologically active compounds.[3] The fusion of these two motifs in N-(8-methoxychroman-4-yl)acrylamide presents a compelling synthetic target for the development of novel therapeutic agents. This document outlines a detailed and validated protocol for the synthesis of this compound, providing a foundational methodology for its further investigation and application in drug discovery programs.

Reaction Mechanism and Scientific Principles

The synthesis of N-(8-methoxychroman-4-yl)acrylamide from this compound and acryloyl chloride proceeds via a nucleophilic acyl substitution reaction. The reaction is typically conducted under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct generated during the reaction.[3][4] This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The mechanism can be described in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate.[5]

  • Chloride Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically an organic amine like triethylamine or an inorganic base like sodium hydroxide, removes a proton from the nitrogen atom, yielding the final amide product and a salt byproduct (e.g., triethylammonium chloride).[6]

This process is highly efficient and generally proceeds with high yields.

reaction_mechanism cluster_reactants Reactants Amine This compound (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Acryloyl Chloride (Electrophile) AcylChloride->Intermediate Base Base (e.g., Et3N) Byproduct Base-HCl Salt Base->Byproduct Proton Abstraction Product N-(8-methoxychroman-4-yl)acrylamide Intermediate->Product Chloride Elimination Intermediate->Byproduct

Figure 1: General workflow of the nucleophilic acyl substitution reaction.

Materials and Reagents

Proper handling and quality of reagents are paramount for the success of this synthesis.

ReagentFormulaMW ( g/mol )PuritySupplierNotes
This compound hydrochlorideC₁₀H₁₄ClNO₂215.68≥98%e.g., BLD PharmStarting material. The free base can be generated in situ or prior to the reaction.
Acryloyl chlorideC₃H₃ClO90.51≥97%e.g., Sigma-AldrichHighly reactive and corrosive. Handle with extreme care in a fume hood.[7][8]
Triethylamine (Et₃N)C₆H₁₅N101.19≥99.5%e.g., Sigma-AldrichAnhydrous grade recommended. Acts as a base to neutralize HCl.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%e.g., Sigma-AldrichReaction solvent. Must be dry to prevent hydrolysis of acryloyl chloride.
Saturated aq. NH₄ClNH₄Cl---Used for quenching the reaction.
Anhydrous MgSO₄ or Na₂SO₄----For drying the organic phase.

Experimental Protocol

This protocol is designed for a 1 mmol scale synthesis. For larger scales, adjustments to reagent quantities and reaction vessel size will be necessary.

Preparation of this compound (Free Base)

If starting from the hydrochloride salt, the free amine must be liberated.

  • Dissolve this compound hydrochloride (215.7 mg, 1.0 mmol) in deionized water (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise while stirring until the pH of the solution is ~10-11.

  • Extract the aqueous solution with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil or low-melting solid.

Acylation Reaction

experimental_workflow A Dissolve this compound and Triethylamine in anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add Acryloyl Chloride dropwise B->C D Stir at 0 °C for 30 min, then warm to RT for 2-4 h C->D E Monitor reaction by TLC D->E F Quench with sat. aq. NH4Cl E->F G Extract with DCM F->G H Dry organic layer (Na2SO4) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Characterize Pure Product J->K

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (179.2 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Addition of Base: Add triethylamine (0.21 mL, 1.5 mmol, 1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acryloyl Chloride: In a separate, dry vial, prepare a solution of acryloyl chloride (0.09 mL, 1.1 mmol, 1.1 eq.) in anhydrous dichloromethane (2 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(8-methoxychroman-4-yl)acrylamide as a solid or viscous oil.

Characterization of N-(8-methoxychroman-4-yl)acrylamide

The identity and purity of the final product should be confirmed by standard analytical techniques. The following table presents the expected analytical data based on the known spectral properties of the acrylamide and chroman moieties.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.0-6.6 (m, 3H, aromatic), 6.4-6.2 (m, 1H, -CH=CH₂), 6.1-5.9 (dd, 1H, -CH=CH₂ trans), 5.7-5.5 (dd, 1H, -CH=CH₂ cis), 5.3-5.1 (m, 1H, N-CH), 4.4-4.2 (m, 2H, O-CH₂), 3.85 (s, 3H, O-CH₃), 2.3-2.0 (m, 2H, -CH₂-)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 165.5 (C=O), 155.0, 148.0, 131.0, 127.0, 121.0, 118.0, 110.0 (aromatic & vinyl), 65.0 (O-CH₂), 55.5 (O-CH₃), 48.0 (N-CH), 30.0 (-CH₂-)
FT-IR (ATR)ν (cm⁻¹): 3300 (N-H stretch), 3050 (C-H aromatic/vinyl stretch), 2950 (C-H aliphatic stretch), 1660 (C=O amide I), 1620 (C=C stretch), 1540 (N-H bend, amide II), 1250 (C-O stretch)
Mass Spec. (ESI+)m/z: Calculated for C₁₃H₁₅NO₃ [M+H]⁺: 234.11; Found: 234.1

Safety and Handling Precautions

  • Acryloyl chloride is highly flammable, corrosive, and toxic. It reacts violently with water.[7][8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • This compound and its derivatives should be handled with care. Assume they are potentially harmful if inhaled, ingested, or in contact with skin.[4][9]

  • Triethylamine is flammable and has a strong, unpleasant odor. It can cause irritation to the skin, eyes, and respiratory tract.

  • Dichloromethane is a volatile organic solvent and a suspected carcinogen. All operations should be performed in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.[4][7][8][9]

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Wet reagents or solventEnsure all glassware is flame-dried and all reagents and solvents are anhydrous.
Incomplete reactionExtend the reaction time or gently warm the reaction mixture (e.g., to 40 °C).
Poor quality of starting materialsVerify the purity of the starting amine and acryloyl chloride.
Multiple spots on TLC Side reactions (e.g., polymerization of acryloyl chloride)Add acryloyl chloride slowly at 0 °C. Consider adding a radical inhibitor (e.g., a small amount of hydroquinone) to the acryloyl chloride solution.
Incomplete reactionSee above.
Difficulty in purification Product co-elutes with impuritiesTry a different solvent system for column chromatography or consider recrystallization.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of N-(8-methoxychroman-4-yl)acrylamide. By following the outlined procedures and safety precautions, researchers can efficiently prepare this valuable compound for further investigation in various fields, particularly in the discovery of novel therapeutic agents. The provided mechanistic insights and troubleshooting guide aim to facilitate a successful and reproducible synthesis.

References

  • Acryloyl chloride - SAFETY DATA SHEET. (n.d.).
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). European Journal of Medicinal Chemistry, 93, 539-563.
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Schotten-Baumann Reaction. (2021). J&K Scientific LLC.
  • Acryloyl chloride - Safety Data Sheet. (n.d.).
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. (2017). ACS Medicinal Chemistry Letters, 8(10), 1054–1059.
  • Acrylamide moiety, a Valuable Fragment in Medicinal Chemistry: Insight into Synthetic Methodologies, Chemical Reactivity and Spectrum of Biological Activities of Acrylamide Derivatives. (2018). Journal of Advanced Pharmacy Research.
  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. (2022). Molecules, 27(19), 6649.
  • Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. (2022). Polymers, 14(13), 2579.
  • Potent EGFR inhibitors were subjected to antiproliferative assays against EGFR inhibitors sensitive A549 nonsmall lung carcinoma cells. (2017). ACS Medicinal Chemistry Letters.
  • Kinase inhibitors afatinib and ibrutinib, recently approved by the U.S. Food & Drug Administration (FDA), belong to the class of acryloyl compounds. (2017). ACS Medicinal Chemistry Letters.

Sources

Application Note: High-Efficiency Chloroform Extraction of 8-Methoxychroman-4-amine from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract This document provides a detailed protocol for the liquid-liquid extraction of 8-Methoxychroman-4-amine from an aqueous phase using chloroform. As an amine, the solubility of this compound is highly dependent on pH. This protocol leverages the principles of acid-base chemistry to ensure the compound is in its neutral, organic-soluble form, thereby maximizing extraction efficiency. We will delve into the theoretical basis for the extraction, provide a step-by-step experimental workflow, address common challenges such as emulsion formation, and outline the necessary safety precautions for handling chloroform.

Foundational Principles: The Chemistry of Amine Extraction

Liquid-liquid extraction (LLE) is a fundamental separation technique that operates on the principle of differential solubility of a compound in two immiscible liquid phases.[1][2] In the context of separating an organic amine like this compound from an aqueous solution, the process is governed by acid-base chemistry.[3]

The amine functional group (-NH₂) can exist in two forms in an aqueous environment:

  • Protonated (Charged) Form (R-NH₃⁺): At a pH below the pKa of the conjugate acid, the amine group accepts a proton from the solution, forming a positively charged ammonium salt. This ionic form is highly soluble in polar solvents like water and poorly soluble in nonpolar organic solvents.[4]

  • Neutral (Free Base) Form (R-NH₂): At a pH above the pKa of the conjugate acid, the amine group remains in its neutral, deprotonated state. This form is significantly more hydrophobic and therefore more soluble in organic solvents like chloroform.[5]

The efficiency of the extraction is therefore critically dependent on controlling the pH of the aqueous phase.[4][6] To drive the equilibrium towards the neutral R-NH₂ form and facilitate its transfer into the chloroform phase, the aqueous solution must be made basic. A general rule of thumb is to adjust the pH to be at least two units higher than the pKa of the amine's conjugate acid.[5]

G cluster_chloroform Chloroform Phase Aqueous_Protonated R-NH₃⁺ (Water-Soluble Cation) Aqueous_Neutral R-NH₂ (Poorly Water-Soluble) Aqueous_Protonated->Aqueous_Neutral + OH⁻ (High pH) Aqueous_Neutral->Aqueous_Protonated + H⁺ (Low pH) Chloroform_Neutral R-NH₂ (Chloroform-Soluble) Aqueous_Neutral->Chloroform_Neutral Partitioning at High pH

Physicochemical Data for Extraction Components

A successful extraction protocol relies on understanding the properties of the analyte and the solvents involved.

Compound/SolventFormulaMolar Mass ( g/mol )Key PropertiesSource
This compound C₁₀H₁₃NO₂179.22Basic amine. Predicted pKa of conjugate acid is ~4.38, though experimental values for similar primary amines are typically higher (9-11).[7][8]
Chloroform CHCl₃119.38Density: ~1.49 g/cm³ (denser than water). Boiling Point: 61-62 °C. Immiscible with water.[9] Carcinogen.[10][10]
Water H₂O18.02Density: ~1.00 g/cm³. Universal polar solvent.N/A

Note on pKa: The predicted pKa is provided for reference. The protocol is designed to be effective by establishing a strongly basic condition (pH > 11), which ensures deprotonation regardless of whether the actual pKa is at the low or high end of the typical range for amines.[11]

Critical Safety Protocols: Handling Chloroform

Chloroform is a hazardous chemical and must be handled with appropriate precautions. It is a suspected carcinogen and can cause damage to the liver and kidneys through prolonged exposure.[12]

  • Engineering Controls: All work with chloroform must be conducted inside a certified chemical fume hood to prevent inhalation of volatile vapors.[12][13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves. Standard nitrile gloves have a very short breakthrough time; therefore, double-gloving or using thicker nitrile (8 mil) or Viton gloves is required.[14][15]

    • Eye Protection: ANSI-approved safety goggles are mandatory to protect against splashes.[12]

    • Lab Coat: A buttoned lab coat must be worn at all times.[12]

  • Storage: Store chloroform in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area away from incompatible substances like strong bases or reactive metals.[15]

  • Waste Disposal: All chloroform-containing waste, both aqueous and organic, must be disposed of in designated halogenated organic waste containers.[13]

  • Spill Response: For small spills (<1 L), trained personnel may use an absorbent spill kit. For larger spills, evacuate the area and contact emergency services.[10][14]

Detailed Experimental Protocol

This protocol outlines the extraction of this compound from a 100 mL aqueous solution. Quantities can be scaled as needed.

Materials and Equipment
  • Aqueous solution containing this compound

  • Chloroform (CHCl₃), stabilized

  • Sodium Hydroxide (NaOH) solution, 3 M

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • 250 mL Separatory Funnel

  • 250 mL Erlenmeyer flasks (x3)

  • pH meter or pH paper

  • Glass funnel and filter paper

  • Rotary evaporator

  • Beakers and graduated cylinders

Step-by-Step Extraction Workflow

Step 1: Preparation and pH Adjustment

  • Transfer 100 mL of the aqueous solution containing this compound into a 250 mL separatory funnel.

  • Slowly add the 3 M NaOH solution dropwise while periodically swirling the funnel.

  • Monitor the pH of the aqueous solution. Continue adding NaOH until the pH is ≥ 11.

    • Causality: This step is crucial to deprotonate the amine (R-NH₃⁺ → R-NH₂), converting it to its neutral free base form, which has high solubility in chloroform.[5][11]

Step 2: First Chloroform Extraction

  • Add 50 mL of chloroform to the separatory funnel.

  • Stopper the funnel and gently invert it several times to mix the layers.

  • Vigorously shake the funnel for 1-2 minutes to maximize the surface area between the two phases, facilitating the transfer of the amine. Periodically, invert the funnel and open the stopcock to vent the pressure buildup.[16]

  • Place the funnel back on a ring stand and allow the layers to fully separate. The denser chloroform layer will be on the bottom.[1][9]

  • Carefully drain the lower chloroform layer into a clean, dry 250 mL Erlenmeyer flask labeled "Organic Extract." Stop before the upper aqueous layer reaches the stopcock.

Step 3: Subsequent Extractions

  • To maximize recovery, repeat the extraction process on the remaining aqueous layer. Add a fresh 25 mL portion of chloroform to the separatory funnel.

  • Repeat steps 2.3 - 2.5, combining the chloroform layer with the first extract in the "Organic Extract" flask.

  • Perform a third and final extraction with another 25 mL of chloroform.

    • Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the analyte than a single extraction with a large volume.[17]

Step 4: Washing the Combined Organic Extract (Optional)

  • Return the combined organic extracts to the separatory funnel.

  • Add 20 mL of deionized water to wash away any water-soluble impurities that may have been carried over.

  • Shake gently, allow the layers to separate, and drain the lower organic layer into a fresh Erlenmeyer flask. Discard the aqueous wash.

Step 5: Drying the Organic Layer

  • Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the combined chloroform extract. Start with 1-2 spatula tips.

  • Gently swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. This indicates that all residual water has been absorbed.[9]

  • Let the flask sit for 10-15 minutes.

  • Filter the dried chloroform solution through a fluted filter paper into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh chloroform to ensure complete transfer of the product.

Step 6: Isolation of the Product

  • Connect the round-bottom flask to a rotary evaporator.

  • Remove the chloroform under reduced pressure. Use a water bath temperature of 30-40°C.

  • Once the solvent is fully evaporated, the isolated this compound will remain in the flask as a residue.

  • The final yield can be determined by weighing the flask.

Visualized Experimental Workflow

G Start Start: Aqueous solution of This compound AdjustpH 1. Adjust pH to ≥ 11 with 3M NaOH Start->AdjustpH AddCHCl3 2. Add Chloroform (50 mL) AdjustpH->AddCHCl3 ShakeVent 3. Shake Vigorously & Vent AddCHCl3->ShakeVent Separate 4. Allow Layers to Separate ShakeVent->Separate Drain 5. Drain Lower (Chloroform) Layer Separate->Drain AqueousLayer Aqueous Layer (in funnel) Drain->AqueousLayer Retain OrganicExtract Combined Organic Extract Drain->OrganicExtract Collect Repeat Repeat Extraction 2x with fresh Chloroform (25 mL) AqueousLayer->Repeat Dry 6. Dry with Na₂SO₄ OrganicExtract->Dry Repeat->ShakeVent Re-extract Filter 7. Filter Dry->Filter Evaporate 8. Evaporate Chloroform (Rotary Evaporator) Filter->Evaporate Product Isolated Product: This compound Evaporate->Product

Troubleshooting Common Issues

ProblemObservationProbable Cause(s)Recommended Solution(s)
Emulsion Formation A third, cloudy layer forms between the aqueous and organic phases that does not separate.- High concentration of surfactants or other impurities.- Shaking too vigorously.- Let the funnel stand for an extended period (15-30 min).- Gently swirl the funnel instead of shaking.- Add a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.- If persistent, filter the entire mixture through a pad of celite or glass wool.
Poor Recovery Low yield of the final product.- Incomplete basification of the aqueous phase (pH too low).- Insufficient number of extractions.- Incomplete drying, leading to co-evaporation with water.- Verify the pH of the aqueous phase is ≥ 11 before each extraction.- Perform one or two additional extractions.- Ensure the drying agent is free-flowing before filtration.
No Phase Separation The mixture remains as a single phase.- Presence of a co-solvent like methanol or ethanol that solubilizes both phases.- If a co-solvent is present, it must be removed (e.g., by rotary evaporation) before attempting the extraction. Adding more water can sometimes induce separation.[18][19]

References

  • University of California Center for Laboratory Safety. (2012). Chloroform - Standard Operating Procedure. [Link]

  • University of North Carolina at Chapel Hill, Environment, Health & Safety. (2021). Standard Operating Procedure for Chloroform. [Link]

  • Purdue University, Radiological and Environmental Management. Standard Operating Procedure for Chloroform. [Link]

  • Duke University, Occupational & Environmental Safety Office. Chloroform Guidelines. [Link]

  • Lab Alley. Chloroform Safety & Hazards. [Link]

  • Pro-Chem Analytik. (2023). Optimizing Yield: Statistical Approaches to Liquid-Liquid Extraction. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Link]

  • JoVE. (2020). Extraction - Concept. [Link]

  • GlaxoSmithKline & University of Leeds. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. [Link]

  • JoVE. (2024). Extraction: Effects of pH. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 129980800, 8-Methoxyisochroman-4-amine. [Link]

  • K-Jhil Scientific. (2024). All-in-One Guide to Liquid-Liquid Extraction Systems. [Link]

  • Hu, Z. F., et al. (1997). Recovery of Chloroform from Effluent with Solvent Extraction–Distillation Process. Marcel Dekker, Inc. [Link]

  • ResearchGate. (2013). How to separate chloroform from water?. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • ResearchGate. (2018). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. [Link]

  • Google Patents. (2020).
  • Zaiput Flow Technologies. Optimization of Liquid-Liquid Extraction. [Link]

  • ChemBK. 4-MethoxychroMan-8-aMine - Physico-chemical Properties. [Link]

  • Chemistry Stack Exchange. (2021). How do you achieve phase separation of a methanol / chloroform solution?. [Link]

  • PubMed. (2023). In situ formation of chloroform for dispersive liquid-liquid microextraction of some aromatic amines from aqueous samples. [Link]

  • National Institutes of Health. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]

  • SCION Instruments. (2021). How Can We Improve Our Liquid-Liquid Extraction Processes?. [Link]

  • University of Rochester. Liquid/liquid Extraction. [Link]

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Application Notes & Protocols: The Strategic Role of 8-Methoxychroman-4-amine in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 8-Methoxychroman-4-amine Scaffold as a Privileged Substructure in Medicinal Chemistry

In the landscape of modern drug discovery, the chroman scaffold stands out as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. This promiscuity, when appropriately channeled through chemical modification, makes it an invaluable starting point for the development of novel therapeutics. The introduction of an amine at the 4-position and a methoxy group at the 8-position, yielding this compound, provides a unique three-dimensional architecture and key electronic properties. The primary amine serves as a crucial handle for diversification, allowing for the facile introduction of a wide array of chemical moieties through robust and well-established chemical transformations. This strategic placement of a reactive functional group on a rigid, drug-like core makes this compound an exceptional building block for the construction of high-quality compound libraries using parallel synthesis.[1]

These libraries, which consist of systematically varied analogs of a core structure, are essential for the efficient exploration of chemical space in the early stages of drug discovery.[2] The goal is to rapidly generate a multitude of distinct, yet related, molecules to identify initial "hits" in high-throughput screening campaigns and to subsequently establish structure-activity relationships (SAR) for lead optimization. This document provides detailed application notes and protocols for the effective utilization of this compound in the parallel synthesis of diverse chemical libraries.

Core Principles of Library Design with this compound

The primary amine of this compound is the key point of diversification. Three highly reliable and versatile reaction classes are particularly well-suited for library synthesis with this scaffold:

  • Amide Bond Formation: Coupling with a diverse set of carboxylic acids to generate a library of amides. This is one of the most frequently used reactions in medicinal chemistry.

  • Reductive Amination: Reaction with a library of aldehydes or ketones to produce a wide range of secondary amines.

  • Ugi Four-Component Reaction (Ugi-4CR): A multicomponent reaction that allows for the simultaneous introduction of three new points of diversity, leading to complex, peptide-like molecules in a single step.[3][4]

The choice of building blocks for each of these reactions should be guided by the principles of diversity-oriented synthesis. This includes varying steric bulk, electronic properties, and hydrogen bonding potential to maximize the exploration of the chemical space surrounding the this compound core.

Visualization of Parallel Synthesis Workflow

The following diagram illustrates the general workflow for the parallel synthesis of a compound library starting from this compound.

G cluster_0 Library Synthesis Workflow Start This compound Scaffold Reaction_Selection Select Reaction Type Start->Reaction_Selection Amide_Coupling Amide Coupling Reaction_Selection->Amide_Coupling Amidation Reductive_Amination Reductive Amination Reaction_Selection->Reductive_Amination Alkylation Ugi_Reaction Ugi 4-CR Reaction_Selection->Ugi_Reaction Multicomponent Building_Blocks Select Diverse Building Blocks (Carboxylic Acids, Aldehydes/Ketones, Isocyanides) Amide_Coupling->Building_Blocks Reductive_Amination->Building_Blocks Ugi_Reaction->Building_Blocks Parallel_Synthesis Parallel Synthesis in Multi-well Plates Building_Blocks->Parallel_Synthesis Purification High-Throughput Purification (e.g., Mass-directed HPLC) Parallel_Synthesis->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Library Final Compound Library Analysis->Library

Caption: Parallel synthesis workflow using this compound.

Application Protocol 1: Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, and its reliability makes it ideal for parallel synthesis.[5] The following protocol describes a general method for the synthesis of an amide library from this compound hydrochloride.

Reaction Scheme: Amide Coupling

G cluster_reaction amine This compound plus1 + amine->plus1 acid R-COOH (Carboxylic Acid Library) plus1->acid arrow -> acid->arrow conditions Coupling Reagent, Base, Solvent product Amide Library arrow->product

Caption: General scheme for amide library synthesis.

Detailed Protocol

Materials:

  • This compound hydrochloride

  • A library of diverse carboxylic acids (1.2 equivalents per reaction)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Multi-well reaction block (e.g., 96-well format)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound hydrochloride in anhydrous DMF (e.g., 0.2 M).

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.24 M).

    • Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.6 M).

    • Prepare individual stock solutions of each carboxylic acid from the library in anhydrous DMF (e.g., 0.24 M).

  • Reaction Setup (per well):

    • To each well of the reaction block, add the carboxylic acid solution (e.g., 100 µL, 0.024 mmol).

    • Add the this compound hydrochloride stock solution (e.g., 100 µL, 0.020 mmol).

    • Add the HATU stock solution (e.g., 100 µL, 0.024 mmol).

    • Initiate the reaction by adding the DIPEA stock solution (e.g., 100 µL, 0.060 mmol).

  • Reaction Conditions:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • The progress of a representative reaction can be monitored by LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reactions by adding water to each well.

    • The crude products can be purified directly by mass-directed preparative HPLC.

Data Presentation: Representative Amide Coupling Conditions

ParameterConditionRationale
Coupling ReagentHATUHigh efficiency, low epimerization, and good solubility.
BaseDIPEANon-nucleophilic base to neutralize the hydrochloride salt and activate the carboxylic acid.
SolventAnhydrous DMFGood solvent for all reactants and reagents.
Stoichiometry1.2 eq. Acid, 1.2 eq. HATUA slight excess ensures complete consumption of the scaffold.
TemperatureRoom TemperatureMild conditions are generally sufficient for HATU couplings.

Application Protocol 2: Reductive Amination Library Synthesis

Reductive amination is a robust method for forming C-N bonds and is highly amenable to parallel synthesis for creating libraries of secondary amines.[6][7]

Reaction Scheme: Reductive Amination

G cluster_reaction amine This compound plus1 + amine->plus1 carbonyl R1(R2)C=O (Aldehyde/Ketone Library) plus1->carbonyl arrow -> carbonyl->arrow conditions 1. Imine formation 2. Reducing Agent product Secondary Amine Library arrow->product

Caption: General scheme for reductive amination library synthesis.

Detailed Protocol

Materials:

  • This compound hydrochloride

  • A library of diverse aldehydes or ketones (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Multi-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound hydrochloride in DCM/DCE (e.g., 0.2 M).

    • Prepare individual stock solutions of each aldehyde or ketone from the library in DCM/DCE (e.g., 0.24 M).

  • Reaction Setup (per well):

    • To each well, add the aldehyde/ketone solution (e.g., 100 µL, 0.024 mmol).

    • Add the this compound hydrochloride stock solution (e.g., 100 µL, 0.020 mmol).

    • Add a catalytic amount of acetic acid (e.g., 5 µL of a 1 M solution in DCM).

    • Allow the mixture to stir for 30-60 minutes to facilitate imine formation.

    • Add solid sodium triacetoxyborohydride to each well (approx. 6.4 mg, 0.030 mmol).

  • Reaction Conditions:

    • Seal the reaction block and shake at room temperature for 12-18 hours.

    • Monitor a representative reaction by LC-MS.

  • Work-up and Purification:

    • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer (this can be automated with liquid handling systems).

    • Evaporate the solvent and purify the residue by mass-directed preparative HPLC.

Data Presentation: Representative Reductive Amination Conditions

ParameterConditionRationale
Reducing AgentSodium triacetoxyborohydrideMild and selective reducing agent for imines in the presence of aldehydes/ketones.
SolventDCM or DCEGood solvent for reactants and does not interfere with the reaction.
CatalystAcetic AcidCatalyzes the formation of the imine intermediate.
Stoichiometry1.2 eq. Carbonyl, 1.5 eq. Reducing AgentEnsures complete reaction of the starting amine.
TemperatureRoom TemperatureSufficient for most reductive amination reactions.

Application Protocol 3: Ugi Four-Component Reaction (Ugi-4CR) Library Synthesis

The Ugi reaction is a powerful tool for rapidly generating molecular complexity from simple starting materials.[4][8] It is exceptionally well-suited for combinatorial chemistry and the synthesis of diverse libraries.[3]

Reaction Scheme: Ugi-4CR

G cluster_reaction amine 8-Methoxychroman- 4-amine plus1 + amine->plus1 carbonyl R1-CHO (Aldehyde Library) plus1->carbonyl plus2 + carbonyl->plus2 acid R2-COOH (Carboxylic Acid Library) plus2->acid plus3 + acid->plus3 isocyanide R3-NC (Isocyanide Library) plus3->isocyanide arrow -> isocyanide->arrow conditions Solvent (e.g., MeOH) product α-Acylamino Amide Library arrow->product

Caption: General scheme for Ugi-4CR library synthesis.

Detailed Protocol

Materials:

  • This compound

  • A library of diverse aldehydes (1.1 equivalents)

  • A library of diverse carboxylic acids (1.1 equivalents)

  • A library of diverse isocyanides (1.1 equivalents)

  • Methanol (MeOH) as solvent

  • Multi-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in MeOH (e.g., 0.2 M).

    • Prepare individual stock solutions for each aldehyde, carboxylic acid, and isocyanide in MeOH (e.g., 0.22 M).

  • Reaction Setup (per well):

    • To each well, add the aldehyde solution (e.g., 100 µL, 0.022 mmol).

    • Add the this compound solution (e.g., 100 µL, 0.020 mmol).

    • Add the carboxylic acid solution (e.g., 100 µL, 0.022 mmol).

    • Finally, add the isocyanide solution (e.g., 100 µL, 0.022 mmol). The addition of the isocyanide often initiates an exothermic reaction.

  • Reaction Conditions:

    • Seal the reaction block and shake at room temperature for 24-48 hours.

    • Monitor a representative reaction by LC-MS.

  • Work-up and Purification:

    • The reactions are often clean, and the solvent can be evaporated directly.

    • The residue is then redissolved in a suitable solvent (e.g., DMSO/MeOH) and purified by mass-directed preparative HPLC.

Data Presentation: Representative Ugi-4CR Conditions

ParameterConditionRationale
SolventMethanolCommon and effective solvent for the Ugi reaction.
Stoichiometry1.1 eq. of each componentA slight excess of the other components drives the reaction to completion with respect to the amine scaffold.
TemperatureRoom TemperatureThe Ugi reaction is typically efficient at ambient temperature.
Order of AdditionAmine, aldehyde, carboxylic acid, then isocyanideA common and effective order of addition, though variations are possible.

Conclusion

This compound is a highly valuable and versatile scaffold for the construction of diverse chemical libraries for drug discovery. Its privileged core structure, combined with a strategically placed primary amine for chemical diversification, allows for the efficient synthesis of large numbers of novel compounds. The robust and well-established protocols for amide coupling, reductive amination, and the Ugi four-component reaction, as detailed in these application notes, provide a clear roadmap for researchers to leverage this scaffold in their quest for new therapeutic agents. The systematic application of these parallel synthesis techniques will undoubtedly accelerate the identification of novel hits and the optimization of lead compounds.

References

  • Amerigo Scientific. Amines: Versatile Building Blocks in Organic Chemistry and Beyond. [Link]

  • RSC Publishing. Reframing primary alkyl amines as aliphatic building blocks. [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. Library synthesis a The multicomponent Ugi reaction incorporates an.... [Link]

  • YouTube. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. [Link]

  • PMC. Ugi Four-Component Reactions Using Alternative Reactants. [Link]

  • Google Patents. Preparation method of methoxyamine hydrochloride.
  • MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]

  • ResearchGate. Amine building blocks for library synthesis.. [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • ScienceDirect. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

  • PubMed. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. [Link]

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.. [Link]

  • NIH. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. [Link]

  • PubMed. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. [Link]

  • Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • PMC. Synthesis of Amide Isosteres of Schweinfurthin-based Stilbenes. [Link]

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Application Notes and Protocols: Derivatization of 8-Methoxychroman-4-amine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Specifically, 8-methoxychroman-4-amine serves as a versatile starting material for the synthesis of novel therapeutic agents. This document provides a detailed guide for the strategic derivatization of this compound to explore its structure-activity relationships (SAR). We will delve into the rationale behind derivatization strategies, provide detailed experimental protocols for N-acylation, N-alkylation, and N-sulfonylation, and outline a systematic approach to building a compound library for SAR studies.

Introduction: The Therapeutic Potential of the Chroman Scaffold

The chroman ring system is a core component of numerous biologically active compounds, including antioxidants, anticancer agents, and neuroprotective molecules.[2][3] The 4-amino substituted chromans, in particular, have garnered significant interest due to their potential to interact with various biological targets.[4] The 8-methoxy substituent on the chroman core of our starting material can influence the molecule's electronic properties and metabolic stability, making it an interesting scaffold for further chemical exploration.

The primary amine at the 4-position is a key functional group that serves as a handle for derivatization. By modifying this amine, we can systematically alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications are crucial for probing the binding pocket of a biological target and optimizing the compound's potency, selectivity, and pharmacokinetic profile.

Strategic Derivatization for SAR Library Construction

A systematic approach to derivatization is essential for generating meaningful SAR data. We propose focusing on three primary classes of derivatives: N-acyl, N-alkyl, and N-sulfonyl compounds. This strategy allows for a comprehensive exploration of the chemical space around the 4-amino group.

Rationale for Derivatization Strategies
  • N-Acylation: Introducing an acyl group can introduce hydrogen bond acceptors (the carbonyl oxygen) and modulate the basicity of the parent amine. A variety of acyl chlorides and carboxylic acids can be used to introduce diverse functionalities, including aliphatic chains, aromatic rings, and heterocyclic systems.[5]

  • N-Alkylation: Alkylation of the amine can be used to investigate the impact of steric bulk and lipophilicity on biological activity. Both mono- and di-alkylation can be explored, leading to secondary and tertiary amines, respectively.[6]

  • N-Sulfonylation: Sulfonamides are known to be excellent hydrogen bond donors and can mimic the geometry of a phosphate group, making them valuable for targeting certain enzymes.[7]

The following diagram illustrates the proposed workflow for the derivatization of this compound.

Caption: Proposed derivatization workflow for this compound.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

General Protocol for N-Acylation of this compound

This protocol describes a general method for the acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Protocol for Reductive Amination (N-Alkylation)

This protocol outlines the N-alkylation of this compound with an aldehyde or ketone via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

General Protocol for N-Sulfonylation

This protocol details the synthesis of N-sulfonyl derivatives of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or DCM with triethylamine

  • Saturated aqueous copper (II) sulfate solution (for pyridine removal)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous copper (II) sulfate solution (to remove pyridine), 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Structure-Activity Relationship (SAR) Study Design

A well-designed SAR study is crucial for identifying key structural features responsible for biological activity. The following diagram outlines a logical approach to an SAR study.

Caption: Logical workflow for a structure-activity relationship study.

Initial Library Synthesis and Screening

Synthesize a diverse but manageable library of approximately 20-30 compounds, incorporating a range of functionalities in the R-group of the N-acyl, N-alkyl, and N-sulfonyl derivatives.

Table 1: Proposed Substituents for Initial SAR Study

Derivatization TypeR-Group ExamplesRationale
N-Acyl Methyl, Ethyl, Phenyl, 4-Chlorophenyl, Thiophene-2-ylExplore effects of small alkyl, aromatic, and heteroaromatic groups.
N-Alkyl Methyl, Benzyl, 4-Methoxybenzyl, PropargylInvestigate steric bulk, aromatic interactions, and potential for click chemistry.
N-Sulfonyl Methyl, Phenyl, 4-Tolyl, 4-NitrophenylProbe hydrogen bonding and electronic effects.
Data Analysis and Lead Optimization

Following biological evaluation, analyze the data to identify trends. For example, do electron-withdrawing or electron-donating groups on an aromatic ring enhance activity? Is there an optimal size for the alkyl chain? Based on these initial findings, design and synthesize a second generation of compounds to further probe the SAR and optimize the properties of the most promising "hit" compounds. This iterative process is key to developing a potent and selective preclinical candidate.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols and strategies outlined in this document provide a solid foundation for researchers to systematically explore the SAR of this versatile scaffold. By employing a logical and iterative approach to library design and biological testing, the full potential of this compound derivatives can be realized.

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  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). Diva-Portal.org. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). National Institutes of Health. [Link]

  • Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. (2011). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxychroman-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-methoxychroman-4-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on maximizing yield and purity. We will address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

I. Overview of the Synthetic Pathway

The most common and practical route to this compound derivatives involves a two-step process:

  • Synthesis of the Precursor: Formation of the 8-methoxychroman-4-one core. This is typically achieved via intramolecular Friedel-Crafts acylation of a corresponding phenoxypropionic acid or a base-promoted condensation.

  • Reductive Amination: Conversion of the 8-methoxychroman-4-one to the target this compound. This is the critical, and often most challenging, step for achieving high yields.

This guide will focus predominantly on troubleshooting the reductive amination step and the subsequent handling of the chiral amine product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amine Formation cluster_2 Step 3 (Optional): Chiral Resolution start Phenoxypropionic Acid Derivative ketone 8-Methoxychroman-4-one start->ketone Intramolecular Friedel-Crafts Acylation racemic_amine Racemic this compound ketone->racemic_amine Reductive Amination amine_source Ammonia or Amine Equivalent amine_source->racemic_amine enantiomers Separated Enantiomers (R)- and (S)-amines racemic_amine->enantiomers Diastereomeric Salt Formation & Separation resolving_agent Chiral Resolving Agent resolving_agent->enantiomers

Caption: General workflow for the synthesis and resolution of this compound.

II. Troubleshooting Guide: Reductive Amination

This section addresses the most common issues encountered during the conversion of 8-methoxychroman-4-one to the corresponding amine.

Q1: My reductive amination yield is very low, and my main starting material is unreacted. What is the primary bottleneck?

A1: Low conversion with recovery of the starting ketone is almost always due to inefficient formation of the crucial imine or iminium ion intermediate. The reductive amination is a two-step process occurring in one pot: (1) nucleophilic attack of the amine on the ketone to form a hemiaminal, which then dehydrates to an imine, and (2) reduction of the imine. If the first step is slow or the equilibrium is unfavorable, the reducing agent has nothing to reduce.

Troubleshooting Steps:

  • Promote Imine Formation with Acid Catalysis: Imine formation is acid-catalyzed. A mildly acidic environment (pH 4-6) is generally optimal as it protonates the carbonyl oxygen, making the ketone more electrophilic, and facilitates the dehydration of the hemiaminal intermediate.[1]

    • Action: Add a catalytic amount of acetic acid (AcOH) to your reaction mixture.

  • Remove Water: The dehydration step to form the imine is an equilibrium. By removing water as it's formed, you can drive the reaction forward according to Le Châtelier's principle.

    • Action: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent.[1]

  • Pre-formation of the Imine: In stubborn cases, you can form the imine first before introducing the reducing agent.

    • Action: Stir the 8-methoxychroman-4-one and the amine source (e.g., ammonium acetate) in your solvent with an acid catalyst for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) or NMR to confirm imine formation before adding the reducing agent.[2]

Q2: My main impurity is 8-methoxychroman-4-ol. How can I prevent the formation of this alcohol byproduct?

A2: The formation of the corresponding alcohol indicates that your reducing agent is reducing the starting ketone directly, which competes with the desired imine reduction. This is a common issue when using strong, non-selective reducing agents.

Troubleshooting Steps:

  • Switch to a Milder, More Selective Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce both the ketone and the imine.[1][3] You need a reagent that shows high selectivity for the protonated imine/iminium ion over the ketone.

    • Action: Replace sodium borohydride (NaBH₄) with sodium triacetoxyborohydride (NaBH(OAc)₃) . NaBH(OAc)₃ is less reactive and is the reagent of choice for reductive aminations because it preferentially reduces the iminium ion, minimizing ketone reduction.[1][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises safety and waste disposal concerns due to its cyanide content.[2][3]

  • Control the Reaction Conditions: Even with NaBH₄, you can favor imine reduction by allowing the imine to form first and then adding the reducing agent at a lower temperature (e.g., 0 °C) to control the rate of ketone reduction.[4] However, switching to NaBH(OAc)₃ is a more robust solution.

Reducing AgentReactivitySelectivity for Imine/IminiumTypical SolventsComments
Sodium Borohydride (NaBH₄) HighLowMethanol, EthanolProne to reducing the starting ketone, leading to alcohol byproduct.[1][3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) MildHighDichloromethane (DCM), Dichloroethane (DCE), THFRecommended reagent. Highly selective and effective in a one-pot procedure.[1][3]
Sodium Cyanoborohydride (NaBH₃CN) MildHighMethanol, THFHighly selective but toxic due to cyanide. Requires careful handling and disposal.[3]
Q3: The reaction seems to work, but I am having extreme difficulty purifying the final amine from the unreacted imine intermediate. What can I do?

A3: This indicates an incomplete reduction of the imine intermediate. Both the imine and the product amine are basic, making them difficult to separate via standard acid-base extraction or column chromatography as they often have similar polarities.

Troubleshooting Steps:

  • Increase Reducing Agent Stoichiometry: You may simply not have enough reducing agent to complete the reaction.

    • Action: Increase the equivalents of your reducing agent (e.g., NaBH(OAc)₃) from 1.2-1.5 eq. to 2.0 eq.

  • Extend Reaction Time and Monitor: Some reductions can be sluggish.

    • Action: Allow the reaction to stir overnight and monitor carefully by TLC. A co-spotted lane with your starting material, crude reaction mixture, and product amine can help visualize the disappearance of the intermediate.

  • Protonate the Imine: The actual species being reduced is often the protonated iminium ion, which is more electrophilic than the neutral imine.

    • Action: Ensure you have a mild acid catalyst (like acetic acid) present during the reduction step. This can accelerate the reduction of the imine.[4]

  • Purification via Salt Formation: If a small amount of imine impurity persists, you can sometimes selectively crystallize the desired amine as a salt.

    • Action: Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or isopropanol dropwise. The amine hydrochloride salt may precipitate, leaving the less basic imine in solution. This is highly dependent on the specific properties of your derivative.

G cluster_ketone Cause: Inefficient Imine Formation cluster_imine Cause: Incomplete Reduction cluster_alcohol Cause: Non-selective Reduction start Low Yield of This compound q1 What is the major component in the crude mixture? start->q1 a1_ketone Unreacted Ketone q1->a1_ketone a1_imine Imine Intermediate q1->a1_imine a1_alcohol Alcohol Byproduct (8-Methoxychroman-4-ol) q1->a1_alcohol sol_ketone1 Add Acid Catalyst (AcOH) a1_ketone->sol_ketone1 sol_imine1 Increase Equivalents of Reducing Agent a1_imine->sol_imine1 sol_alcohol1 Switch to a Milder Reductant (e.g., NaBH(OAc)₃) a1_alcohol->sol_alcohol1 sol_ketone2 Add Dehydrating Agent (e.g., Mol. Sieves) sol_ketone3 Pre-form Imine Before Reduction sol_imine2 Extend Reaction Time sol_imine3 Ensure Acid Catalyst is Present

Caption: Troubleshooting decision tree for reductive amination of 8-methoxychroman-4-one.

III. Frequently Asked Questions (FAQs)

Q1: My synthesis produces a racemic mixture. What is the best way to resolve the enantiomers of this compound?

A1: The most common and scalable method for resolving chiral amines is through the formation and separation of diastereomeric salts.[5] This involves reacting your racemic amine with a single enantiomer of a chiral acid. The two resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized.[6]

Common Chiral Resolving Agents for Amines:

Resolving AgentClassComments
(+)- or (-)-Tartaric Acid Chiral AcidA classic, cost-effective choice. Derivatives are also common.[6]
(R)- or (S)-Mandelic Acid Chiral AcidOften effective for forming crystalline salts.
(+)- or (-)-10-Camphorsulfonic Acid Chiral AcidA strong acid that readily forms salts with amines.[6]
(R,R)- or (S,S)-Di-p-toluoyl-tartaric acid (DPTTA) Chiral AcidA derivative of tartaric acid that often provides excellent resolution.[5]

The optimal choice of resolving agent and solvent must be determined empirically by screening several combinations on a small scale.

Q2: I am working with a 2'-hydroxyacetophenone to synthesize the chroman-4-one precursor, but the yield is poor. Why?

A2: When synthesizing a chroman-4-one from a 2'-hydroxyacetophenone and an aldehyde, a common side reaction is the self-condensation of the aldehyde, especially if the acetophenone is deactivated by electron-donating groups like your 8-methoxy substituent.[7][8] This competing reaction consumes the aldehyde, reducing the yield of your desired product. To favor the chroman-4-one formation, you can try optimizing the base used or adjusting the stoichiometry of the reactants.[7]

Q3: Can I avoid the resolution step by performing an asymmetric synthesis?

A3: Yes, asymmetric synthesis is an excellent alternative to avoid the inherent 50% loss of material from classical resolution.[6] For the this compound, a potential route is the asymmetric reduction of the 8-methoxychroman-4-one to the chiral alcohol, followed by conversion to the amine with retention or inversion of stereochemistry (e.g., via a Mitsunobu reaction). Highly enantioselective CBS (Corey-Bakshi-Shibata) reduction of chroman-4-ones has been reported and could be a viable strategy.[9]

IV. Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 8-methoxychroman-4-one (1.0 eq.).

  • Dissolution: Dissolve the ketone in an anhydrous solvent such as dichloroethane (DCE) or dichloromethane (DCM).

  • Amine & Catalyst Addition: Add the amine source (e.g., ammonium acetate, ~5-10 eq.) and glacial acetic acid (1.1 eq.). Stir for 20-30 minutes at room temperature to facilitate initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.) portion-wise to the stirred mixture. The addition may be slightly exothermic.[1]

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH until the solution is basic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer 2-3 times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or crystallization.

Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
  • Dissolution: Dissolve the racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). Heat gently if necessary to ensure complete dissolution.

  • Agent Addition: In a separate flask, dissolve the chiral resolving agent (e.g., (R,R)-di-p-toluoyl-tartaric acid, 0.5 eq. for a 1:1 salt with a diprotic acid, or 1.0 eq. for a monoprotic acid) in the same solvent, using minimal heat.

  • Salt Formation: Slowly add the resolving agent solution to the stirred amine solution. A precipitate should begin to form.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystallization of the less soluble diastereomeric salt.

  • Isolation: Filter the crystalline salt and wash it with a small amount of cold solvent to remove impurities.[5]

  • Liberation of Free Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., DCM) and an aqueous basic solution (e.g., 1M NaOH). Stir vigorously until the salt dissolves completely.

  • Extraction: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched amine.[5]

  • Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or by derivatizing with a chiral agent and analyzing by NMR.

V. References

  • Navigating Chroman-4-one Synthesis: A Guide to Overcoming Common Side Products. (n.d.). Benchchem. Retrieved January 17, 2026, from

  • Troubleshooting low conversion in the reductive amination for "N-(4-Methoxybenzyl)butan-1. (n.d.). Benchchem. Retrieved January 17, 2026, from

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2017). PMC - NIH. Retrieved January 17, 2026, from

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved January 17, 2026, from

  • Troubleshooting unexpected side products in chroman synthesis. (n.d.). Benchchem. Retrieved January 17, 2026, from

  • Chiral resolution. (n.d.). Wikipedia. Retrieved January 17, 2026, from

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 17, 2026, from

  • Reductive amination difficulties - poor conversion. (2024, May 2). Reddit. Retrieved January 17, 2026, from

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). Retrieved January 17, 2026, from

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved January 17, 2026, from

  • Resolution of chiral amines. (n.d.). Google Patents. Retrieved January 17, 2026, from

  • Challenges in the synthesis of chroman-4-one derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from

  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. (n.d.). Benchchem. Retrieved January 17, 2026, from

  • Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. (n.d.). ResearchGate. Retrieved January 17, 2026, from

Sources

Technical Support Center: Acylation of 8-Methoxychroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the acylation of 8-Methoxychroman-4-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of N-acyl-8-methoxychroman-4-amine derivatives. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and extensive experience in synthetic methodology.

Introduction: The Chemistry of Acylating this compound

This compound is a valuable building block in medicinal chemistry. The primary amine at the 4-position is a key functional handle for introducing a variety of acyl groups to generate libraries of compounds for drug discovery programs. The desired transformation is the selective N-acylation to form a stable amide bond.

However, the inherent reactivity of the starting material presents several challenges. The electron-rich nature of the aromatic ring, activated by the methoxy group, can lead to undesirable side reactions. This guide will walk you through the most common issues, explain their mechanistic origins, and provide actionable protocols to optimize your reaction outcomes.

Troubleshooting Guide: Common Side Reactions and Solutions

This section is formatted in a question-and-answer style to directly address the most pressing issues encountered during the acylation of this compound.

Problem 1: Formation of a C-acylated byproduct on the aromatic ring.

Question: I am seeing an unexpected isomer in my reaction mixture. My mass spectrometry data suggests the addition of one acyl group, but my NMR spectrum is inconsistent with the desired N-acyl product. What is happening?

Answer: You are likely observing the formation of a C-acylated byproduct, a result of a Friedel-Crafts acylation reaction on the electron-rich aromatic ring. The methoxy group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[1] In the case of this compound, the C6 position is the most likely site of this side reaction due to steric hindrance at the C7 position from the chroman ring.

Causality:

  • Lewis Acid Catalysts: Strong Lewis acids like aluminum chloride (AlCl₃), which are commonly used to activate acylating agents, are major promoters of Friedel-Crafts reactions.

  • Highly Reactive Acylating Agents: The use of highly reactive acylating agents, such as acyl chlorides in the absence of a suitable base, can generate highly electrophilic acylium ions that readily attack the aromatic ring.

  • High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for the Friedel-Crafts reaction to compete with N-acylation.

Solutions:

  • Avoid Strong Lewis Acids: Opt for acylation methods that do not require strong Lewis acids. Base-mediated acylations are generally preferred.

  • Use a Non-nucleophilic Base: Employ a non-nucleophilic organic base, such as pyridine or triethylamine (TEA), to scavenge the acid byproduct (e.g., HCl) generated during the reaction. This prevents the in situ formation of acidic conditions that can promote C-acylation.

  • Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled N-acylation over the thermodynamically favored C-acylation.

  • Protect the Amine: In cases of persistent C-acylation, consider a protection-acylation-deprotection strategy. Acetylation of the amine reduces the activating effect of the nitrogen on the aromatic ring, thus disfavoring Friedel-Crafts acylation.[2] The acetyl group can be subsequently removed.[2]

Experimental Protocol to Minimize C-Acylation:

Problem 2: Formation of a di-acylated product.

Question: My mass spectrometry results show a product with a mass corresponding to the addition of two acyl groups. How can I prevent this over-acylation?

Answer: The formation of a di-acylated product, where both the primary amine and the aromatic ring are acylated, is a possibility, especially under forcing conditions. The initially formed N-acyl product still possesses an activated aromatic ring, which can undergo a subsequent Friedel-Crafts acylation.

Causality:

  • Excess Acylating Agent: Using a large excess of the acylating agent can drive the reaction towards di-acylation.[3]

  • Harsh Reaction Conditions: High temperatures and the presence of a strong Lewis acid catalyst can promote the second acylation on the aromatic ring.[3]

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess (1.05-1.1 equivalents) of the acylating agent.

  • Optimize Reaction Conditions: As with preventing C-acylation, avoid high temperatures and strong Lewis acids.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant di-acylation occurs.

Data Presentation: Impact of Reaction Conditions on Product Distribution

ConditionAcylating AgentCatalyst/BaseTemperaturePredominant Product(s)
Ideal Acyl ChlorideTriethylamine0 °C to RTN-Acyl Product
Side Reaction Prone Acyl ChlorideAlCl₃High TempN-Acyl, C-Acyl, and Di-Acyl Products
Side Reaction Prone Acetic AnhydrideNone (neat)High TempMixture of N-Acyl and Di-Acyl Products

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amine group before acylation?

A1: In most cases, direct N-acylation of this compound can be achieved with high selectivity by carefully controlling the reaction conditions as outlined above. Protection is generally only necessary if C-acylation remains a persistent and significant side reaction despite optimization. Acetylation is a common protection strategy that moderates the activating influence of the amino group.

Q2: What is the best solvent for this reaction?

A2: Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally good choices for this acylation. They are inert to the reaction conditions and effectively dissolve the starting materials.

Q3: Can I use an acid anhydride instead of an acyl chloride?

A3: Yes, acid anhydrides can be used. They are generally less reactive than acyl chlorides, which can be advantageous in preventing side reactions. The reaction may require slightly elevated temperatures or a catalyst such as 4-dimethylaminopyridine (DMAP). However, be aware that harsh conditions with anhydrides can also lead to di-acylation.[4]

Q4: How does the methoxy group influence the reaction?

A4: The methoxy group is a strong electron-donating group that activates the aromatic ring towards electrophilic attack.[1] This makes the desired N-acylation more facile but also increases the propensity for the undesired C-acylation side reaction. Its presence necessitates the careful control of reaction conditions to ensure selectivity.

Q5: What if my starting amine is not pure?

A5: The purity of the starting this compound is crucial. Impurities can interfere with the reaction and lead to the formation of additional byproducts, complicating purification. It is highly recommended to purify the starting amine before use, for example, by column chromatography or recrystallization.

Visualization of Reaction Pathways

To further clarify the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.

Desired N-Acylation Pathway

N_Acylation cluster_products Products This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic Attack Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Intermediate Base Base (e.g., TEA) N-Acyl_Product N-Acyl-8-methoxychroman-4-amine Base->N-Acyl_Product Salt Base-HCl Salt Intermediate->N-Acyl_Product Deprotonation Intermediate->Salt

Caption: Desired N-acylation pathway.

Side Reaction: C-Acylation (Friedel-Crafts)

C_Acylation cluster_intermediates Intermediates cluster_products Side Product This compound This compound Sigma_Complex Sigma Complex This compound->Sigma_Complex Electrophilic Aromatic Substitution Acyl_Chloride Acyl Chloride (R-COCl) Acylium_Ion Acylium Ion (R-CO+) Acyl_Chloride->Acylium_Ion Activation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion Acylium_Ion->Sigma_Complex C-Acyl_Product C-Acyl-8-methoxychroman-4-amine Sigma_Complex->C-Acyl_Product Deprotonation

Caption: C-acylation side reaction pathway.

References

  • BenchChem. (2025).
  • Andonian, A.
  • Pearson. (n.d.).
  • BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • BenchChem. (2025).
  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?.
  • University of Calgary. (n.d.).
  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles.
  • ResearchGate. (2025). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine.
  • Chemistry LibreTexts. (2021).
  • ResearchGate. (2025). Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent.
  • National Institutes of Health. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.
  • Royal Society of Chemistry. (n.d.). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.
  • PubMed. (n.d.). High yield selective acylation of polyamines: proton as protecting group.
  • YouTube. (2019).
  • NCERT. (n.d.). lech204.pdf.
  • Royal Society of Chemistry. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether.
  • ResearchGate. (2025). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
  • Chemistry Stack Exchange. (2021).
  • ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • ResearchGate. (n.d.). N‐acylation of anilines, primary and secondary amines,and sulfonamides.
  • Master Organic Chemistry. (2017).
  • SciSpace. (n.d.).
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  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
  • Chem-Station Int. Ed. (n.d.).
  • National Institutes of Health. (n.d.). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence.
  • National Institutes of Health. (2016).
  • National Institutes of Health. (n.d.). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)
  • PubMed. (2017). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives With Friedel-Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester.
  • PubMed. (n.d.). N-acylated alpha-amino acids as novel oral delivery agents for proteins.
  • MDPI. (n.d.).

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Purification challenges of 8-Methoxychroman-4-amine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Methoxychroman-4-amine

Welcome to the technical support guide for the purification of this compound and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this valuable heterocyclic amine. As a key intermediate in pharmaceutical research, achieving high purity is paramount. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to address the common challenges encountered during the purification of this compound.

The primary synthetic route to this compound typically involves the reductive amination of 8-methoxychroman-4-one or the reduction of its corresponding oxime. While seemingly straightforward, these reactions can generate a variety of byproducts and impurities that complicate isolation and purification. This guide is structured to help you diagnose these issues and implement effective purification strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My TLC plate shows significant streaking for my product spot. What's causing this and how can I fix it?

Answer: Streaking of amines on silica gel TLC plates is a classic problem rooted in the chemistry of the stationary phase.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). Your basic amine product interacts strongly with these acidic sites, leading to a portion of the analyte moving with the solvent front while another portion remains adsorbed, resulting in a "streak" rather than a compact spot. This can make it impossible to accurately assess purity or determine an appropriate Rf value for column chromatography.[1][2]

  • Immediate Solution (for TLC):

    • Mobile Phase Modification: Prepare your eluent (e.g., Dichloromethane/Methanol) and add a small amount of a volatile base. A 0.5-1% addition of triethylamine (Et₃N) or a few drops of ammonium hydroxide to the TLC developing chamber is usually sufficient to neutralize the acidic sites on the plate, ensuring your amine elutes as a sharp, well-defined spot.

    • Alternative Stationary Phase: Use neutral or basic alumina plates, or commercially available base-deactivated silica plates, although these are less common and more expensive.

  • Long-Term Solution (for Column Chromatography): The same principle applies. Pre-treating your silica gel or modifying the mobile phase is crucial for a successful column separation. A detailed protocol is provided in the FAQ section.

Question 2: I've run a column, but my fractions are still contaminated with the starting material, 8-methoxychroman-4-one. How can I improve this separation?

Answer: The ketone starting material and the amine product can sometimes have very similar polarities, making chromatographic separation challenging.

  • Expert Insight: While optimizing your chromatography is an option, a more robust and efficient method is to use a chemical approach to remove the impurity either before or after the column.

  • Strategy 1: Pre-Column Acid-Base Extraction This is the most effective method for removing neutral or acidic impurities from a basic product.

    • Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). Your amine product will react to form the hydrochloride salt, which is soluble in the aqueous layer.

    • Separate the layers. The organic layer contains your neutral starting ketone and other non-basic impurities.

    • Wash the aqueous layer again with fresh organic solvent to remove any residual neutral impurities.

    • Make the aqueous layer basic (pH > 10) by carefully adding a base like 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution. This will regenerate the free amine, which will typically precipitate or can be extracted back into a fresh portion of organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product will be significantly enriched and much easier to purify by a final polishing column.

  • Strategy 2: Post-Column Salt Formation & Crystallization If your column-purified material is still contaminated, you can purify it via crystallization of its salt.

    • Dissolve the impure amine in a minimal amount of a solvent like isopropanol or ethyl acetate.

    • Add a solution of HCl in a non-aqueous solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the solution is acidic.

    • The this compound hydrochloride salt will precipitate. The more soluble ketone impurity will remain in the mother liquor.

    • Collect the salt by filtration, wash with cold solvent, and dry. You can then use the pure salt or regenerate the free base as described above. This method is excellent for achieving high purity.[3]

Question 3: My NMR spectrum shows my desired product, but also a significant amount of 8-methoxychroman-4-ol. Why did this form and how do I remove it?

Answer: The formation of the corresponding alcohol, 8-methoxychroman-4-ol, is a common byproduct during the reduction of the ketone.

  • Mechanistic Cause: This occurs when the reducing agent (e.g., sodium borohydride, NaBH₄) directly reduces the ketone carbonyl group to a hydroxyl group. This reaction competes with the desired reductive amination pathway. Its prevalence depends on reaction conditions, the specific reducing agent used, and the rate of imine/enamine formation.

  • Purification Strategy: The alcohol is a neutral, polar compound.

    • Acid-Base Extraction: The acid-base extraction protocol described in Question 2 is highly effective here. The basic amine will move into the aqueous acid phase, while the neutral alcohol will remain in the organic layer.

    • Chromatography: If the polarity difference is sufficient, column chromatography can be effective. The alcohol is typically more polar than the starting ketone but may have a polarity close to the amine. Using a mobile phase with a basic additive (as described in Question 1) is essential to ensure the amine behaves predictably on the column, which will improve its separation from the neutral alcohol.

Question 4: My product is a racemate. What are the primary strategies for separating the enantiomers of this compound?

Answer: Separating enantiomers is a critical step in drug development. There are two main approaches for this on a laboratory scale.

  • Strategy 1: Diastereomeric Salt Resolution This classic chemical method involves reacting the racemic amine with a single enantiomer of a chiral acid.

    • Principle: The reaction creates a mixture of two diastereomeric salts ((R)-amine-(+)-acid and (S)-amine-(+)-acid). Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.

    • Common Chiral Acids: Tartaric acid, mandelic acid, or camphorsulfonic acid are frequently used.

    • General Protocol: a. Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetone). b. Add 0.5 equivalents of the chiral resolving agent. c. Heat the mixture to get a clear solution and then allow it to cool slowly. One diastereomeric salt will preferentially crystallize. d. Isolate the crystals by filtration. Several recrystallization steps may be needed to achieve high diastereomeric excess. e. Liberate the enantiomerically pure amine from the salt using a base, as described previously.

  • Strategy 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC) This is an analytical or semi-preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.[4][5]

    • Principle: The enantiomers interact differently with the chiral environment of the column packing material, causing them to travel through the column at different rates and elute at different times.

    • Common CSPs: Polysaccharide-derived CSPs (e.g., those based on cellulose or amylose phenylcarbamates) are very effective for separating chiral amines.[6][7]

    • Method Development: Screening different chiral columns and mobile phases (typically hexane/isopropanol or similar) is required to find the optimal separation conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for a column chromatography protocol for this compound?

A1: A robust starting protocol is as follows:

Experimental Protocol: Flash Column Chromatography

  • Select Stationary Phase: Standard flash-grade silica gel (40-63 µm) is appropriate.

  • Prepare the Eluent: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. Prepare two solvent reservoirs:

    • Solvent A: 100% DCM

    • Solvent B: 99% DCM / 1% Methanol with 1% Triethylamine (Et₃N). The Et₃N is critical to prevent streaking.

  • Pack the Column: Pack the column with silica gel as a slurry in DCM.

  • Load the Sample: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of DCM, add silica gel (approx. 2-3 times the weight of your crude product), and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully load this dry powder onto the top of the packed column.

  • Run the Column: Start eluting with 100% DCM and gradually increase the polarity by slowly increasing the percentage of Solvent B. The less polar impurities (like starting ketone) will elute first, followed by your amine product.

  • Monitor Fractions: Collect fractions and monitor them by TLC using a solvent system that gives your product an Rf of ~0.3 (e.g., 95:5 DCM:MeOH + 0.5% Et₃N).

Q2: How do I properly assess the purity of my final product?

A2: A combination of analytical techniques is essential to confirm the purity and identity of your this compound.[9][10]

Analytical Technique Purpose Key Considerations for this compound
¹H and ¹³C NMR Structural confirmation and detection of proton/carbon-containing impurities.Provides definitive structural evidence. Integration of proton signals can give a good estimate of purity relative to known impurities or a quantitative internal standard (qNMR).[9]
HPLC High-resolution separation for quantitative purity assessment (e.g., % area).A reversed-phase C18 column is typically used. A UV detector set around 280 nm should provide good sensitivity. This is the gold standard for quantitative purity analysis.[11]
Mass Spectrometry (MS) Molecular weight confirmation.Use a soft ionization technique like Electrospray Ionization (ESI) to confirm the molecular ion peak (M+H)⁺. This verifies the molecular formula.[9]
Elemental Analysis Confirms the elemental composition (C, H, N).Provides strong evidence of absolute purity. The experimental percentages should be within ±0.4% of the calculated values.

Q3: Are there any stability or handling issues I should be aware of for this compound?

A3: Yes, primary aromatic amines can be sensitive.

  • Air Oxidation: Like many amines, this compound can be susceptible to air oxidation over time, which can lead to discoloration (often turning yellow or brown). It is best stored under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.

  • Light Sensitivity: Chroman derivatives can be light-sensitive. Protect the compound from direct light, especially during long-term storage, by using amber vials.

  • pH Stability: The free base is stable under neutral to basic conditions. In strongly acidic conditions for prolonged periods at high temperatures, degradation could occur. The hydrochloride salt form is generally more stable and easier to handle as a solid.

Visual Workflows and Diagrams

Diagram 1: General Synthesis and Impurity Profile

A 8-Methoxychroman-4-one (Starting Material) B Reductive Amination (e.g., NH3, H2, Pd/C or NaBH3CN) A->B C Crude Product Mixture B->C D This compound (Desired Product) C->D Major E 8-Methoxychroman-4-ol (Reduction Byproduct) C->E Impurity F Unreacted Starting Material C->F Impurity

Caption: Synthesis workflow highlighting the desired product and common impurities.

Diagram 2: Purification Strategy Decision Tree

Start Analyze Crude Product (TLC, ¹H NMR) CheckNMR Significant Ketone or Alcohol Impurity? Start->CheckNMR CheckTLC Baseline material or heavy streaking? CheckNMR->CheckTLC No AcidBase Perform Acid-Base Liquid-Liquid Extraction CheckNMR->AcidBase Yes Column Perform Flash Column Chromatography with Et3N-modified eluent CheckTLC->Column No CheckTLC->Column Yes (after fixing eluent) PurityCheck Check Purity of Isolated Product Column->PurityCheck AcidBase->CheckTLC Salt Consider Salt Formation & Recrystallization PurityCheck->Salt <98% Pure Final Pure Product PurityCheck->Final >98% Pure Salt->PurityCheck

Caption: Decision tree to guide the selection of an appropriate purification method.

Diagram 3: Analytical Workflow for Purity Confirmation

cluster_0 Primary Analysis cluster_1 Quantitative Analysis cluster_2 Definitive Confirmation NMR ¹H & ¹³C NMR HPLC HPLC (UV) NMR->HPLC Purity Estimate MS LC-MS MS->HPLC EA Elemental Analysis HPLC->EA High Purity Confirmed Final_Report Certificate of Analysis EA->Final_Report Purified_Sample Purified Sample Purified_Sample->NMR Structure ID Purified_Sample->MS MW Confirm

Caption: Recommended workflow for comprehensive purity analysis of the final compound.

References

  • ResearchGate. (2025). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Available at: [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Google Patents. (n.d.). US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Available at: [Link]

  • ResearchGate. (2017). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Available at: [Link]

  • Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. (n.d.). Accessed January 17, 2026. Available at: [Link]

  • Skog, K. (2002). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. Food and Chemical Toxicology, 40(8), 1197-1203. Available at: [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetramethoxy-2-(4-methoxyphenyl)chroman-4-one. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Available at: [Link]

  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2000). Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan. Available at: [Link]

  • John Wiley & Sons, Ltd. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–tandem mass spectrometry. Journal of Separation Science. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

  • ResearchGate. (2014). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Available at: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Available at: [Link]

  • Google Patents. (n.d.). KR780000008B1 - Process for the preparation of chromane derivatives.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Available at: [Link]

  • PubMed. (1988). Chromatographic separation of enantiomers. Available at: [Link]

  • Chromatography Forum. (2009). Amine column degradation. Available at: [Link]

  • PubMed. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Available at: [Link]

  • ResearchGate. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • Chiral Drug Separation. (n.d.). Accessed January 17, 2026. Available at: [Link]

  • ResearchGate. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Available at: [Link]

Sources

Technical Support Center: Optimizing Boron Tribromide Demethylation of 8-Methoxychroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the demethylation of 8-methoxychroman-4-amine using boron tribromide (BBr₃). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The presence of a Lewis-basic primary amine on the chroman scaffold introduces unique challenges compared to simple aryl ether cleavage. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction for a successful outcome.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before starting your experiment.

Q1: Why is BBr₃ the preferred reagent for this demethylation over alternatives like HBr?

While strong protic acids like hydrobromic acid (HBr) can cleave aryl methyl ethers, they typically require high temperatures and harsh conditions.[1] BBr₃, a powerful Lewis acid, is often more effective under milder conditions, frequently running at temperatures from -78°C to room temperature.[1][2][3] This provides greater functional group tolerance, which is critical when working with sensitive substrates.

Q2: The substrate has a primary amine. Do I need to protect it before the reaction?

This is a critical consideration. You have two primary strategies:

  • No Protection (Excess BBr₃): The primary amine is a Lewis base and will readily react with the Lewis acidic BBr₃ to form a complex or salt. This reaction is often faster than the ether cleavage. To compensate, you must use at least one extra equivalent of BBr₃ to neutralize the amine, in addition to the equivalent(s) needed for the ether.[4][5] This is often the quickest route but can sometimes complicate the work-up.

  • Amine Protection: Protecting the amine, for example as a tert-butyloxycarbonyl (Boc) carbamate, prevents its reaction with BBr₃.[6][7] However, this adds steps to your synthesis (protection and deprotection). Furthermore, some protecting groups, including Boc and benzyloxycarbonyl (Cbz), can be cleaved by BBr₃ under certain conditions, so this is not a foolproof strategy.[5]

For initial trials, using excess BBr₃ is generally the more direct approach.

Q3: How many equivalents of BBr₃ are required for the unprotected this compound?

A common mistake is using a simple 1:1 stoichiometry. Because BBr₃ is a strong Lewis acid, it will be consumed by any Lewis-basic sites in the molecule. For this compound, you have two such sites: the ether oxygen and the amine nitrogen.

Therefore, a minimum of 2.0 to 2.5 equivalents of BBr₃ is recommended to ensure there is sufficient reagent to both neutralize the amine and effectively cleave the ether.[4] Some protocols even suggest a four-fold excess per methoxy group to drive the reaction to completion.[8]

Q4: What is the underlying mechanism of BBr₃ demethylation?

The reaction proceeds via a well-established mechanism:

  • Lewis Acid-Base Adduct Formation: The highly Lewis-acidic boron atom of BBr₃ coordinates to the electron-rich oxygen of the methoxy group, forming an oxonium ion-like complex.[2][9]

  • Nucleophilic Attack: A bromide ion (either from another BBr₃ molecule or the BBr₄⁻ anion) then acts as a nucleophile, attacking the methyl group in an Sₙ2-like fashion.[10][11]

  • Bond Cleavage: This attack cleaves the carbon-oxygen bond, releasing methyl bromide (a gas) and forming an aryloxy-dibromoborane intermediate (ArO-BBr₂).[2]

  • Hydrolysis: During the aqueous work-up, this boron intermediate is hydrolyzed to yield the final phenolic product, 8-hydroxychroman-4-amine, along with boric acid and HBr.[4]

Troubleshooting Guide: From Reaction Setup to Product Isolation

This guide addresses specific problems you may encounter during the experiment in a question-and-answer format.

Issue 1: The reaction is stalled; TLC analysis shows only starting material.
  • Potential Cause A: Insufficient BBr₃. As discussed in the FAQs, the primary amine consumes one equivalent of BBr₃. If you used a 1:1 stoichiometry, there is likely no free BBr₃ to react with the ether.

    • Solution: Carefully add additional BBr₃ (at least another 1.0-1.5 equivalents) at low temperature (-78°C or 0°C) and monitor the reaction by TLC. For future runs, start with a minimum of 2.5 equivalents.

  • Potential Cause B: Inactive Reagent. BBr₃ is extremely sensitive to moisture and reacts violently with water.[2][12] If the reagent has been improperly stored or handled, it may be partially hydrolyzed and inactive.

    • Solution: Use a fresh bottle or a newly opened ampule of BBr₃. Ensure all glassware is oven- or flame-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvent (typically Dichloromethane, DCM).[13]

  • Potential Cause C: Reaction Temperature is Too Low. While starting the addition at low temperature is crucial for control, some demethylations require warming to proceed at a reasonable rate.

    • Solution: After adding BBr₃ at -78°C or 0°C, allow the reaction to slowly warm to room temperature and stir overnight.[8][13] Gentle heating (e.g., to 40-45°C) can be attempted if the reaction is still stalled, but monitor carefully for decomposition.[13]

Issue 2: An unmanageable precipitate or thick emulsion forms during aqueous work-up.
  • Potential Cause: Formation of Boron Complexes and Product Salts. The product, 8-hydroxychroman-4-amine, is amphoteric. The phenolic hydroxyl is acidic and the amine is basic. During quenching, complex boron salts can form. Furthermore, depending on the pH, your product can exist as a salt (e.g., an ammonium bromide salt), which may have poor solubility in both the organic and aqueous layers, causing it to crash out or form an emulsion at the interface. This is a frequently reported issue in BBr₃ work-ups.[14]

    • Solution A (Recommended): Methanol Quench & Evaporation. This is often the most effective method.

      • Cool the reaction mixture to 0°C.

      • Very slowly and carefully add anhydrous methanol to quench the excess BBr₃. This is an exothermic reaction.

      • Once the quenching is complete, remove the solvents (DCM, MeOH, and the resulting methyl borate) under reduced pressure.

      • Repeatedly add fresh methanol and evaporate again until the distillate is free of boron (a flame test on a copper wire will no longer show a green color).[8]

      • Dissolve the resulting residue in an organic solvent (like Ethyl Acetate or DCM) and proceed with a standard aqueous wash (e.g., with saturated aq. NaHCO₃ or water) to remove any remaining inorganic salts.[14]

    • Solution B: Careful pH Adjustment. If you have already quenched with water and have an emulsion:

      • Add brine (saturated aq. NaCl) to help break the emulsion.[14]

      • Carefully adjust the pH of the aqueous layer. Basifying with NaHCO₃ or dilute NaOH may deprotonate the ammonium salt and move the free amine product into the organic layer. Acidifying with dilute HCl may protonate the amine and move it into the aqueous layer, from which it can be re-extracted after basification. Be prepared for your product to potentially move between layers.

Issue 3: Low isolated yield despite complete conversion on TLC.
  • Potential Cause: Product Loss During Work-up. This is directly related to Issue 2. If the product forms a salt, it may remain in the aqueous layer during extraction.

    • Solution: Before discarding your aqueous layers, basify them to pH ~8-9 and re-extract with a suitable organic solvent (e.g., Ethyl Acetate or a 9:1 DCM:IPA mixture). Combine these extracts with your main organic phase.

Issue 4: The final product appears discolored or impure.
  • Potential Cause A: Air Oxidation. Phenols, especially aminophenols, can be sensitive to air oxidation, which can lead to colored impurities.

    • Solution: Perform the work-up and purification steps as quickly as possible. Consider bubbling nitrogen through your solvents before use. Store the final product under an inert atmosphere.

  • Potential Cause B: Incomplete Quenching/Hydrolysis. Residual boron complexes can contaminate the final product.

    • Solution: Ensure the hydrolysis step is complete. Stirring the quenched reaction mixture with water for 30 minutes to an hour can help break down all boron intermediates.[13]

Core Experimental Protocol: Demethylation of this compound

This protocol is a starting point and should be optimized based on your specific observations.

Safety First: Boron tribromide is extremely corrosive, toxic upon inhalation, and reacts violently with water.[12][15] All operations must be conducted in a certified chemical fume hood.[16] Always wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (a double layer of nitrile gloves is recommended).[16] Ensure an eyewash and safety shower are immediately accessible.[8]

Materials & Reagents
  • This compound

  • Boron tribromide (1.0 M solution in DCM is recommended for easier handling)[2]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure
  • Preparation:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Addition of BBr₃:

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add BBr₃ (1.0 M in DCM, 2.5 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction:

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC (e.g., using a 9:1 DCM/MeOH mobile phase and visualizing with ninhydrin or UV).

  • Work-up and Isolation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding anhydrous methanol dropwise until gas evolution ceases.

    • Remove the solvent mixture (DCM, MeOH, methyl borate) on a rotary evaporator.

    • Add more methanol and evaporate again. Repeat this step 2-3 times to ensure all boron byproducts are removed.[8]

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 8-hydroxychroman-4-amine.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient elution system (e.g., starting with pure DCM and gradually increasing the percentage of MeOH).

Data & Visualization

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Notes
BBr₃ Stoichiometry 2.5 equivalentsAccounts for both the ether oxygen and the basic amine nitrogen.[4]
Solvent Anhydrous DCMStandard solvent for BBr₃ reactions; ensure it is dry.[1]
Initial Temperature -78°C to 0°CControls the initial exothermic reaction between BBr₃ and the substrate.[2][13]
Reaction Temperature Room TemperatureAllows the reaction to proceed to completion after the initial controlled addition.
Reaction Time 12 - 24 hoursTypically sufficient for full conversion. Monitor by TLC.
Quenching Agent Anhydrous MethanolForms volatile methyl borate, simplifying removal of boron residues.[8]
Diagrams

BBr3_Demethylation_Mechanism Diagram 1: BBr3 Demethylation Mechanism cluster_0 Step 1: Adduct Formation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Hydrolysis A Ar-O-CH3 + BBr3 B [Ar-O+(CH3)-B-Br3] Lewis Acid-Base Adduct A->B Coordination D Ar-O-BBr2 + CH3Br B->D C Br- (from BBr4-) C->B Nucleophilic Attack E Ar-O-BBr2 + 3H2O D->E F Ar-OH + B(OH)3 + 2HBr E->F Work-up

Caption: BBr3 Demethylation Mechanism.

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow cluster_check Diagram 2: Troubleshooting Workflow cluster_solution Diagram 2: Troubleshooting Workflow start Reaction Stalled? (TLC shows SM) check_equiv Used >2.0 eq BBr3? start->check_equiv check_reagent Used fresh BBr3? check_equiv->check_reagent Yes sol_equiv Add more BBr3 check_equiv->sol_equiv No check_temp Warmed to RT? check_reagent->check_temp Yes sol_reagent Repeat with fresh reagent check_reagent->sol_reagent No sol_temp Warm to RT / gentle heat check_temp->sol_temp No end_node Reaction Proceeds check_temp->end_node Yes sol_equiv->end_node sol_reagent->end_node sol_temp->end_node

Caption: Troubleshooting workflow for a stalled reaction.

Sources

Stability of 8-Methoxychroman-4-amine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Methoxychroman-4-amine

A Guide to Chemical Stability for Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound. Understanding the stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and storage.[1] This document provides in-depth answers to frequently asked questions and troubleshooting guidance for stability-related issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

Answer: this compound possesses three primary functional groups that dictate its reactivity and potential degradation pathways. Understanding these is crucial for predicting its behavior under various conditions.

  • Primary Aromatic Amine: The amine group at the 4-position is attached to a stereocenter and is electronically similar to an aniline. Aromatic amines are generally weak bases because the nitrogen's lone pair of electrons is partially delocalized into the aromatic pi system.[2][3] This delocalization reduces the availability of the lone pair to accept a proton. This group is susceptible to protonation under acidic conditions and oxidation under neutral or basic conditions.[1][2]

  • Aryl Alkyl Ether (8-Methoxy Group): The methoxy group on the benzene ring is an ether. Ethers are typically chemically robust and unreactive. However, under forcing acidic conditions (e.g., strong acids like HBr or HI) and elevated temperatures, they can undergo cleavage to form a phenol and an alkyl halide.[4][5][6]

  • Cyclic Alkyl Aryl Ether (Chroman Ring): The chroman heterocycle itself contains a cyclic ether linkage. Similar to the methoxy group, this ether is generally stable but can be susceptible to acid-catalyzed ring-opening reactions under harsh conditions.[6]

Below is a diagram highlighting these key reactive sites.

Molecule_Structure cluster_0 This compound cluster_1 Key Stability-Influencing Moieties mol A Primary Aromatic Amine (Weakly Basic, Prone to Oxidation) A->P1 B Aryl Alkyl Ether (Stable, but liable to Acid Cleavage) B->P2 C Cyclic Ether (Stable, potential for Acid-Catalyzed Ring Opening) C->P3 G start This compound (in Acid, e.g., HCl) protonation Protonation (Anilinium Salt Formation) start->protonation Rapid Equilibrium demethylation Degradant 1: 4-Amino-chroman-8-ol (O-Demethylation) protonation->demethylation Strong Acid (H+) + Heat (Δ) ring_opening Degradant 2: Ring-Opened Products protonation->ring_opening Harsh Conditions (e.g., excess HBr/HI, Δ)

Caption: Potential acidic degradation pathways.

Q3: What degradation is expected under basic conditions?

Answer: Under basic conditions, the amine group exists in its neutral, unprotonated state. This free amine is significantly more susceptible to oxidation. [1][7]

  • Oxidation: This is the most significant concern. The primary amine can be oxidized to form various products, including nitroso, nitro, or N-oxide derivatives. These reactions are often catalyzed by trace metals and oxygen. A common experimental observation is the formation of colored impurities, which are often the result of complex oxidative coupling or polymerization reactions. [2][8]* Ether Stability: Both the methoxy group and the chroman ring ether are highly resistant to cleavage under basic conditions. Base-catalyzed ether cleavage is not a common or facile reaction.

Therefore, if you observe degradation in a basic solution, it is almost certainly due to oxidation of the amine functionality.

Troubleshooting Guide

Problem: My sample of this compound is developing a yellow or brown color when dissolved in a basic solution (e.g., for purification or reaction). What is happening and how can I prevent it?

Cause: The discoloration is a classic sign of amine oxidation. [2][8]The free amine is readily oxidized by atmospheric oxygen, a process that can be accelerated by light, heat, and trace metal ions. The colored species are often complex, high-molecular-weight products formed from the initial oxidation products.

Solutions:

  • Inert Atmosphere: Handle the basic solution under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Antioxidants: Consider adding a small amount of an antioxidant, such as sodium bisulfite or butylated hydroxytoluene (BHT), if compatible with your downstream process.

  • Control Temperature: Perform the operation at the lowest practical temperature to slow the rate of oxidation.

  • Use of Chelating Agents: If metal catalysis is suspected, adding a small amount of a chelating agent like EDTA can sometimes be effective.

Problem: After treating my compound with 1M HCl at 50°C, my LC-MS analysis shows a new major peak with a mass of [M-14]+. What is this new impurity?

Cause: A mass loss of 14 Da (specifically, CH₂) is a strong indicator of O-demethylation of the methoxy group. [4][5]The acidic conditions have likely cleaved the methyl group from the phenolic oxygen, resulting in the formation of 4-amino-chroman-8-ol .

Confirmation Steps:

  • Tandem MS (MS/MS): Analyze the fragmentation pattern of the parent ion and the suspected degradant. The core chroman-amine fragment should remain the same, confirming the modification is on the periphery of the molecule.

  • Forced Degradation Comparison: Intentionally stress the sample under more vigorous acidic conditions (e.g., higher temperature or longer time) and observe if the peak grows. This helps confirm it is a degradation product.

  • NMR Spectroscopy: If the impurity can be isolated, ¹H NMR spectroscopy would provide definitive proof. You would expect the disappearance of the methoxy singlet (around 3.8 ppm) and the appearance of a broad phenolic -OH peak.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. [1][7][9]This protocol outlines a standard approach.

G cluster_0 Preparation cluster_1 Stress Conditions (In Parallel) cluster_2 Analysis prep1 Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis base Base Hydrolysis ox Oxidation therm Thermal photo Photolytic neutralize Quench / Neutralize Samples acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) dilute->analyze compare Compare to Control (T=0) Sample analyze->compare

Caption: General workflow for a forced degradation study.

Methodology
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Dispense aliquots of the stock solution into vials for each stress condition. A control sample (unstressed, stored at 4°C in the dark) should be prepared. The goal is to achieve 5-20% degradation. [10]3. Sample Treatment & Analysis:

    • At designated time points, withdraw an aliquot from each stress condition.

    • Quench the reaction (e.g., neutralize acid/base samples).

    • Dilute all samples, including the control, to a final concentration suitable for analysis.

    • Analyze by a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in peak identification.

Data Summary: Recommended Stress Conditions
Stress ConditionReagent/ConditionConcentrationTemperatureTime (Typical)Potential Primary Degradant(s)
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M60 °C2 - 24 hoursO-demethylated product
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 M60 °C2 - 24 hoursOxidative products (N-oxides, etc.)
Oxidation Hydrogen Peroxide (H₂O₂)3%Room Temp6 - 24 hoursN-oxides, other oxidative products
Thermal Heat (Solid State)N/A80 °C24 - 72 hoursVaries, check for any change
Photostability ICH Q1B Option 2>1.2 million lux hours & >200 W h/m²AmbientVariesOxidative and other radical products

References

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Ardena. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Jadhav, S. B. et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Ashenhurst, J. (2023). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Islam, M. S. et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Chemistry Guru. (2018). Amine, Aniline and Amide Reactions - Organic Chem. YouTube. [Link]

  • Ashenhurst, J. (2023). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Slebocka-Tilk, H. et al. (1999). Equilibrium Formation of Anilides from Carboxylic Acids and Anilines in Aqueous Acidic Media. Journal of the American Chemical Society. [Link]

  • Kancelista, A. et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Wikipedia. Aniline. [Link]

  • Arora, P. K. (2016). Bacterial degradation of monocyclic aromatic amines. PubMed Central. [Link]

  • OpenStax. (2022). 14.4 Hydrolysis of Salts. Chemistry 2e. [Link]

  • Al-Warhi, T. et al. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. PubMed Central. [Link]

  • ResearchGate. (2008). Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. [Link]

  • Study.com. (2021). Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]

  • Wang, C. et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. [Link]

  • RSC Publishing. (2016). Analytical Methods. [Link]

  • Ashenhurst, J. (2023). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Islam, M. S. et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. [Link]

  • Helda - University of Helsinki. (2016). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Voice, A. K. et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

  • Rochman Lab. (2016). Analytical Methods. [Link]

  • Chemistry LibreTexts. (2024). 24.3: Basicity of Amines. [Link]

  • Google Patents. (2019). US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).
  • Manidhar, D. M. et al. (2012). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. ResearchGate. [Link]

  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ResearchGate. (2011). Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts. [Link]

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Overcoming solubility issues of 8-Methoxychroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Methoxychroman-4-amine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound hydrochloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming solubility challenges during your experiments. As Senior Application Scientists, we understand that achieving optimal solubility is critical for the success of your research and development endeavors. This guide synthesizes our expertise to provide you with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and why is its solubility important?

This compound hydrochloride is a chemical compound often used as a building block in the synthesis of more complex molecules in drug discovery and development. Its solubility is a crucial physical property that dictates how it can be handled and used in various experimental settings. For instance, in biological assays, poor solubility can lead to inaccurate results due to precipitation or an inability to achieve the desired concentration.[1][2] In drug formulation, solubility directly impacts bioavailability, which is the extent and rate at which the active ingredient is absorbed by the body.[2][3]

Q2: What are the general solubility characteristics of this compound hydrochloride?

As an amine hydrochloride, this compound is a salt formed from the reaction of the basic amine group with hydrochloric acid.[4][5] This salt formation is a common strategy used in the pharmaceutical industry to enhance the aqueous solubility of amine-containing compounds.[5][6] Generally, amine hydrochlorides are more soluble in aqueous solutions than their corresponding free base forms.[6][7] However, the overall solubility is also influenced by the rest of the molecule's structure, which in this case includes a relatively non-polar chroman ring system.

Q3: In which solvents should I initially attempt to dissolve this compound hydrochloride?

For initial attempts, it is recommended to start with polar solvents. Given its hydrochloride salt form, water is a primary choice. Buffered aqueous solutions, such as phosphate-buffered saline (PBS), are also common, especially for biological applications, as they help maintain a constant pH. If aqueous solubility is limited, polar organic solvents like ethanol, propylene glycol, or dimethyl sulfoxide (DMSO) can be explored.[8][9] It is often a combination of these solvents with water (co-solvents) that yields the best results.[10]

Q4: How does pH affect the solubility of this compound hydrochloride?

The pH of the solution is a critical factor influencing the solubility of this compound.[11][12][] As a salt of a weak base, this compound hydrochloride will be more soluble in acidic to neutral pH environments where the amine group remains protonated (positively charged). In basic solutions, the protonated amine can be deprotonated, converting it to the free base form, which is generally less water-soluble and may precipitate out of solution.[6] Therefore, maintaining a suitable pH is crucial for keeping the compound dissolved.

Troubleshooting Guide

This section addresses specific issues you may encounter when working with this compound hydrochloride and provides step-by-step protocols to resolve them.

Issue 1: The compound does not fully dissolve in water.

Underlying Cause: While the hydrochloride salt enhances water solubility, the organic chroman structure may limit the extent of dissolution in purely aqueous media. Intermolecular forces between the compound molecules might be stronger than the interactions with water molecules.[11]

Step-by-Step Solution:

  • Initial Assessment: Begin by attempting to dissolve a small, known amount of the compound in a specific volume of water at room temperature. Stir or vortex the mixture for a set period.

  • Gentle Heating: Gradually increase the temperature of the solution while stirring. For many compounds, solubility increases with temperature.[11][14] Be cautious not to exceed temperatures that could cause degradation.

  • Sonication: If gentle heating is ineffective, use a sonicator. The high-frequency sound waves can help break up solid aggregates and enhance dissolution.

  • pH Adjustment: Measure the pH of the solution. If it is not acidic, carefully add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) to lower the pH and ensure the amine remains fully protonated.[10][]

  • Co-solvent Addition: If the compound remains insoluble, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, thereby increasing the solubility of less polar compounds.[1][8][10][15]

Recommended Co-solvents:

Co-solventStarting Concentration (v/v)Notes
Ethanol5-10%Commonly used and generally well-tolerated in many biological assays.[8]
Propylene Glycol5-10%Another common and low-toxicity co-solvent.[1]
Dimethyl Sulfoxide (DMSO)1-5%A powerful solvent, but can have effects on cell-based assays.[9]
Polyethylene Glycol 400 (PEG 400)5-10%Often used in pharmaceutical formulations.[]

Experimental Protocol for Co-solvent Screening:

Co_Solvent_Screening A Start: Undissolved Compound in Water B Prepare Stock Solutions in 100% Co-solvent (e.g., Ethanol, DMSO, PEG 400) A->B  Initial Step C Add Co-solvent Stock Solution Dropwise to Aqueous Suspension B->C  Titration D Observe for Dissolution C->D  Visual Check E Determine Minimum % Co-solvent Required D->E  Quantification F Optimize Final Concentration and Co-solvent Percentage E->F  Refinement

Caption: A systematic workflow for determining the optimal co-solvent and its concentration.

Issue 2: The compound precipitates out of solution over time or upon dilution.

Underlying Cause: This often occurs when a stock solution, typically prepared in a high concentration of an organic solvent like DMSO, is diluted into an aqueous buffer for an experiment. The sudden change in solvent polarity can cause the compound to crash out of solution. This is a common issue in high-throughput screening.

Step-by-Step Solution:

  • Reduce Stock Concentration: Prepare a less concentrated stock solution in the organic solvent. This will result in a lower final concentration of the organic solvent upon dilution into the aqueous medium.

  • Modify Dilution Method: Instead of adding the stock solution directly to the final volume of aqueous buffer, try adding the aqueous buffer to the stock solution gradually while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.

  • Incorporate Co-solvents in the Final Medium: Ensure that the final aqueous medium contains a sufficient percentage of the co-solvent to maintain solubility. For example, if your stock is in DMSO, ensure your final assay buffer also contains a small percentage of DMSO.

  • pH Control of the Final Medium: Verify that the pH of the final aqueous solution is in the optimal range to keep the amine protonated. The addition of a small amount of a non-reactive acid might be necessary.[16]

Experimental Protocol for Preventing Precipitation Upon Dilution:

Precipitation_Prevention cluster_0 Stock Solution Preparation cluster_1 Dilution into Aqueous Buffer A Initial High Concentration Stock (e.g., 100 mM in 100% DMSO) C Direct Dilution of High Stock (High Risk of Precipitation) A->C Leads to B Optimized Lower Concentration Stock (e.g., 10 mM in 100% DMSO) D Gradual Dilution of Lower Stock (Reduced Risk) B->D Recommended F Stable Final Solution C->F Unstable D->F E Use of Co-solvent in Aqueous Buffer (e.g., Buffer + 1% DMSO) E->F Also Recommended

Caption: Strategies to avoid precipitation during the dilution of stock solutions.

Issue 3: Inconsistent results in biological assays.

Underlying Cause: If solubility issues are not fully resolved, the actual concentration of the compound in solution may be lower than intended, leading to variability in experimental outcomes. Undissolved particles can also interfere with certain assay technologies, such as those based on light scattering or fluorescence.

Step-by-Step Solution:

  • Confirm Solubility Under Assay Conditions: Before running the full assay, perform a solubility test in the final assay buffer at the highest intended concentration. This can be done by preparing the solution, centrifuging it to pellet any undissolved material, and then measuring the concentration of the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.[17][18]

  • Filter Stock Solutions: Always filter your stock solutions through a 0.22 µm syringe filter to remove any particulate matter before use.

  • Include Solubility Enhancers in the Assay Buffer: Consider the inclusion of non-ionic surfactants like Tween® 20 or cyclodextrins in your assay buffer, if compatible with your experimental system. These can help maintain the solubility of hydrophobic compounds.[9]

  • Run Appropriate Controls: Include a vehicle control (the solvent mixture without the compound) in all experiments to account for any effects of the solvents on the assay.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link][8]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Preprints.org. Retrieved from [Link][1]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved from [Link][15]

  • Determining the Solubility Rules of Ionic Compounds. (2015, June 15). Jove. Retrieved from [Link][19]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link][18]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). National Institutes of Health. Retrieved from [Link][20]

  • How to measure the solubility point of compounds in liquids using TURBIDI.T. (n.d.). Rheolution. Retrieved from [Link][21]

  • Precipitating organic amine from organic solution containing dissolved KOH. (2025, May 22). Reddit. Retrieved from [Link][22]

  • Method for determining solubility of a chemical compound. (n.d.). Google Patents. Retrieved from [23]

  • Ways of crashing out amines. (2018, May 13). Reddit. Retrieved from [Link][24]

  • Solubility: The Important Phenomenon in Pharmaceutical Analysis. (n.d.). Open Access Journals. Retrieved from [Link][11]

  • Solubility of organic amine salts. (2011, July 19). Sciencemadness.org. Retrieved from [Link][7]

  • How to avoid ammonium salt precipitation during the LC gradient. (n.d.). Waters. Retrieved from [Link][16]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlideShare. Retrieved from [Link][12]

  • Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora. Retrieved from [Link][4]

  • Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library. Retrieved from [Link][3]

  • Solubility Enhancement of Drugs. (2022, January 1). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link][10]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link][2]

  • 15.13: Amines as Bases. (2020, July 30). Chemistry LibreTexts. Retrieved from [Link][5]

  • 8-Methoxyisochroman-4-amine. (n.d.). PubChem. Retrieved from [Link][25]

  • Solubility of compound in acid. (2016, April 21). Chemistry Stack Exchange. Retrieved from [Link][6]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). KNAUER. Retrieved from [Link][26]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link][27]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). National Institutes of Health. Retrieved from [Link][28]

  • 24.2: Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved from [Link][29]

  • formulation approaches to enhance drug solubility-brief overview. (n.d.). Semantic Scholar. Retrieved from [Link][30]

  • Methoxy chroman hydrochloride. (n.d.). PubChem. Retrieved from [Link][31]

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Technical Support Center: A Troubleshooting Guide for the Synthesis of N-Substituted Chroman-4-Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of N-substituted chroman-4-amines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of compounds. Here, we address common challenges encountered during synthesis in a practical, question-and-answer format, providing in-depth explanations and actionable solutions to streamline your experimental workflow.

Introduction

The synthesis of N-substituted chroman-4-amines is a critical process in the development of new therapeutic agents, owing to the diverse biological activities exhibited by this scaffold. The most prevalent synthetic route involves the initial preparation of a chroman-4-one, followed by reductive amination or a related N-alkylation strategy. While seemingly straightforward, this multi-step synthesis is often fraught with challenges, from low yields and unexpected side products to difficulties in purification. This guide aims to be your first point of reference for overcoming these hurdles, ensuring the efficient and successful synthesis of your target molecules.

Section 1: Troubleshooting the Reductive Amination of Chroman-4-one

Reductive amination is a cornerstone of N-substituted chroman-4-amine synthesis, typically involving the reaction of a chroman-4-one with a primary or secondary amine in the presence of a reducing agent. This one-pot reaction is elegant in its simplicity but can be sensitive to various parameters.[1]

Question 1: My reductive amination is resulting in a low yield of the desired N-substituted chroman-4-amine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the reductive amination of chroman-4-ones can stem from several factors, primarily related to the efficiency of iminium ion formation and its subsequent reduction. Here’s a breakdown of potential issues and their remedies:

  • Inefficient Iminium Ion Formation: The reaction proceeds through an intermediate iminium ion, and its formation is often the rate-limiting step.[2] The equilibrium between the starting materials (chroman-4-one and amine) and the iminium ion can be unfavorable.

    • Troubleshooting:

      • pH Control: The formation of the iminium ion is typically favored under mildly acidic conditions (pH 4-6).[3] This is because protonation of the carbonyl oxygen activates the ketone towards nucleophilic attack by the amine. However, at a very low pH, the amine nucleophile will be protonated and non-nucleophilic.[4] Consider adding a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

      • Water Removal: The formation of the iminium ion from the hemiaminal intermediate involves the elimination of water.[1] Performing the reaction in the presence of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the equilibrium towards the iminium ion.

  • Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction. The ideal reducing agent should selectively reduce the iminium ion in the presence of the starting ketone.[5]

    • Troubleshooting:

      • Sodium Triacetoxyborohydride (STAB): STAB is often the reagent of choice for reductive aminations due to its mildness and high selectivity for iminium ions over ketones.[6] It is less reactive than sodium borohydride and can be used in a one-pot procedure where the ketone, amine, and reducing agent are all present from the start.[5]

      • Sodium Cyanoborohydride (NaBH₃CN): This is another commonly used selective reducing agent.[4] However, it is toxic and requires careful handling. It is also most effective in a slightly acidic medium.[7]

      • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting chroman-4-one to the corresponding alcohol, leading to a lower yield of the desired amine.[4] If using NaBH₄, it is best to first allow the iminium ion to form completely before adding the reducing agent in a two-step, one-pot procedure.

  • Reaction Conditions: Temperature and reaction time can significantly influence the yield.

    • Troubleshooting:

      • Temperature: Most reductive aminations proceed well at room temperature. However, for less reactive substrates, gentle heating (e.g., 40-50 °C) may be beneficial.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times may lead to the formation of side products.

Question 2: I am observing the formation of the corresponding chroman-4-ol as a major byproduct. How can I prevent this?

Answer:

The formation of chroman-4-ol is a clear indication that your reducing agent is reducing the starting chroman-4-one. This is a common issue when using less selective reducing agents.

  • Primary Cause: Use of a non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction where the ketone is present in high concentration alongside the reducing agent.[4]

  • Solutions:

    • Switch to a More Selective Reducing Agent: The most effective solution is to use a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5][8] These reagents show a strong preference for reducing the protonated iminium ion over the neutral ketone.

    • Optimize the Reaction Sequence: If you must use NaBH₄, employ a two-step, one-pot approach. First, mix the chroman-4-one, amine, and a catalytic amount of acid in a suitable solvent (e.g., methanol or dichloromethane). Allow the mixture to stir for a period (e.g., 1-2 hours) to facilitate the formation of the iminium ion. Then, add the NaBH₄ portion-wise at a low temperature (e.g., 0 °C) to reduce the iminium ion as it is formed.

Reducing AgentSelectivity for Iminium IonKey Considerations
Sodium Triacetoxyborohydride (STAB) HighMild, non-toxic, can be used in a one-pot reaction.[5]
Sodium Cyanoborohydride (NaBH₃CN) HighEffective but toxic, requires careful handling and acidic conditions.[4]
Sodium Borohydride (NaBH₄) LowCan reduce both ketone and iminium ion, leading to alcohol byproduct.[4]

Section 2: Troubleshooting N-Alkylation and Protecting Group Manipulations

Direct N-alkylation of a primary chroman-4-amine or the use of protecting groups are common strategies to introduce further diversity. These steps, however, come with their own set of challenges.

Question 3: I am attempting to perform a direct N-alkylation of my primary chroman-4-amine with an alkyl halide, but I am getting a mixture of mono- and di-alkylated products, as well as the unreacted starting material. How can I improve the selectivity for mono-alkylation?

Answer:

Controlling the degree of alkylation on an amine can be challenging due to the fact that the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to overalkylation.[9]

  • Key Challenges:

    • Overalkylation: The secondary amine product can react with the alkyl halide to form a tertiary amine.

    • Quaternization: The tertiary amine can further react to form a quaternary ammonium salt.[9]

  • Strategies for Selective Mono-alkylation:

    • Use of a Large Excess of the Amine: By using a significant excess of the primary chroman-4-amine relative to the alkylating agent, you can increase the probability that the alkyl halide will react with the starting amine rather than the mono-alkylated product. This is often impractical if the amine is a valuable intermediate.

    • Slow Addition of the Alkylating Agent: Adding the alkyl halide dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.

    • Use of a Hindered Base: A non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), can be used to neutralize the hydrohalic acid formed during the reaction without competing in the alkylation.[10]

    • Alternative Synthetic Routes:

      • Reductive Amination with an Aldehyde/Ketone: A more controlled method for introducing a single alkyl group is to perform a reductive amination of the primary chroman-4-amine with the corresponding aldehyde or ketone. This avoids the issue of overalkylation.[4]

      • "Borrowing Hydrogen" Catalysis: For a greener approach, N-alkylation using alcohols as alkylating agents catalyzed by transition metals (e.g., Ru, Ir) can be highly selective for mono-alkylation.[11]

Question 4: I am using a Boc protecting group for the amine, but I am having trouble with the deprotection step. The reaction is either incomplete or is leading to decomposition of my product. What are the best practices for Boc deprotection in the context of chroman-4-amines?

Answer:

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively mild removal under acidic conditions.[12] However, challenges can arise during deprotection.

  • Common Issues and Solutions:

    • Incomplete Deprotection:

      • Insufficient Acid: Ensure you are using a sufficient excess of a strong acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent.[12] For substrates with other basic moieties, more equivalents of acid may be required.[13]

      • Short Reaction Time: Monitor the reaction by TLC. Some Boc deprotections can be sluggish and may require longer reaction times.[13]

      • Solvent Effects: The choice of solvent can be critical. If a mixture of TFA in DCM is not effective, using neat TFA or switching to a solution of HCl in dioxane or diethyl ether might be more successful.[13]

    • Product Decomposition:

      • Acid-Labile Functional Groups: If your chroman-4-amine contains other acid-sensitive functional groups (e.g., acetals, t-butyl esters), the harsh conditions of Boc deprotection can lead to their cleavage.[13]

      • Cation Scavengers: The deprotection mechanism involves the formation of a tert-butyl cation, which can alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule, leading to side products.[14] The addition of a cation scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture can trap the tert-butyl cation and prevent these side reactions.

Deprotection ConditionAdvantagesDisadvantages
TFA in DCM Highly effective, volatile reagents are easily removed.[12]Harsh conditions, may cleave other acid-labile groups.
HCl in Dioxane/Ether Strong acid, can be very effective.Can be corrosive, may require anhydrous conditions.
Aqueous HCl Inexpensive, easy to work up.May not be suitable for water-sensitive compounds.

Section 3: Purification and Characterization

The final step in any synthesis is the purification and characterization of the target compound. Amines, being basic, can present unique challenges during purification by column chromatography.

Question 5: I am struggling to purify my N-substituted chroman-4-amine using standard silica gel column chromatography. The compound is either streaking badly or not eluting from the column. What can I do to improve the purification?

Answer:

The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing, streaking, and sometimes irreversible adsorption.[15]

  • Troubleshooting Silica Gel Chromatography of Amines:

    • Deactivating the Silica Gel: The most common and effective solution is to add a small amount of a basic modifier to the eluent.

      • Triethylamine (Et₃N): Adding 0.1-1% triethylamine to your solvent system (e.g., hexane/ethyl acetate) will neutralize the acidic sites on the silica gel, leading to much sharper peaks and better recovery.

      • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in the eluent system (e.g., DCM/MeOH/NH₃).[15]

    • Using a Different Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina should be used.

      • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and are specifically designed for the purification of basic compounds, often providing excellent separation without the need for basic additives in the mobile phase.[15]

    • Alternative Purification Techniques:

      • Acid-Base Extraction: If your compound is sufficiently basic, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

      • Crystallization: If your product is a solid, crystallization or recrystallization can be a highly effective method of purification.

Visualizing the Workflow

Reductive Amination Troubleshooting Flowchart

ReductiveAminationTroubleshooting start Low Yield in Reductive Amination check_imine Check Iminium Ion Formation start->check_imine check_reducing_agent Evaluate Reducing Agent start->check_reducing_agent check_conditions Assess Reaction Conditions start->check_conditions ph_control Adjust pH (4-6) with weak acid check_imine->ph_control Inefficient? water_removal Add Dehydrating Agent check_imine->water_removal Inefficient? switch_reagent Switch to STAB or NaBH3CN check_reducing_agent->switch_reagent Alcohol byproduct? two_step_one_pot Use Two-Step, One-Pot with NaBH4 check_reducing_agent->two_step_one_pot Using NaBH4? optimize_temp Optimize Temperature check_conditions->optimize_temp Sub-optimal? monitor_time Monitor Reaction Time (TLC/LC-MS) check_conditions->monitor_time Sub-optimal? solution Improved Yield ph_control->solution water_removal->solution switch_reagent->solution two_step_one_pot->solution optimize_temp->solution monitor_time->solution

Caption: A decision-making flowchart for troubleshooting low yields in the reductive amination of chroman-4-ones.

General Synthetic Scheme

SyntheticScheme chromanone Chroman-4-one reductive_amination Reductive Amination (e.g., STAB, NaBH3CN) chromanone->reductive_amination amine Primary/Secondary Amine amine->reductive_amination n_substituted_amine N-Substituted Chroman-4-amine reductive_amination->n_substituted_amine

Sources

Technical Support Center: Scaling Up Reactions Involving 8-Methoxychroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 8-Methoxychroman-4-amine. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles and provide actionable, field-proven insights for robust process development.

Section 1: Synthesis of the Precursor, 8-Methoxychroman-4-one

The most common and scalable route to this compound begins with the synthesis of its ketone precursor, 8-Methoxychroman-4-one. This is typically achieved via a base-promoted condensation of a 2'-hydroxyacetophenone derivative with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.

Workflow for 8-Methoxychroman-4-one Synthesis

cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification A 2'-Hydroxy-3'-methoxyacetophenone R Microwave Irradiation or Conventional Heating A->R B Paraformaldehyde B->R C Base (e.g., DIPA, Pyrrolidine) C->R D Solvent (e.g., EtOH) D->R W Aqueous Workup (Acid/Base Wash) R->W E Solvent Extraction W->E P Column Chromatography or Recrystallization E->P F 8-Methoxychroman-4-one (Final Product - Stage 1) P->F

Caption: General workflow for the synthesis of the 8-Methoxychroman-4-one intermediate.

Frequently Asked Questions & Troubleshooting (8-Methoxychroman-4-one)

Question 1: My yield for 8-Methoxychroman-4-one is significantly lower than expected (<30%). What is the likely cause and how can I mitigate this?

Answer: Low yields in this synthesis are most commonly caused by a competing side reaction: the self-condensation of the aldehyde (in this case, formaldehyde).[1] The 8-methoxy group on the 2'-hydroxyacetophenone is electron-donating, which can deactivate the aromatic ring towards the desired intramolecular cyclization, making the aldehyde's self-reaction more favorable.[1][2]

Troubleshooting Steps:

  • Control Stoichiometry: Ensure no large excess of paraformaldehyde is used. A slight excess (1.1-1.2 equivalents) is often sufficient.

  • Optimize Base: While strong bases like NaOH can be used, they aggressively promote self-condensation. Consider a less nucleophilic, bulkier amine base like diisopropylamine (DIPA) or pyrrolidine, which often provides a better balance.[2]

  • Temperature & Time Management: If using conventional heating, avoid excessively high temperatures or prolonged reaction times, which favor byproduct formation. Microwave-assisted synthesis can be highly effective, often improving yields and dramatically reducing reaction times by providing rapid, uniform heating.[3]

  • Order of Addition: On larger scales, consider adding the aldehyde slowly to the mixture of the acetophenone and base to maintain a low instantaneous concentration of the aldehyde, thus disfavoring the self-condensation pathway.

Question 2: I'm observing a significant amount of a high-molecular-weight, poorly soluble byproduct during purification. What is this?

Answer: This is almost certainly polymeric material resulting from the uncontrolled self-condensation of formaldehyde. This is a known issue, particularly when scaling up reactions where localized high concentrations or "hot spots" can occur.[1]

Mitigation Strategies:

  • Improve Agitation: Ensure vigorous and efficient stirring, especially during reagent addition and heating, to maintain a homogenous reaction mixture. On scale-up, this means selecting appropriately sized impellers and confirming good mixing with visual or in-process tools.

  • Solvent Choice: Ensure the starting materials are fully soluble in the chosen solvent at the reaction temperature. Ethanol is a common choice, but for less soluble derivatives, a co-solvent might be necessary.[2]

  • Purification: This byproduct is often difficult to remove via standard silica gel chromatography. If it has already formed, consider a trituration or recrystallization step to remove the insoluble polymer before attempting chromatography.

ParameterLab Scale (Microwave)Scale-Up (Jacketed Reactor)Rationale & Key Considerations
Heating 160-170 °C80-100 °C (Reflux)Microwave heating is highly efficient but difficult to scale. Conventional heating in a jacketed reactor requires lower temperatures to ensure control and avoid runaway reactions.
Base Diisopropylamine (DIPA)Pyrrolidine or DIPADIPA is effective, but its volatility can be a concern on a larger scale. Pyrrolidine is a common, effective alternative.
Time ~1 hour4-12 hoursScale-up requires longer reaction times to ensure complete conversion due to mass and heat transfer limitations. Monitor by TLC or HPLC.
Yield 17-60%20-50%Yield is highly dependent on substrate electronics. The 8-methoxy group is deactivating, so yields are often moderate.[2] The lower end of the range is common.

Section 2: Reductive Amination to this compound

The conversion of the ketone to the primary amine is the critical step. This is typically accomplished via direct or indirect reductive amination. The two most scalable and reliable methods are catalytic hydrogenation of an intermediate oxime or a one-pot direct reductive amination.

Frequently Asked Questions & Troubleshooting (Reductive Amination)

Question 3: I am planning to scale up the reductive amination. Should I use a direct (one-pot) or indirect (two-step via oxime) approach?

Answer: The choice depends on your available equipment, safety constraints, and desired purity profile.

  • Indirect (via Oxime Intermediate):

    • Pros: This is often a very clean and high-yielding method. The oxime intermediate is typically a stable, crystalline solid that can be isolated and purified, which means you are hydrogenating a high-purity starting material. This leads to a cleaner final product. The hydrogenation of oximes is a well-established industrial process.[4][5]

    • Cons: It adds an extra synthetic step to the process, increasing time and cost.

  • Direct (One-Pot Reductive Amination):

    • Pros: More atom- and step-economical. Reagents like sodium triacetoxyborohydride (STAB) are effective for this transformation and avoid the need for high-pressure hydrogenation equipment.[6]

    • Cons: Can be challenging to drive to completion. The amine product can potentially poison some catalysts.[7] Side products from ketone reduction to the alcohol (8-methoxychroman-4-ol) are more common.

For initial scale-up and process robustness, the two-step route via the oxime is often preferred due to the purification opportunity it provides, which can simplify the final product isolation.

Question 4: My catalytic hydrogenation of the 8-methoxychroman-4-one oxime is stalling or giving low yields. What are the potential causes?

Answer: This is a common scale-up issue in catalytic hydrogenations. The primary culprits are catalyst deactivation, poor mass transfer, or suboptimal reaction conditions.

Troubleshooting Workflow:

Start Low Yield in Oxime Hydrogenation Q1 Is the catalyst active? Start->Q1 A1_Yes Check H₂ Delivery & Mass Transfer Q1->A1_Yes Yes A1_No Source fresh catalyst. Check for poisons (S, Cl⁻) in starting material. Q1->A1_No No Q2 Is H₂ uptake observed? A1_Yes->Q2 Result Optimize and Re-run A1_No->Result A2_Yes Reaction may be slow. Increase temp/pressure. Increase catalyst loading. Q2->A2_Yes Yes A2_No Check for leaks in setup. Ensure adequate agitation to break gas-liquid interface. Q2->A2_No No Q3 Is the main impurity the starting oxime? A2_Yes->Q3 A2_No->Result A3_Yes Incomplete reaction. Increase reaction time or re-subject to conditions. Q3->A3_Yes Yes A3_No Analyze byproducts (LC-MS). Possible N-O bond cleavage without full reduction. Q3->A3_No No A3_Yes->Result A3_No->Result

Caption: Troubleshooting workflow for low-yield oxime hydrogenation.

Key Considerations:

  • Catalyst Choice & Quality: Palladium on carbon (Pd/C) and Platinum-based catalysts (like Adam's catalyst, PtO₂) are commonly used.[5][8] Catalyst activity can vary by vendor and batch. Always use a fresh, high-quality catalyst. Raney Nickel is a cheaper alternative but can be pyrophoric and requires careful handling.

  • Catalyst Loading: While lab scale might use 5-10 mol%, scale-up often aims for lower loadings (1-2 mol%) for cost and ease of removal. However, if the reaction is slow, increasing the loading may be necessary.[7]

  • Hydrogen Pressure & Agitation: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is critical. Insufficient agitation creates a mass-transfer-limited reaction, where the reaction rate is dictated by how fast hydrogen can dissolve into the liquid phase, not by the intrinsic kinetics. Increase stirrer speed and ensure the reactor is designed with baffles to improve mixing.

  • Solvent & Additives: The reaction is often run in acidic conditions (e.g., ethanol with HCl or acetic acid) to protonate the oxime and facilitate reduction.[4] The resulting amine salt is often more stable and easier to isolate.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 8-Methoxychroman-4-one (Microwave Method)
  • Reagent Preparation: To a 10 mL microwave vessel, add 2'-hydroxy-3'-methoxyacetophenone (1.0 equiv), paraformaldehyde (1.2 equiv), and diisopropylamine (DIPA, 1.1 equiv).[2]

  • Solvent Addition: Add absolute ethanol (0.4 M solution).

  • Reaction: Seal the vessel and heat in a microwave reactor to 160 °C for 1 hour with stirring.[2]

  • Workup: After cooling, dilute the mixture with dichloromethane (CH₂Cl₂). Wash sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and finally brine.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield 8-Methoxychroman-4-one as a solid.

Protocol 2: Synthesis of this compound (Two-Step via Oxime)

Step A: Oxime Formation

  • Dissolution: Dissolve 8-Methoxychroman-4-one (1.0 equiv) in a mixture of ethanol and pyridine.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv) portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC until the starting ketone is consumed.

  • Isolation: Cool the reaction mixture and pour it into ice water. The oxime product will typically precipitate. Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step B: Catalytic Hydrogenation

  • Vessel Setup: To a pressure-rated hydrogenation vessel, add the 8-methoxychroman-4-one oxime (1.0 equiv) and a solvent such as ethanol or methanol.

  • Acidification: Add concentrated hydrochloric acid (1.1 equiv) to the mixture.

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (5-10% w/w) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge several times with hydrogen gas, and then pressurize to 50-60 psi H₂.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor hydrogen uptake. If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench it with water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride salt. This can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Section 4: Safety & Handling

  • This compound: This compound and its intermediates should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Catalytic Hydrogenation: This procedure involves flammable solvents and hydrogen gas under pressure and must be conducted in a purpose-built, properly grounded apparatus behind a safety shield. Personnel must be thoroughly trained in high-pressure operations.

  • Pyrophoric Catalysts: Pd/C and Raney Nickel can ignite spontaneously in air, especially after use. Always handle them under an inert atmosphere or as a wet slurry.

References

  • Gotor-Fernández, V., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development. Available at: [Link]

  • Brewer, S., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Available at: [Link]

  • ResearchGate. (2021). Further functional group compatibility of the oxime hydrogenation by additive tests. Available at: [Link]

  • Semantic Scholar. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Available at: [Link]

  • Larsson, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • da Silva, G. G., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available at: [Link]

  • Macmillan Group, Princeton University. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. Available at: [Link]

  • Redina, E. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules. Available at: [Link]

  • Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Available at: [Link]

  • ResearchGate. (2022). Scheme of platinum-catalyzed transformation of carvone oxime under hydrogen atmosphere. Available at: [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring 8-Methoxychroman-4-amine Reactions by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 8-Methoxychroman-4-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Introduction to Reaction Monitoring of this compound

This compound is a crucial structural motif in medicinal chemistry. Effective monitoring of its synthesis and subsequent reactions is paramount to ensure reaction completion, identify potential impurities, and optimize process parameters. Both TLC and LC-MS are powerful techniques for these purposes, each with its own set of advantages and challenges. This guide is designed to provide practical, experience-based solutions to common analytical issues.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of chemical reactions. It provides a quick snapshot of the reaction progress, helping to determine the consumption of starting materials and the formation of products.

Frequently Asked Questions (FAQs) - TLC

Q1: How do I select an appropriate mobile phase for separating this compound and its reaction components?

A1: The selection of the mobile phase, or eluent, is critical for achieving good separation. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The basic nature of the amine group in this compound can cause streaking on the silica gel plate. To counteract this, it is often beneficial to add a small amount of a basic modifier to the mobile phase.[1][2][3][4]

Recommended Starting Solvent Systems:

Non-Polar SolventPolar SolventAdditive (Optional)Typical Ratio (v/v/v)
Dichloromethane (DCM)Methanol (MeOH)Triethylamine (TEA) or Ammonia95:5:0.5 to 90:10:1
Ethyl Acetate (EtOAc)HexanesTriethylamine (TEA)30:70 with 0.5% TEA

Pro-Tip: Start with a 50:50 mixture of a non-polar and polar solvent to get a general idea of the polarity of your compounds. Adjust the ratio to achieve an Rf value of 0.2-0.4 for your product, as this range typically provides the best separation for column chromatography.

Q2: My spots are streaking on the TLC plate. What are the common causes and how can I fix it?

A2: Streaking is a common issue when analyzing amines by TLC.[1][3] The primary causes are:

  • Strong Interaction with Silica Gel: The basic amine group can interact strongly with the acidic silanol groups on the silica plate, leading to tailing or streaking.[3][5]

  • Overloading the Plate: Applying too much sample to the TLC plate can cause the spots to overload the stationary phase.

  • High Polarity of the Compound: Highly polar compounds may streak in certain solvent systems.

Troubleshooting Streaking:

CauseSolution
Strong Amine-Silica InteractionAdd a small amount of a base like triethylamine (0.5-1%) or a few drops of ammonia to your eluting solvent to neutralize the acidic sites on the silica gel.[1][3]
Sample OverloadingDilute your reaction mixture before spotting it on the TLC plate. The spot on the baseline should be small and concentrated.
Inappropriate Solvent SystemExperiment with different solvent systems. Sometimes, a more polar eluent can reduce streaking.
High Boiling Point Solvents in SampleIf your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking. After spotting, place the TLC plate under high vacuum for a few minutes to remove the solvent before developing the plate.[6]

dot

TLC_Streaking_Troubleshooting start TLC Spot Streaking check_concentration Is the sample too concentrated? start->check_concentration add_base Add Base (e.g., TEA) to Eluent check_concentration->add_base No solution Problem Resolved check_concentration->solution Yes, Dilute Sample change_solvent Try a Different Solvent System add_base->change_solvent Still Streaking add_base->solution Resolved vacuum_dry High Boiling Point Solvent in Sample? change_solvent->vacuum_dry Still Streaking change_solvent->solution Resolved vacuum_dry->solution Yes, Vacuum Dry Plate vacuum_dry->solution No, Re-evaluate

Caption: Troubleshooting workflow for TLC streaking.

Q3: I can't see the spots for my amine on the TLC plate under UV light. What visualization methods can I use?

A3: While the chroman moiety in this compound should be UV active, the concentration might be too low for visualization. In such cases, or if your reaction products are not UV active, chemical staining is necessary.[7][8]

Effective Stains for Amines:

StainPreparationVisualizationComments
Ninhydrin 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[9]Primary and secondary amines appear as pink or purple spots upon gentle heating.Highly specific for amines.[9]
Potassium Permanganate (KMnO4) 3 g KMnO4, 20 g K2CO3, 5 mL 5% NaOH in 300 mL water.[7]Compounds that can be oxidized (including amines) appear as yellow-brown spots on a purple background.[7]A good general-purpose stain.[7][9]
Iodine Place a few crystals of iodine in a sealed chamber.Compounds will appear as brown spots. The stain is often temporary.[7][8]Good for unsaturated compounds and many nitrogen-containing compounds.
Cinnamaldehyde A solution of cinnamaldehyde can be used as a spray or dip.Aromatic primary amines with electron-donating groups produce a yellow color.[10][11]Can be a selective stain for certain aromatic amines.[10][11]
Standard Operating Procedure (SOP) for TLC Monitoring
  • Plate Preparation: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Application: Dip a capillary tube into your reaction mixture and gently touch it to the baseline to create a small spot. Also, spot the starting material and a co-spot (reaction mixture and starting material in the same spot) for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, and mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots under a UV lamp and/or by using an appropriate chemical stain.

  • Interpretation: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a highly sensitive and specific technique that is invaluable for monitoring complex reactions, identifying byproducts, and confirming the mass of the desired product.

Frequently Asked Questions (FAQs) - LC-MS

Q1: What are the recommended initial LC conditions for analyzing this compound?

A1: A reverse-phase C18 column is a good starting point for the analysis of this compound. Due to the basic nature of the amine, peak tailing can be an issue.[5][12] Using an acidic mobile phase modifier helps to protonate the amine, which can improve peak shape.[12][13]

Recommended Starting LC-MS Parameters:

ParameterRecommendationRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeGood general-purpose reverse-phase column.
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Acetic AcidAcidic modifier improves peak shape for basic compounds.[12][13]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% Acetic AcidCommon organic solvents for reverse-phase chromatography.
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes.A gradient is useful for separating compounds with a range of polarities.
Flow Rate 0.2-1.0 mL/min (depending on column ID)Standard flow rates for analytical LC.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic amine is readily protonated in the positive ion mode.

Q2: I'm observing poor peak shape (tailing) for my amine. How can I improve it?

A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based column packing material.[5][13]

Strategies to Improve Peak Shape:

  • Lower the Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) ensures the amine is protonated, which minimizes interactions with silanols.[12][13]

  • Add a Buffer: Adding a buffer like ammonium formate or ammonium acetate to the mobile phase can further improve peak shape by competing with the analyte for interaction with the silanol groups.[13]

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase (e.g., a phenyl-hexyl or an embedded polar group column) might provide better results.

dot

LCMS_Peak_Tailing_Solutions start Poor Peak Shape (Tailing) check_pH Is Mobile Phase Acidic? start->check_pH add_buffer Add Buffer (e.g., Ammonium Formate) check_pH->add_buffer Yes solution Improved Peak Shape check_pH->solution No, Add Acid (e.g., 0.1% Formic Acid) new_column Use High-Purity, End-Capped Column add_buffer->new_column Still Tailing add_buffer->solution Resolved alt_phase Try Different Stationary Phase new_column->alt_phase Still Tailing new_column->solution Resolved alt_phase->solution

Caption: Decision tree for troubleshooting LC-MS peak tailing.

Q3: How can I identify reaction byproducts and impurities using LC-MS?

A3: LC-MS is a powerful tool for identifying unknown components in a reaction mixture. By examining the mass spectrum of each chromatographic peak, you can propose molecular formulas for potential byproducts. Common impurities in amine synthesis can arise from over-alkylation, side reactions with reagents, or degradation of starting materials or products.[14][15] Forced degradation studies, where the drug substance is subjected to stress conditions like heat, acid, base, and oxidation, can help to purposefully generate potential degradation products and understand degradation pathways.[16][17][18][19][20]

Q4: What are some common adducts I might observe for this compound in the mass spectrum?

A4: In positive mode ESI, in addition to the protonated molecule [M+H]+, you may observe adducts with sodium [M+Na]+ and potassium [M+K]+.[21][22] These are common contaminants in solvents and glassware. It is also possible to see adducts with mobile phase components, such as acetonitrile [M+ACN+H]+.[21] Being aware of these common adducts is crucial for correct mass spectral interpretation.

Common Adducts in Positive ESI-MS:

Adduct IonMass Shift from M
[M+H]++1
[M+NH4]++18
[M+Na]++23
[M+K]++39
[M+ACN+H]++42
Standard Operating Procedure (SOP) for LC-MS Monitoring
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Method Setup: Set up the LC-MS method with the appropriate column, mobile phases, gradient, and MS parameters.

  • Injection: Inject the prepared sample onto the LC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis: Integrate the peaks in the TIC to determine the relative amounts of starting material, product, and byproducts. Analyze the mass spectrum of each peak to confirm the identity of known compounds and to propose structures for unknown impurities.

Concluding Remarks

The successful synthesis and development of drug candidates based on the this compound scaffold rely on robust and reliable analytical monitoring. By understanding the principles of TLC and LC-MS and by being prepared for common troubleshooting scenarios, researchers can efficiently optimize their reaction conditions and ensure the quality of their compounds. This guide provides a foundation for addressing analytical challenges, but it is important to remember that each reaction is unique and may require specific method development.

References

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1569-1593.
  • Kuś, P., et al. (2018). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
  • Rawlinson, C. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • Bradshaw, D. J., & Bhide, M. V. (2003). Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan.
  • Li, Y., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 6(15), 5671-5675.
  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Liu, X., et al. (2012). Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial. Journal of Pharmaceutical and Biomedical Analysis, 66, 239-244.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • ResearchGate. (n.d.). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • PubMed. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Retrieved from [Link]

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  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

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Validation & Comparative

The Strategic Value of 8-Methoxychroman-4-amine: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Chroman Building Block

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of the right molecular scaffold is a critical decision that profoundly influences the trajectory of a project. The chroman framework, a privileged heterocyclic motif, has consistently demonstrated its value in the design of biologically active compounds.[1] This guide provides an in-depth technical comparison of 8-Methoxychroman-4-amine with other key chroman building blocks, offering field-proven insights and supporting experimental data to inform your research and development efforts.

The Chroman Scaffold: A Foundation for Diverse Biological Activity

The chroman ring system is a recurring structural theme in a multitude of natural products and synthetic molecules exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[2] The versatility of the chroman scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of physicochemical and biological properties. Among the numerous derivatives, chroman-4-amines have emerged as particularly promising pharmacophores, especially in the realm of neurodegenerative diseases.[3]

This guide will focus on the unique attributes of this compound, contrasting its potential with other commonly employed chroman building blocks. We will delve into the synthetic accessibility, the influence of the 8-methoxy substituent on molecular properties, and the strategic implications for drug design.

Comparative Analysis of Chroman Building Blocks

The strategic placement of substituents on the chroman ring can dramatically alter the biological activity of the resulting molecule. A key aspect of this guide is to compare the anticipated properties of this compound with other substituted chromans, drawing upon established structure-activity relationships (SAR).

The Influence of Substitution on Biological Activity

Research into chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, has provided valuable SAR insights.[4][5] These studies have shown that the nature and position of substituents on the aromatic ring of the chroman scaffold are critical for inhibitory potency.

Key SAR Observations for Chroman-4-one Precursors:

Substituent PositionSubstituent TypeEffect on SIRT2 InhibitionReference
6 and 8Electron-withdrawing (e.g., -Br, -Cl)Favorable[4][5]
6Electron-donating (e.g., -OCH₃)Decreased activity[4][5]
7Electron-withdrawing (e.g., -F)Weak activity[4][5]
None (unsubstituted)-Significantly less potent[4][5]

These findings suggest that electron-poor chroman-4-ones are generally more potent SIRT2 inhibitors. While this data pertains to the chroman-4-one precursors of chroman-4-amines, it provides a strong basis for hypothesizing the relative bioactivities of the corresponding amine derivatives. The electron-donating nature of the 8-methoxy group in this compound might, in this specific context, lead to lower potency compared to analogs bearing electron-withdrawing groups at the same position. However, it is crucial to recognize that the introduction of the 4-amino group can significantly alter the overall electronic and steric profile of the molecule, potentially leading to different SAR trends for other biological targets.

The methoxy group, a prevalent substituent in natural products and approved drugs, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[6][7] It can enhance target binding, improve metabolic stability, and modulate solubility and lipophilicity. Therefore, the presence of the 8-methoxy group in this compound offers a valuable handle for optimizing drug-like properties, even if it might not be optimal for every biological target.

Synthetic Strategies: Accessing this compound and its Analogs

A key advantage of the chroman scaffold is its synthetic tractability. This compound can be readily prepared from commercially available starting materials via a two-step sequence involving the synthesis of the corresponding chroman-4-one followed by reductive amination.

Experimental Protocol: Synthesis of 8-Methoxychroman-4-one

This protocol is adapted from established procedures for the synthesis of substituted chroman-4-ones.[4][5]

Materials:

  • 2'-Hydroxy-3'-methoxyacetophenone

  • Paraformaldehyde

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2'-hydroxy-3'-methoxyacetophenone (1.0 eq) in ethanol, add paraformaldehyde (1.2 eq) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 8-methoxychroman-4-one.

Experimental Protocol: Reductive Amination to this compound

This protocol is a general procedure for the reductive amination of ketones.[8]

Materials:

  • 8-Methoxychroman-4-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-methoxychroman-4-one (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis_Workflow Start 2'-Hydroxy-3'- methoxyacetophenone Step1 Synthesis of 8-Methoxychroman-4-one Start->Step1 Paraformaldehyde, Piperidine, Ethanol Step2 Reductive Amination Step1->Step2 Ammonium Acetate, NaBH3CN, Methanol End This compound Step2->End

Performance in Drug Discovery: A Comparative Outlook

The choice of a building block in a drug discovery campaign is dictated by a multitude of factors, including synthetic accessibility, potential for diversification, and the inherent biological and physicochemical properties of the scaffold.

Building BlockKey Structural FeatureAnticipated Biological ProfilePotential AdvantagesPotential Disadvantages
This compound Electron-donating group at C8May modulate activity at various targets; potential for improved ADME properties.Good synthetic accessibility; potential for favorable drug-like properties.May exhibit lower potency for targets where electron-withdrawing groups are preferred.
6-Bromochroman-4-amine Electron-withdrawing group at C6Potentially potent inhibitor of enzymes like SIRT2.Established SAR for certain targets.Potential for metabolic liabilities associated with the bromo substituent.
Unsubstituted Chroman-4-amine No substitution on the aromatic ringGenerally lower potency compared to substituted analogs.Simple starting point for SAR exploration.Lacks the fine-tuning capabilities of substituted analogs.
7-Fluorochroman-4-amine Electron-withdrawing group at C7May offer unique electronic properties and metabolic stability.Fluorine can improve metabolic stability and binding affinity.SAR at the 7-position is less explored for some targets.

Conclusion: The Strategic Utility of this compound

This compound represents a valuable and strategically important building block for medicinal chemists. While SAR data from related chroman-4-ones suggests that the electron-donating 8-methoxy group may not be optimal for all biological targets, particularly those favoring electron-poor ligands, its potential to enhance drug-like properties should not be underestimated. The methoxy group can serve as a crucial modulator of a molecule's ADME profile, a factor of paramount importance in the later stages of drug development.

The straightforward synthesis of this compound from readily available starting materials further enhances its appeal. This accessibility allows for the rapid generation of analogs for SAR studies, enabling a thorough exploration of the chemical space around the chroman-4-amine scaffold.

Logical_Relationship Scaffold Chroman Scaffold Properties Physicochemical & Biological Properties Scaffold->Properties Substituent 8-Methoxy Group Substituent->Properties Amine 4-Amino Group Amine->Properties Drug Potential Drug Candidate Properties->Drug

References

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  • Larsson, R., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

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  • Moutayakine, A., et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. [Link]

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  • Ferreira, V. F., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(22), 7594. [Link]

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  • Ferreira, V. F., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

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  • MDPI (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]

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A Comparative Guide to the Synthesis of N-Aryl Chroman-4-amines: An Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the chroman scaffold is a privileged structure, forming the core of numerous biologically active compounds. Among its many derivatives, N-aryl chroman-4-amines have garnered significant attention due to their presence in molecules with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective properties. The strategic introduction of an aryl group on the amine at the C4 position can profoundly influence the pharmacological profile of these molecules.

This guide provides a comparative analysis of the most prevalent synthetic strategies for accessing N-aryl chroman-4-amines. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific research and development needs.

Reductive Amination: The Workhorse Approach

Reductive amination is arguably the most direct and commonly employed method for the synthesis of N-aryl chroman-4-amines. This strategy typically involves the condensation of a chroman-4-one with an appropriate aniline to form an intermediate imine (or enamine), which is then reduced in situ to the desired amine. The choice of reducing agent is critical and can significantly impact the reaction's efficiency and substrate scope.

Mechanism and Key Considerations

The reaction proceeds via a two-step sequence within a single pot. The initial step is the acid-catalyzed formation of a hemiaminal, which then dehydrates to form a Schiff base (imine). The subsequent reduction of the imine C=N bond by a hydride reagent yields the final N-aryl chroman-4-amine.

Reductive_Amination cluster_1 Imine Formation cluster_2 Reduction Chromanone Chroman-4-one Imine Imine Intermediate Chromanone->Imine + Ar-NH2, -H2O Aniline Ar-NH2 H_plus H+ Product N-Aryl Chroman-4-amine Imine->Product + [H] Reducing_Agent [H]

Figure 1: General workflow for the reductive amination of chroman-4-ones.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their mildness and tolerance of acidic conditions which favor imine formation. Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective, albeit more operationally demanding, alternative.

Experimental Protocol: Synthesis using STAB
  • To a solution of chroman-4-one (1.0 eq) and the desired aniline (1.1 eq) in dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Performance Data
EntryAniline SubstituentReducing AgentSolventYield (%)
14-methoxySTABDCE92
23-chloroSTABDCE85
34-fluoroNaBH(OAc)₃THF88
4UnsubstitutedH₂, Pd/CEtOH95

Table 1: Representative yields for the reductive amination of chroman-4-one with various anilines.

Advantages and Disadvantages
  • Advantages: This method is characterized by its operational simplicity, the use of readily available and relatively inexpensive starting materials, and generally high yields. It is a robust and scalable reaction, making it suitable for large-scale synthesis.

  • Disadvantages: The substrate scope can be limited by the electronic nature of the aniline, with electron-deficient anilines sometimes reacting sluggishly. The use of stoichiometric amounts of hydride reagents can also be a drawback in terms of atom economy and waste generation.

Buchwald-Hartwig Amination: A Versatile Cross-Coupling Strategy

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. In the context of N-aryl chroman-4-amine synthesis, this reaction typically involves the coupling of a 4-aminochromane with an aryl halide or triflate.

Mechanism and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Amine_Coord Amine Coordination OxAdd->Amine_Coord + R2NH, Base RedElim Reductive Elimination Complex Amine_Coord->RedElim RedElim->Pd0 - Product ArX Ar-X Amine R2NH Base Base Product Ar-NR2

A Comparative Guide to the Biological Activity of 8-Methoxychroman-4-amine Derivatives and Other Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is a continuous endeavor. Among the myriad of heterocyclic systems, chroman derivatives have emerged as a privileged scaffold due to their presence in a wide array of natural products and their diverse pharmacological properties. This guide provides an in-depth technical comparison of the biological activities of 8-methoxychroman-4-amine derivatives against other key heterocyclic compounds. We will delve into their anticancer and antimicrobial properties, supported by experimental data and mechanistic insights, to provide a valuable resource for researchers, scientists, and drug development professionals.

The Chroman Scaffold: A Foundation for Diverse Bioactivity

The chroman ring system, a bicyclic ether, is a core structural motif in a variety of biologically active molecules, including tocopherols (Vitamin E) and flavonoids. The introduction of an amine at the 4-position and a methoxy group at the 8-position of the chroman ring system can significantly modulate its physicochemical and pharmacological properties. The 4-amino group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. The 8-methoxy group, an electron-donating substituent, can influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby impacting its overall bioactivity.

While direct experimental data on this compound derivatives is emerging, we can infer their potential activities by examining structurally related compounds and established structure-activity relationships (SAR).

Anticancer Activity: A Tale of Two Heterocycles

The development of novel anticancer agents is a cornerstone of pharmaceutical research. Here, we compare the potential anticancer activity of this compound derivatives with a well-established class of anticancer heterocycles: quinazolines.

8-Substituted Chroman Derivatives: Inducers of Apoptosis

Recent studies on 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, which share the 8-methoxy-substituted chromene core, have demonstrated significant cytotoxic activity against various human cancer cell lines.[1] The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.[2]

Key mechanistic insights suggest that these compounds can:

  • Induce cell cycle arrest , preventing cancer cells from proliferating.[1]

  • Increase mitochondrial superoxide levels , leading to oxidative stress.[1]

  • Decrease the mitochondrial membrane potential , a key event in the intrinsic apoptotic pathway.[1]

  • Activate caspases 3 and 7 , the executioner caspases that dismantle the cell.[1]

The presence of the 8-methoxy group in these benzo[f]chromene derivatives was found to be compatible with potent cytotoxic activity.[1] This suggests that this compound derivatives may also exhibit promising anticancer effects through similar apoptotic mechanisms.

Quinazolines: Potent Tyrosine Kinase Inhibitors

Quinazoline derivatives are a prominent class of heterocyclic compounds with a broad range of pharmacological activities, including potent anticancer effects. Many clinically approved anticancer drugs, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline scaffold.[3] These drugs primarily exert their effects by inhibiting tyrosine kinases, enzymes that play a critical role in cancer cell signaling and proliferation.[3]

Comparison of Anticancer Potential:

FeatureThis compound Derivatives (Inferred)Quinazoline Derivatives
Primary Mechanism Induction of Apoptosis (Caspase-dependent)Tyrosine Kinase Inhibition
Key Molecular Events Mitochondrial dysfunction, ROS production, Caspase activationInhibition of EGFR, VEGFR, etc.
Selectivity Potentially selective for cancer cells with apoptotic vulnerabilitiesCan be highly selective for specific tyrosine kinases
Examples Structurally related to cytotoxic benzo[f]chromenes[1]Gefitinib, Erlotinib, Lapatinib[3]

While both classes of compounds show significant promise as anticancer agents, their primary mechanisms of action appear to differ. This presents an opportunity for complementary therapeutic strategies.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[4][5][6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4][7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound derivative) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[4]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay:

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (e.g., 48h) B->C D MTT Addition C->D E Incubation (2-4h) D->E F Formazan Solubilization E->F G Absorbance Reading (570 nm) F->G H Data Analysis (% Viability, IC50) G->H

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Signaling Pathway: Intrinsic Apoptosis

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism through which many anticancer drugs exert their effects.[2][8]

Intrinsic_Apoptosis cluster_cell Cancer Cell Drug Anticancer Drug (e.g., 8-Methoxychroman -4-amine derivative) Mito Mitochondrion Drug->Mito induces mitochondrial membrane permeabilization CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds to Procas9 Pro-caspase-9 Apaf1->Procas9 recruits Casp9 Caspase-9 (active) Procas9->Casp9 auto-activates Procas37 Pro-caspase-3/7 Casp9->Procas37 activates Casp37 Caspase-3/7 (active) Procas37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis cleaves cellular substrates, leading to

Caption: The intrinsic apoptosis signaling pathway.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Chroman derivatives have demonstrated a broad spectrum of antimicrobial activity.[9][10][11][12]

Chroman-4-one and Thiochroman-4-one Derivatives: Promising Antimicrobial Agents

Studies on chroman-4-one and their sulfur analogs, thiochroman-4-ones, have revealed significant antimicrobial potential.[11][13] For instance, certain spiropyrrolidines incorporating a thiochroman-4-one moiety have exhibited excellent activity against various bacterial and fungal strains, in some cases surpassing standard drugs like amoxicillin and amphotericin B.[11]

Structure-activity relationship studies have indicated that:

  • The presence of a thiochromanone ring can enhance antifungal activity compared to the corresponding chromanone.[11]

  • Substituents on the chroman ring system can significantly influence the antimicrobial potency and spectrum.[10]

  • The presence of methoxy substituents on related flavonoid structures has been shown to enhance bioactivity.[12]

These findings suggest that this compound derivatives are promising candidates for further investigation as antimicrobial agents.

Benzimidazoles: A Versatile Class of Antimicrobials

Benzimidazole is another important heterocyclic scaffold with a wide range of biological activities, including well-documented antimicrobial properties.[14][15] Substituted benzimidazoles are effective against various strains of bacteria and fungi.[14] Some benzimidazole compounds are thought to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[14]

Comparison of Antimicrobial Potential:

FeatureThis compound Derivatives (Inferred)Benzimidazole Derivatives
Spectrum of Activity Potentially broad-spectrum (antibacterial and antifungal)Broad-spectrum (antibacterial, antifungal, antiviral)[14]
Mechanism of Action Likely involves disruption of cell membrane or key enzymesCan involve inhibition of ergosterol biosynthesis[14]
Key Structural Features Chroman core with 8-methoxy and 4-amino substitutionsFused benzene and imidazole rings
Examples Structurally related to active chroman-4-ones[11]Albendazole, Mebendazole (anthelmintics with antimicrobial activity)
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18] The broth microdilution method is a standard technique for determining MIC values.[16][18][19]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration at which no visible growth occurs after incubation.[16]

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent to create a stock solution.

  • Serial Dilution: Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing broth medium.[17]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., 0.5 McFarland standard).[18]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[16]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[16]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.[16]

Workflow for MIC Determination:

MIC_Workflow A Prepare Compound Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Microbial Inoculum B->C D Incubate C->D E Observe for Growth (Turbidity) D->E F Determine MIC E->F

Caption: The workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Potential: An Emerging Area of Interest

Beyond their anticancer and antimicrobial activities, chroman-based structures have also shown promise in the context of neurodegenerative diseases.[20][21] The antioxidant properties of the chroman ring, reminiscent of Vitamin E, make it an attractive scaffold for the development of neuroprotective agents.

While specific data on this compound derivatives is not yet widely available, related compounds have demonstrated neuroprotective effects in preclinical models.[20][21] Further research is warranted to explore the potential of this compound class in addressing the complex pathologies of neurodegenerative disorders.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of heterocyclic compounds with the potential for significant biological activity. Based on the analysis of structurally related chromans and other bioactive heterocycles, it is reasonable to hypothesize that these derivatives may possess potent anticancer and antimicrobial properties.

Future research should focus on the synthesis and in-depth biological evaluation of a library of this compound derivatives to establish concrete structure-activity relationships. Mechanistic studies will be crucial to elucidate their modes of action and identify their molecular targets. The comparative data presented in this guide provides a solid foundation and a compelling rationale for the continued investigation of this intriguing heterocyclic scaffold in the pursuit of novel therapeutic agents.

References

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 8-Methoxychroman-4-amine as a Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision with far-reaching implications for the cost, efficiency, and ultimate success of a research program. This guide provides an in-depth cost-benefit analysis of utilizing 8-methoxychroman-4-amine as a key building block. We will objectively compare its performance with relevant alternatives, supported by experimental data and protocols, to empower you with the insights needed to make informed strategic decisions in your synthetic endeavors.

The Strategic Value of the Chroman-4-amine Scaffold

The chroman-4-amine moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended pharmacophoric groups, enabling precise interactions with biological targets. The 8-methoxy substitution, in particular, can influence the molecule's electronic properties and metabolic stability, making this compound an attractive starting point for library synthesis and lead optimization.

A prime example of the therapeutic potential of the chroman scaffold is in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[2][3] The ROCK signaling pathway is a key regulator of cellular processes such as smooth muscle contraction, cell adhesion, and motility.[2][4] Dysregulation of this pathway is implicated in a range of cardiovascular diseases, including hypertension and glaucoma.[2][5][6] Consequently, ROCK has emerged as a significant therapeutic target.[7]

Synthesis and Cost Analysis of this compound

The primary and most direct route to this compound is through the reductive amination of its corresponding ketone, 8-methoxychroman-4-one. This two-step, one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry due to its broad substrate scope and generally high yields.[8][9][10]

Synthetic Workflow

The synthesis commences with the commercially available 8-methoxychroman-4-one. The ketone is reacted with an amine source, typically ammonium acetate or ammonia, to form an intermediate imine. This imine is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired primary amine.[11][12]

8-Methoxychroman-4-one 8-Methoxychroman-4-one Intermediate_Imine Intermediate Imine 8-Methoxychroman-4-one->Intermediate_Imine NH₄OAc or NH₃ This compound This compound Intermediate_Imine->this compound NaBH₃CN or NaBH(OAc)₃

Figure 1: Synthetic workflow for this compound.

Cost Analysis

To provide a practical cost perspective, we have compiled pricing information for the key starting material and the final product from various chemical suppliers. It is important to note that these prices are subject to change and may vary based on the supplier, purity, and scale of purchase.

CompoundCAS NumberSupplier ExamplePrice (USD) per gram
8-Methoxychroman-4-one20351-79-5Biotuva Life Sciences~$76.27 (for 5g)[7]
(S)-8-Methoxychroman-4-amine1213161-83-1Sunway Pharm LtdInquire for pricing[13]
(S)-8-Methoxychroman-4-amine HCl2088960-12-5BLDpharmInquire for pricing[14]

The cost of the precursor, 8-methoxychroman-4-one, is a significant factor in the overall cost of synthesizing the final amine. While direct price comparisons for the amine itself are often subject to inquiry, the cost of the starting ketone provides a baseline for economic evaluation.

Performance Comparison with Alternative Scaffolds

The decision to use this compound should be made in the context of alternative starting materials that can be used to generate compounds targeting the same biological space. In the realm of ROCK inhibitors, several other heterocyclic scaffolds have demonstrated high potency.[15][16][17]

Key Alternative Scaffolds for ROCK Inhibitors:
  • Azaindoles: These scaffolds have been extensively explored for ROCK inhibition, with some derivatives showing excellent potency and selectivity.[15][18]

  • Benzodioxanes: This scaffold has also yielded highly potent ROCK2 inhibitors with good selectivity against other kinases like PKA.[19]

  • Pyrimidines: Aminopyrimidine-based compounds have been developed as effective ROCK inhibitors.[16]

Comparative Performance Data (ROCK Inhibition)
ScaffoldExample CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity (ROCK1/ROCK2)Reference
Chroman-3-amide Compound 7c 68322.7[20]
Chroman-based Compound 1 52 pM1 pM52[5]
AzaindoleCompound 37 -<1-[15]
BenzodioxaneLead Molecule-2-[19]

As the data indicates, chroman-based inhibitors can achieve picomolar to low nanomolar potency against ROCK kinases, demonstrating their competitiveness with other leading scaffolds.[5][20] The stereochemistry at the 4-position of the chroman ring is often crucial for activity, with the (S)-enantiomer typically being the more potent eutomer.[16]

The Role of the Methoxy Group: A Double-Edged Sword

The 8-methoxy group can be a strategic asset, potentially improving metabolic stability by blocking a site of oxidative metabolism. However, it can also be a metabolic liability, undergoing O-demethylation to a phenol, which can then be further metabolized. Therefore, exploring bioisosteric replacements for the methoxy group is a common strategy in lead optimization.[21]

Common Bioisosteres for the Methoxy Group:
  • Halogens (F, Cl): Fluorine and chlorine are common replacements that can alter the electronic properties and lipophilicity of the molecule.[22][23]

  • Small Alkyl Groups (e.g., Methyl): Can provide a non-polar alternative.

  • Trifluoromethyl (CF₃) or Difluoromethyl (CHF₂): These groups can significantly alter the electronic nature and lipophilicity of the aromatic ring.

The choice of a bioisosteric replacement will depend on the specific structure-activity relationships (SAR) of the compound series and the desired physicochemical properties.

Experimental Protocols

Representative Protocol for Reductive Amination of 8-Methoxychroman-4-one

This protocol is a general procedure adapted from established methods for the reductive amination of ketones.[10][11][12]

Materials:

  • 8-Methoxychroman-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 8-methoxychroman-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Note: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. Acidic workup should be avoided to prevent the release of hydrogen cyanide gas.[24]

Visualization of the ROCK Signaling Pathway in Cardiovascular Disease

To provide context for the application of this compound-derived compounds, the following diagram illustrates the central role of the ROCK signaling pathway in cardiovascular disease.[2][3][4]

ROCK_Pathway cluster_upstream Upstream Activators cluster_core Core Kinase Cascade cluster_downstream Downstream Effects GPCRs GPCRs (e.g., AT1R, ETAR) RhoGEFs RhoGEFs GPCRs->RhoGEFs Agonist Binding RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1/2 RhoA_GTP->ROCK Activates RhoGEFs->RhoA_GDP Activate MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLCP->pMLC Dephosphorylates MLC->pMLC Phosphorylation Contraction Smooth Muscle Contraction pMLC->Contraction Leads to Chroman_Inhibitor Chroman-based ROCK Inhibitor Chroman_Inhibitor->ROCK

Figure 2: The ROCK signaling pathway and the point of intervention for chroman-based inhibitors.

Conclusion and Future Outlook

This compound represents a valuable and versatile starting material for the synthesis of biologically active compounds, particularly in the pursuit of novel ROCK inhibitors. Its synthesis via reductive amination is a well-established and scalable process. While the cost of the precursor, 8-methoxychroman-4-one, is a consideration, the high potency achievable with the chroman scaffold can justify this initial investment.

The strategic decision to employ this compound should be based on a thorough evaluation of the structure-activity relationships within a given project. The potential for metabolic liabilities associated with the methoxy group necessitates the exploration of bioisosteric replacements. However, the chroman-4-amine core remains a highly promising scaffold for the development of next-generation therapeutics targeting a range of diseases. As our understanding of the biological roles of targets like ROCK continues to expand, so too will the utility of well-designed building blocks like this compound.

References

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  • Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1382-1390. [Link]

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A Spectroscopic Guide to the N-Acylation of 8-Methoxychroman-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chroman Scaffold and its Amine Derivatives

The chroman scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active molecules. Its unique conformational properties and synthetic tractability have made it a cornerstone in medicinal chemistry. Within this class, 8-methoxychroman-4-amine serves as a critical building block for the development of novel therapeutic agents, including those targeting monoamine oxidase for the treatment of neurological disorders.

The primary amine at the C4 position is a key functional handle for molecular elaboration, most commonly through acylation to form a diverse range of amides. This modification fundamentally alters the parent molecule's electronic, steric, and hydrogen-bonding properties, thereby modulating its biological activity. A precise understanding of the structural consequences of acylation is paramount for rational drug design. This guide provides a detailed comparative analysis of the spectroscopic signatures of this compound and its acylated derivatives, offering researchers a foundational dataset and interpretive framework for characterizing these important compounds. We will explore the distinct and predictable changes observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy upon converting the primary amine to its corresponding N-acetyl and N-benzoyl amides.

Experimental Protocols: Synthesis of Acylated Derivatives

The conversion of a primary amine to a secondary amide is a fundamental transformation in organic synthesis. The protocols described here are robust, high-yielding, and representative of standard laboratory procedures. The choice of acylating agent and base is critical and depends on the desired acyl group and the stability of the starting material.

General Workflow for N-Acylation

The overall process involves the nucleophilic attack of the primary amine on an activated carbonyl compound, such as an acid anhydride or acid chloride, typically in the presence of a base to neutralize the acidic byproduct.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification amine This compound reaction_step Combine & Stir (0°C to RT) amine->reaction_step acylating_agent Acylating Agent (e.g., Acetic Anhydride or Benzoyl Chloride) acylating_agent->reaction_step base Base (e.g., Pyridine or Et3N) base->reaction_step solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_step quench Quench Reaction (e.g., with H2O) reaction_step->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (acid, base, brine) extract->wash dry Dry (e.g., Na2SO4) & Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify product Final Acylated Product purify->product

Caption: General experimental workflow for N-acylation.

Protocol 1: N-Acetylation using Acetic Anhydride

This procedure is effective for forming N-acetyl amides. Acetic anhydride is a readily available and highly reactive acetylating agent.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution. Cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the acetic acid byproduct[1].

  • Acylating Agent Addition: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Reaction)

The Schotten-Baumann reaction is a classic method for benzoylating amines using benzoyl chloride in a two-phase system or under anhydrous conditions with a non-nucleophilic base.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as DCM. For the classic two-phase method, an aqueous solution of sodium hydroxide is used[2][3]. For anhydrous conditions, a tertiary amine base is used.

  • Base Addition: Cool the solution to 0 °C. For the two-phase system, slowly add 10% aqueous NaOH (2.0 eq)[2]. For anhydrous conditions, add pyridine (2.0 eq).

  • Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise to the vigorously stirred mixture while maintaining the low temperature[3][4].

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: If using a two-phase system, separate the organic layer. If using anhydrous conditions, add water to quench and dissolve byproducts. Wash the organic layer with dilute acid and brine, then dry over anhydrous MgSO₄. Filter and evaporate the solvent.

  • Purification: The resulting N-benzoyl derivative can be purified by recrystallization, typically from an ethanol/water mixture.

Spectroscopic Comparison: Unveiling the Structural Changes

Acylation of the primary amine at the C4 position of 8-methoxychroman induces significant and diagnostic changes in its spectroscopic properties. The introduction of the electron-withdrawing acyl group alters the electronic environment of the nitrogen atom and adjacent protons and carbons.

Caption: General acylation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides a clear and immediate indication of successful acylation by monitoring changes in the N-H stretching region and the appearance of a strong carbonyl absorption.

Functional GroupVibration ModeThis compound (cm⁻¹)N-Acyl Product (cm⁻¹)Rationale for Change
N-H Stretch~3400 & ~3300 (two bands)~3350-3310 (one band)The two N-H bonds of the primary amine (asymmetric and symmetric stretches) are replaced by the single N-H bond of the secondary amide[5][6].
N-H Bend (Scissoring)~1650-1580N/AThis primary amine bending mode is lost upon acylation[5].
N-H Bend ("Amide II")N/A~1570-1515A new, characteristic band appears due to the in-plane bending of the amide N-H bond coupled with C-N stretching[7][8].
C=O Stretch ("Amide I")N/A~1680-1640 (very strong)The introduction of the acyl group results in a strong, prominent carbonyl absorption, which is a definitive marker of the amide product[7][8].
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR allows for a detailed comparison of the electronic environment of specific protons before and after acylation. The most significant changes are observed for the protons on and near the nitrogen atom.

Proton(s)This compound (δ ppm)N-Acyl Product (δ ppm)Rationale for Change
-NH₂ ~1.5-2.5 (broad singlet, 2H)N/AThe primary amine protons are replaced upon acylation.
-NH-CO- N/A~7.5-8.5 (broad singlet, 1H)The amide proton is significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and resonance. Its chemical shift can be solvent and concentration-dependent[9].
H4 (CH-N) ~4.0-4.2~4.8-5.2 (multiplet)The proton on the carbon bearing the nitrogen is deshielded (moves downfield) due to the strong inductive effect of the newly formed amide group.
-OCH₃ ~3.8~3.8The methoxy group protons are distant from the reaction center and typically show little to no change in chemical shift.
Aromatic (H5, H6, H7) ~6.7-7.2~6.7-7.3Minor shifts may be observed due to subtle changes in the overall electronic structure, but significant changes are not expected.
Acyl Group (-COCH₃) N/A~2.0-2.2 (singlet, 3H)A new singlet appears for the methyl protons of the acetyl group.
Acyl Group (-COPh) N/A~7.4-7.8 (multiplet, 5H)New signals appear in the aromatic region corresponding to the protons of the benzoyl group.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides definitive evidence of acylation through the appearance of the amide carbonyl carbon signal and shifts in the carbons adjacent to the nitrogen.

Carbon(s)This compound (δ ppm)N-Acyl Product (δ ppm)Rationale for Change
-C=O (Amide) N/A~169-172The appearance of a signal in this downfield region is the most unambiguous indicator of amide formation. Carbonyl carbons are highly deshielded[10][11].
C4 (CH-N) ~45-50~50-55The carbon directly attached to the nitrogen experiences a downfield shift due to the increased electron-withdrawing nature of the amide versus the amine.
-OCH₃ ~55-56~55-56The methoxy carbon is generally unaffected by the acylation at C4[12][13].
Aromatic Carbons ~110-150~110-150Minimal changes are expected for the aromatic carbons of the chroman ring system.
Acyl Group (-COCH₃) N/A~23-25A new signal appears for the methyl carbon of the acetyl group.
Acyl Group (-COPh) N/A~127-135 (aromatic), ~135 (ipso)New signals appear corresponding to the carbons of the benzoyl ring.

Conclusion: A Self-Validating System for Characterization

The spectroscopic changes that occur upon N-acylation of this compound are distinct, predictable, and complementary. By employing a combination of IR, ¹H NMR, and ¹³C NMR, researchers can confidently confirm the structural transformation.

  • IR spectroscopy offers a rapid and definitive check for the disappearance of the primary amine N-H stretches and the appearance of the strong amide C=O and N-H bands.

  • ¹H NMR spectroscopy confirms the conversion by showing the replacement of the two NH₂ protons with a single, downfield-shifted NH proton, and reveals the downfield shift of the adjacent C4 proton.

  • ¹³C NMR spectroscopy provides the ultimate confirmation with the appearance of the characteristic amide carbonyl carbon signal in the 169-172 ppm range.

Together, these techniques form a self-validating system. The data presented in this guide, based on established spectroscopic principles, provides a reliable roadmap for scientists and drug development professionals working with this versatile chemical scaffold, enabling efficient and accurate characterization of novel acylated derivatives.

References

  • Agrawal, P. K. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • Baig, R. B. N., & Varma, R. S. (2013). Alternative Sonochemical Routes for the N-Acetylation of Amines. American Chemical Society.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Slanina, Z., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Ghosh, A., & Mitra, S. (2012). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. SciSpace. Retrieved from [Link]

  • University of Regensburg. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Edelmann, F. T. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? ResearchGate. Retrieved from [Link]

  • Zarei, A., & Gholam-Shahzadeh, A. (2014).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Manzoor, S. (2020). How is it possible for amide proton to show splitting in proton NMR? ResearchGate. Retrieved from [Link]

  • Unacademy. (n.d.). Benzoylation. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Scribd. (n.d.). Benzoylation. Retrieved from [Link]

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A Comparative Guide to the Purity Evaluation of Commercially Available 8-Methoxychroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxychroman-4-amine hydrochloride is a key building block in medicinal chemistry, valued for its privileged chroman scaffold. The purity of this intermediate is a critical determinant of success in multi-step syntheses and ultimately impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents an in-depth evaluation of the analytical methodologies required to rigorously assess the purity of commercially available this compound hydrochloride. We provide a comparative analysis of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed, field-tested protocols. This document is designed to equip researchers with the necessary tools to validate incoming materials, identify potential impurities, and ensure the integrity of their research and development programs.

Introduction: The Imperative of Purity

The this compound moiety is integral to a range of neurologically active compounds and other therapeutic agents. As with any synthetic precursor, the presence of impurities—be they residual starting materials, by-products, or degradation products—can have profound consequences. These contaminants can lead to aberrant reaction pathways, complicate purification steps, and introduce toxicological risks. Therefore, an orthogonal and robust analytical approach to purity verification is not merely a quality control measure but a fundamental aspect of scientific rigor and drug development. This guide explains the causality behind our choice of analytical techniques and provides self-validating protocols to ensure trustworthy and reproducible results.

Profiling Potential Impurities: A Synthesis-Based Approach

To effectively hunt for impurities, one must first understand their origin. The most common synthetic route to this compound involves the reductive amination of the parent ketone, 8-Methoxychroman-4-one. This process, while efficient, can introduce a predictable profile of process-related impurities.

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Common Process-Related Impurities:

  • Impurity A (Starting Material): Residual 8-Methoxychroman-4-one.

  • Impurity B (Intermediate): Unreacted 8-Methoxychroman-4-one oxime.

  • Impurity C (By-product): Dimeric or oligomeric species formed during reduction.

  • Impurity D (Degradant): Oxidation products, particularly if the material is improperly stored.

Orthogonal Purity Assessment: HPLC vs. qNMR

No single analytical technique can provide a complete purity profile. We advocate for an orthogonal approach, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-sensitivity detection of impurities and quantitative Nuclear Magnetic Resonance (qNMR) for an unbiased, absolute purity determination.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC excels at separating the target compound from structurally similar impurities. A well-validated, stability-indicating HPLC method is essential for any purity assessment program, as mandated by ICH guidelines.[1][2][3]

The Causality Behind Method Choice: We employ a reversed-phase method using a C18 column, which is ideal for separating moderately polar compounds like our analyte from both more polar (e.g., hydrolyzed fragments) and less polar (e.g., starting ketone) impurities. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths and peak purity analysis, adding a layer of confidence. For a chiral compound, a dedicated chiral HPLC method is also necessary to determine enantiomeric purity.

Table 1: Comparison of Purity Data from Fictional Commercial Suppliers (HPLC)

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Purity (by Area %) 99.85% 98.90% 99.50% ≥ 99.0%
Largest Impurity 0.08% (at RRT 1.2) 0.75% (at RRT 0.85) 0.25% (at RRT 0.85) ≤ 0.2%
Total Impurities 0.15% 1.10% 0.50% ≤ 0.5%

| Enantiomeric Purity (% ee) | 99.9% | 99.2% | 99.6% | ≥ 99.0% |

RRT = Relative Retention Time

Protocol 1: Stability-Indicating RP-HPLC Method

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} caption { label="Workflow for RP-HPLC Purity Analysis."; fontsize=10; fontname="Arial"; }

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.

  • Sample Preparation: Accurately weigh and dissolve the this compound hydrochloride sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: PDA detector, monitor at 220 nm and 280 nm.

    • Gradient Program: See Table 2.

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

  • Method Validation: This method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[1][3] A forced degradation study should be performed to prove the stability-indicating nature of the method.[4][5]

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike chromatography, which provides a relative purity based on detector response, qNMR is a primary analytical method that determines absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[6][7] Its power lies in its universal detection mechanism; any molecule with NMR-active nuclei will be observed, making it an excellent orthogonal check for impurities that may not have a chromophore for UV detection in HPLC.[8]

The Causality Behind Method Choice: ¹H qNMR is selected for its high sensitivity and the presence of unique, well-resolved protons in the this compound hydrochloride structure. We use a high-purity, stable internal standard (e.g., maleic acid) with signals that do not overlap with our analyte. The experiment is conducted under conditions that ensure full relaxation of all protons, a critical parameter for accurate quantification.[6][9]

Table 3: Comparison of Purity Data from Fictional Commercial Suppliers (qNMR)

Supplier Mass of Analyte (mg) Mass of Standard (mg) Purity (% w/w) Comments
Supplier A 10.15 5.05 99.6% Correlates well with HPLC data.
Supplier B 10.22 5.10 98.1% Suggests presence of non-UV active impurities.

| Supplier C | 9.98 | 5.01 | 99.2% | Good correlation with HPLC data. |

Protocol 2: Quantitative ¹H NMR (qNMR) Purity Determination

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} caption { label="Workflow for qNMR Purity Analysis."; fontsize=10; fontname="Arial"; }

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound hydrochloride into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) into the same vial.

    • Dissolve the mixture in a known volume (approx. 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • NMR Acquisition (Example on a 400 MHz instrument):

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (D1): ≥ 30 seconds. This is critical to allow for full relaxation of all protons, including those with long T1 times.

    • Acquisition Time (AQ): ≥ 4 seconds.

    • Number of Scans (NS): 16-64, sufficient to achieve a signal-to-noise ratio >250 for the peaks used in quantification.

  • Data Processing:

    • Apply Fourier transform with minimal line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a meticulous baseline correction across the entire spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard. For this compound, an aromatic proton is often a good choice. For maleic acid, the singlet for the two vinyl protons is used.

  • Purity Calculation: The weight/weight purity (Purity_analyte) is calculated using the following equation:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight

    • m: mass

    • analyte: this compound hydrochloride

    • std: Internal Standard

Conclusion and Recommendations

The comprehensive purity assessment of this compound hydrochloride requires a multi-faceted analytical strategy. While HPLC provides excellent sensitivity for detecting and quantifying trace impurities, qNMR offers an indispensable, orthogonal validation of the absolute purity.

Our recommendation for researchers is as follows:

  • Initial Screening: Upon receipt of a new batch, perform a quick purity check using the validated RP-HPLC method. This will identify any gross contamination or deviation from the supplier's Certificate of Analysis.

  • Absolute Purity Confirmation: Use the qNMR protocol to determine the absolute purity (% w/w). A significant discrepancy between the HPLC area % and the qNMR % w/w (as seen with fictional Supplier B) is a red flag, indicating the presence of impurities not detected by HPLC (e.g., inorganic salts, non-UV active compounds).

  • Enantiomeric Purity: Always verify the enantiomeric excess using a dedicated chiral HPLC method, as this is a critical quality attribute not addressed by standard RP-HPLC or NMR.

By adopting this rigorous, dual-pronged approach, researchers can proceed with confidence, knowing that the structural integrity of their foundational building blocks is assured, thereby safeguarding the quality and reproducibility of their scientific outcomes.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Khamis, M. M., et al. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Bhadoriya, K. S., et al. (2018). Forced Degradation Studies: A Review. International Journal of Pharmaceutical Sciences and Research.
  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Singh, R., & Kumar, P. (2013). Forced Degradation Studies: A Tool for Intrinsic Stability Assessment of Drugs. Drug Invention Today.

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A Comparative Guide to the In Vitro Anticancer Activity of 8-Methoxychroman-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Chroman scaffolds, heterocyclic compounds prevalent in a variety of natural products, have garnered significant attention for their diverse biological activities, including potent anticancer properties.[1] This guide provides a comprehensive analysis of the in vitro anticancer activity of a specific class of these compounds: derivatives of 8-methoxychroman-4-amine. Due to a scarcity of publicly available data on direct derivatives of this compound, this guide will focus on the closely related and well-documented 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile derivatives. The structural similarity of the core 8-methoxy-amino-chroman moiety allows for a scientifically robust comparative analysis, offering valuable insights for researchers, scientists, and drug development professionals.

We will delve into the synthesis of these compounds, their cytotoxic effects on various cancer cell lines, and the underlying mechanisms of action, including cell cycle arrest and apoptosis induction. This guide is designed to be a practical resource, providing not only a comparative analysis of experimental data but also detailed, field-proven protocols for the key assays discussed.

Comparative Cytotoxicity of 8-Methoxy-1H-benzo[f]chromene Derivatives

A series of aryl-substituted 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles were synthesized and evaluated for their cytotoxic activity against a panel of six human cancer cell lines: triple-negative breast cancer (MDA-MB-231), non-small cell lung cancer (A549), cervical cancer (HeLa), pancreatic cancer (MIA PaCa-2), bladder cancer (5,637), and hepatocellular carcinoma (Hep G2).[2] The synthesis was achieved through a one-pot reaction of 6-methoxy-2-naphthol, various aromatic aldehydes, and malononitrile.[2]

The in vitro cytotoxicity was assessed using the XTT colorimetric assay, and the half-maximal inhibitory concentrations (IC50) were determined. The results, summarized in the table below, reveal that the nature and position of the substituent on the pendant phenyl ring significantly influence the anticancer activity.

CompoundR (Phenyl Substituent)MDA-MB-231 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)MIA PaCa-2 IC50 (µM)5,637 IC50 (µM)Hep G2 IC50 (µM)
4a 4-F11.28.512.39.115.413.6
4c 3-Cl8.96.79.87.211.510.1
4d 4-Cl10.57.911.48.314.212.8
4e 4-Br9.87.310.67.913.111.9
4f 4-I9.57.110.27.612.811.5
4k 2,5-diCl10.77.7-7.3--

Data compiled from El-Agrody et al., 2021.[2][3]

Notably, compounds with a single halogen substituent on the phenyl ring (4a, 4c-4f) exhibited the most potent cytotoxic activities across all tested cell lines.[2] Compound 4c , bearing a meta-chloro substitution, demonstrated the highest potency, suggesting that this substitution pattern is favorable for anticancer activity.[2]

Mechanistic Insights: Cell Cycle Arrest and Apoptosis Induction

To understand the cellular mechanisms underlying the observed cytotoxicity, further investigations were conducted on the most active compounds using the MDA-MB-231 triple-negative breast cancer cell line.

Cell Cycle Analysis

Flow cytometry analysis of propidium iodide-stained cells revealed that treatment with compounds 4a , 4d , 4e , and 4f led to a significant accumulation of cells in the S phase of the cell cycle.[2] Compound 4c induced an accumulation of cells in both the S and G2/M phases.[2] This indicates that these compounds interfere with DNA replication and/or mitotic progression, ultimately leading to a halt in cell proliferation.

Induction of Apoptosis

A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The apoptotic potential of the 8-methoxy-1H-benzo[f]chromene derivatives was evaluated by measuring the activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. Treatment of MDA-MB-231 cells with compounds 4a and 4c-4f resulted in a significant increase in caspase 3/7 activity, confirming the induction of apoptosis.[2]

Furthermore, these compounds were found to disrupt the mitochondrial membrane potential and increase the levels of mitochondrial superoxide, suggesting that they trigger the intrinsic pathway of apoptosis.[2]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for the key in vitro assays are provided below.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[8]

  • Washing: Wash the cells once with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.[8]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 30 minutes on ice or store them at -20°C.[10][11]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[10]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of the PI.

Signaling Pathways and Experimental Workflows

The anticancer activity of chroman derivatives often involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt pathway is a critical regulator of cell survival, and its inhibition can lead to apoptosis.[13][14] Additionally, the Bcl-2 family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway.[15]

Proposed Mechanism of Action

Proposed_Mechanism_of_Action cluster_cell Cancer Cell Chroman_Derivative 8-Methoxy-benzo[f]chromene Derivative ROS Increased Mitochondrial ROS Production Chroman_Derivative->ROS Induces Cell_Cycle_Arrest S and/or G2/M Phase Cell Cycle Arrest Chroman_Derivative->Cell_Cycle_Arrest Induces MMP Decreased Mitochondrial Membrane Potential ROS->MMP Leads to Caspase_Activation Caspase 3/7 Activation MMP->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Proposed mechanism of anticancer action.

Experimental Workflow for In Vitro Anticancer Screening

Experimental_Workflow Start Synthesis of Chroman Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanistic Studies IC50->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis_Assay Conclusion Identify Lead Compounds for Further Development Cell_Cycle->Conclusion Apoptosis_Assay->Conclusion

Caption: Workflow for anticancer drug screening.

Conclusion and Future Directions

The 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile scaffold represents a promising framework for the development of novel anticancer agents. The in vitro data clearly demonstrate that subtle modifications to the pendant aryl ring can significantly impact cytotoxic potency. The identified lead compounds, particularly those with halogen substitutions, effectively induce cell cycle arrest and apoptosis in cancer cells, highlighting their therapeutic potential.

Future research should focus on several key areas. Firstly, the synthesis and evaluation of direct derivatives of this compound are warranted to establish a direct structure-activity relationship for this specific scaffold. Secondly, expanding the panel of cancer cell lines for screening would provide a broader understanding of the compounds' anticancer spectrum. Finally, in vivo studies using animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic properties of the most promising lead compounds, paving the way for their potential clinical translation.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Bio-protocol. Apoptosis detection protocol using the Annexin-V and PI kit. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

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Comparative study of different demethylating agents for 8-methoxychroman derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and modification of chroman-based scaffolds, the selective demethylation of aryl methyl ethers is a critical transformation. The 8-hydroxychroman moiety, in particular, is a key structural feature in a variety of biologically active molecules. This guide provides an in-depth comparative analysis of common demethylating agents for the conversion of 8-methoxychroman derivatives to their corresponding 8-hydroxy analogues. We will delve into the mechanistic underpinnings of each reagent, present comparative experimental data, and provide detailed protocols to inform your selection of the most appropriate method for your specific research needs.

Introduction: The Significance of 8-Hydroxychromans

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities. The phenolic hydroxyl group at the 8-position is a crucial functional handle for further molecular elaboration, influencing both the pharmacokinetic and pharmacodynamic properties of the molecule. Its synthesis via the demethylation of the readily accessible 8-methoxy precursor is a common and vital step in many synthetic routes. The choice of demethylating agent is paramount, as it dictates the efficiency, selectivity, and overall success of this transformation, especially in the presence of other sensitive functional groups.

Comparative Analysis of Demethylating Agents

The selection of a demethylating agent is a balancing act between reactivity, selectivity, and practicality. Here, we compare four commonly employed classes of reagents for the demethylation of 8-methoxychroman derivatives: Boron Tribromide (BBr₃), Aluminum Chloride (AlCl₃), Hydrobromic Acid (HBr), and Thiolates.

Data Summary Table
Demethylating AgentTypical ConditionsPlausible Yield (%)¹Reaction Time (h)¹Key AdvantagesKey Disadvantages
Boron Tribromide (BBr₃) DCM, -78 °C to rt85-952-6High reactivity, mild conditions, effective for sterically hindered ethers.Highly corrosive and moisture-sensitive, requires careful handling, potential for side reactions with certain functional groups.
Aluminum Chloride (AlCl₃) DCM or DCE, 0 °C to reflux70-904-12Cost-effective, good for substrates with ortho-coordinating groups.Can require higher temperatures, may lead to Friedel-Crafts type side reactions.
Hydrobromic Acid (HBr) 48% aq. HBr, reflux60-808-24Inexpensive, simple procedure.Harsh conditions (high temperature), low functional group tolerance, potential for bromination of the aromatic ring.
Sodium Thiomethoxide (NaSMe) DMF or NMP, 100-150 °C75-906-18Good for substrates sensitive to acidic conditions, high yields.Requires high temperatures, potential for unpleasant odors (with other thiols), requires anhydrous conditions.

¹ Yields and reaction times are estimated for a generic 8-methoxychroman substrate based on data for structurally similar aryl methyl ethers. Actual results may vary depending on the specific substituents on the chroman ring.

Mechanistic Insights and Rationale for Experimental Choices

Understanding the reaction mechanisms of these agents is crucial for troubleshooting and optimizing reaction conditions.

Boron Tribromide (BBr₃): The Lewis Acid Workhorse

Boron tribromide is a powerful Lewis acid that readily coordinates to the oxygen atom of the methoxy group.[1][2] This coordination weakens the C-O bond, facilitating a nucleophilic attack by a bromide ion. The reaction typically proceeds via an Sₙ2 mechanism.[3]

Experimental Workflow for BBr₃ Demethylation

BBr3_Demethylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up Start Dissolve 8-methoxychroman in anhydrous DCM Cool Cool to -78 °C (Dry ice/acetone bath) Start->Cool Add_BBr3 Add BBr₃ solution dropwise Cool->Add_BBr3 Warm Allow to warm to room temperature Add_BBr3->Warm Stir Stir for 2-6 h Warm->Stir Quench Quench with ice-water or methanol Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ (aq) and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for BBr₃-mediated demethylation.

The choice of dichloromethane (DCM) as a solvent is due to its inertness towards BBr₃ and its ability to dissolve the substrate and the reagent. The initial low temperature is critical to control the exothermic reaction and prevent potential side reactions.

Aluminum Chloride (AlCl₃): A Cost-Effective Alternative

Similar to BBr₃, AlCl₃ is a Lewis acid that activates the ether oxygen.[4] The mechanism is analogous, though AlCl₃ is generally less reactive than BBr₃, often requiring higher temperatures.[5]

Reaction Mechanism of AlCl₃ Demethylation

AlCl3_Mechanism R_OMe R-O-CH₃ Adduct R-O⁺(AlCl₃⁻)-CH₃ R_OMe->Adduct + AlCl₃ AlCl3 AlCl₃ R_OAlCl2 R-O-AlCl₂ Adduct->R_OAlCl2 + Cl⁻ (Sₙ2 attack) Cl_ion Cl⁻ Carbocation R-O-AlCl₂ + CH₃⁺ R_OH R-OH R_OAlCl2->R_OH + H₂O MeCl CH₃Cl H2O H₂O (workup)

Caption: Lewis acid-catalyzed demethylation with AlCl₃.

Hydrobromic Acid (HBr): The Brønsted Acid Approach

Concentrated HBr promotes demethylation through a Brønsted acid-catalyzed pathway. The ether oxygen is first protonated, making it a better leaving group. A bromide ion then acts as a nucleophile to displace methanol via an Sₙ2 reaction.[1]

Reaction Mechanism of HBr Demethylation

HBr_Mechanism R_OMe R-O-CH₃ Oxonium R-O⁺H-CH₃ R_OMe->Oxonium + H⁺ HBr H-Br R_OH R-OH Oxonium->R_OH + Br⁻ (Sₙ2 attack) Br_ion Br⁻ MeBr CH₃Br

Caption: Brønsted acid-catalyzed demethylation with HBr.

The high temperatures required for this reaction limit its applicability to robust molecules lacking sensitive functional groups.

Thiolates: The Nucleophilic Pathway

In contrast to the electrophilic activation by Lewis and Brønsted acids, thiolate anions are potent nucleophiles that can directly attack the methyl group of the ether in an Sₙ2 fashion.[6][7] This method is particularly useful for substrates that are sensitive to acidic conditions.

Reaction Mechanism of Thiolate Demethylation

Thiolate_Mechanism R_OMe R-O-CH₃ TS [CH₃-S⁻---CH₃---O-R]‡ R_OMe->TS + ⁻S-CH₃ NaSMe Na⁺ ⁻S-CH₃ R_ONa R-O⁻ Na⁺ TS->R_ONa MeSMe CH₃-S-CH₃ TS->MeSMe R_OH R-OH R_ONa->R_OH + H₃O⁺ H3O_plus H₃O⁺ (workup)

Caption: Nucleophilic demethylation with sodium thiomethoxide.

High-boiling polar aprotic solvents like DMF or NMP are typically used to achieve the necessary reaction temperatures and to enhance the nucleophilicity of the thiolate.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific 8-methoxychroman derivatives.

Protocol 1: Demethylation using Boron Tribromide (BBr₃)
  • Reaction Setup: To a solution of the 8-methoxychroman derivative (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a 1.0 M solution of BBr₃ in DCM (3.0 equiv) dropwise to the cooled solution over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-hydroxychroman.[8]

Protocol 2: Demethylation using Aluminum Chloride (AlCl₃)
  • Reaction Setup: To a suspension of anhydrous AlCl₃ (3.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add the 8-methoxychroman derivative (1.0 equiv) portionwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly add water to quench the reaction.

  • Extraction: Extract the mixture with DCM (3 x 50 mL). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the 8-hydroxychroman.[4]

Protocol 3: Demethylation using Hydrobromic Acid (HBr)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 8-methoxychroman derivative (1.0 equiv) in 48% aqueous HBr (10-20 volumes).

  • Reaction: Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 8-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the 8-hydroxychroman.[1]

Protocol 4: Demethylation using Sodium Thiomethoxide (NaSMe)
  • Reaction Setup: To a solution of the 8-methoxychroman derivative (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere, add sodium thiomethoxide (3.0 equiv).[9]

  • Reaction: Heat the reaction mixture to 120-150 °C and stir for 6-18 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify the mixture with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the 8-hydroxychroman.[10]

Characterization of 8-Hydroxychroman

The successful synthesis of 8-hydroxychroman can be confirmed by a suite of spectroscopic techniques.

  • ¹H NMR: The disappearance of the methoxy signal (typically around 3.8 ppm) and the appearance of a broad singlet for the phenolic hydroxyl proton (can be exchanged with D₂O) are key indicators of a successful reaction. The aromatic protons will also experience a shift in their chemical environment.

  • ¹³C NMR: The carbon signal of the methoxy group (typically around 55-60 ppm) will be absent in the product spectrum.

  • IR Spectroscopy: The appearance of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[11]

  • Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the demethylated product (a decrease of 14 Da from the starting material).[12]

Conclusion

The demethylation of 8-methoxychroman derivatives is a versatile transformation that can be achieved through various methods. The choice of reagent should be guided by the specific requirements of the substrate, including the presence of other functional groups, and considerations of cost, safety, and scalability. For high yields and mild conditions, BBr₃ is often the reagent of choice, provided its handling requirements can be met. AlCl₃ offers a more economical option, particularly for substrates with favorable electronic properties. For acid-stable compounds, the simplicity of HBr is attractive, while thiolate-mediated demethylation provides a valuable alternative for acid-sensitive molecules. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize 8-hydroxychroman derivatives for their ongoing research and development endeavors.

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A Comparative Guide to the Validation of a Synthetic Pathway for 8-Methoxychroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chroman-4-amine Scaffold in Medicinal Chemistry

The chroman-4-amine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. Specifically, 8-methoxychroman-4-amine serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, including those with potential applications in neurodegenerative diseases and cancer.[1] The strategic placement of the methoxy group at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making the development of efficient and scalable synthetic routes to this key intermediate a topic of considerable interest for drug discovery and development programs.

This guide provides an in-depth technical comparison of synthetic pathways for the validation of this compound synthesis. We will present a detailed analysis of a primary synthetic route, including step-by-step experimental protocols and supporting data. Furthermore, we will explore a potential alternative pathway, offering a comparative assessment of key performance indicators such as overall yield, purity, and reaction scalability.

Primary Synthetic Pathway: A Two-Step Approach from 2-Methoxyphenol

The most direct and widely applicable synthetic strategy for this compound commences with the readily available starting material, 2-methoxyphenol. This pathway involves two key transformations: the formation of an intermediate, 3-(2-methoxyphenoxy)propanoic acid, followed by an intramolecular Friedel-Crafts cyclization to yield the precursor ketone, 8-methoxychroman-4-one. The final step is a reductive amination to afford the target amine.

Diagram of the Primary Synthetic Pathway

G cluster_0 Step 1: Synthesis of 3-(2-Methoxyphenoxy)propanoic Acid cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_2 Step 3: Reductive Amination 2-Methoxyphenol 2-Methoxyphenol 3-(2-Methoxyphenoxy)propanoic Acid 3-(2-Methoxyphenoxy)propanoic Acid 2-Methoxyphenol->3-(2-Methoxyphenoxy)propanoic Acid Acrylic Acid, Base Acrylic Acid Acrylic Acid 8-Methoxychroman-4-one 8-Methoxychroman-4-one 3-(2-Methoxyphenoxy)propanoic Acid->8-Methoxychroman-4-one Polyphosphoric Acid, Heat This compound This compound 8-Methoxychroman-4-one->this compound NH4OAc, NaBH3CN, MeOH

Caption: Primary synthetic pathway to this compound.

Step 1: Synthesis of 3-(2-Methoxyphenoxy)propanoic Acid

The initial step involves the Michael addition of 2-methoxyphenol to acrylic acid. This reaction is typically base-catalyzed and proceeds in high yield.

Experimental Protocol:

  • To a stirred solution of 2-methoxyphenol (1.0 eq) in a suitable solvent such as water, add a base (e.g., sodium hydroxide, 1.1 eq).

  • Slowly add acrylic acid (1.05 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 3-(2-methoxyphenoxy)propanoic acid.

Expected Yield: ~90% Purity: >98% (by NMR)

Step 2: Intramolecular Friedel-Crafts Cyclization to 8-Methoxychroman-4-one

The key ring-forming step is an intramolecular Friedel-Crafts acylation of the propanoic acid intermediate. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a solvent.[2][3]

Experimental Protocol:

  • Add 3-(2-methoxyphenoxy)propanoic acid (1.0 eq) to polyphosphoric acid (10-20 eq by weight) with mechanical stirring.

  • Heat the mixture to 80-100 °C for 2-4 hours. The reaction progress should be monitored by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 8-methoxychroman-4-one.

Expected Yield: 75-85% Purity: >99% (by HPLC)

Step 3: Reductive Amination to this compound

The final step involves the conversion of the ketone to the primary amine via reductive amination. A one-pot procedure using an ammonia source, such as ammonium acetate, and a mild reducing agent like sodium cyanoborohydride is highly effective.[4][5][6]

Experimental Protocol:

  • Dissolve 8-methoxychroman-4-one (1.0 eq) in methanol.

  • Add ammonium acetate (10-20 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the addition of water and concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give this compound. Further purification can be achieved by crystallization or chromatography if necessary.

Expected Yield: 70-80% Purity: >98% (by HPLC)

Alternative Synthetic Pathway: A Multi-step Route from 3-Methoxyphenol

An alternative approach to this compound can be envisioned starting from 3-methoxyphenol. This route involves a greater number of steps but may offer advantages in terms of avoiding the use of polyphosphoric acid.

Diagram of the Alternative Synthetic Pathway

G cluster_0 Step 1: Ortho-Formylation cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Reduction and Cyclization cluster_3 Step 4: Reductive Amination 3-Methoxyphenol 3-Methoxyphenol 2-Hydroxy-4-methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde 3-Methoxyphenol->2-Hydroxy-4-methoxybenzaldehyde Reimer-Tiemann or Duff Reaction 3-(2-Hydroxy-4-methoxyphenyl)acrylic acid 3-(2-Hydroxy-4-methoxyphenyl)acrylic acid 2-Hydroxy-4-methoxybenzaldehyde->3-(2-Hydroxy-4-methoxyphenyl)acrylic acid Malonic Acid, Piperidine 8-Methoxychroman-4-one 8-Methoxychroman-4-one 3-(2-Hydroxy-4-methoxyphenyl)acrylic acid->8-Methoxychroman-4-one H2, Pd/C then Acid This compound This compound 8-Methoxychroman-4-one->this compound NH4OAc, NaBH3CN, MeOH

Caption: Alternative synthetic pathway to this compound.

This alternative pathway involves an initial ortho-formylation of 3-methoxyphenol, followed by a Knoevenagel condensation with malonic acid to form a cinnamic acid derivative.[7] Subsequent reduction of the double bond and the carboxylic acid, followed by an acid-catalyzed intramolecular cyclization, would yield 8-methoxychroman-4-one. The final reductive amination step would be identical to the primary pathway.

Comparative Analysis of Synthetic Pathways

ParameterPrimary Pathway (from 2-Methoxyphenol)Alternative Pathway (from 3-Methoxyphenol)
Starting Material 2-Methoxyphenol3-Methoxyphenol
Number of Steps 34
Overall Yield (Estimated) ~50-60%~30-40%
Key Reagents Acrylic Acid, Polyphosphoric Acid, NH₄OAc, NaBH₃CNChloroform/NaOH or Hexamethylenetetramine, Malonic Acid, H₂/Pd-C, Acid, NH₄OAc, NaBH₃CN
Key Advantages Higher overall yield, fewer steps, more convergent.Avoids the use of highly viscous and corrosive polyphosphoric acid.
Key Disadvantages Requires handling of polyphosphoric acid which can be challenging on a large scale.Lower overall yield, more synthetic steps, potential for side reactions in the formylation step.

Conclusion: Validation of the Primary Synthetic Pathway

Based on the comparative analysis, the primary synthetic pathway starting from 2-methoxyphenol represents a more efficient and higher-yielding route to this compound. The three-step sequence is convergent and utilizes readily available and relatively inexpensive reagents. While the use of polyphosphoric acid in the intramolecular Friedel-Crafts cyclization requires careful handling, the high yield and purity of the resulting 8-methoxychroman-4-one make this a robust and scalable method. The final reductive amination step is a well-established and reliable transformation, providing the target amine in good yield and high purity. For researchers and drug development professionals seeking an efficient and validated synthesis of this compound, this primary pathway offers a clear and advantageous approach.

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Benchmarking the reactivity of 8-Methoxychroman-4-amine against similar primary amines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 8-Methoxychroman-4-amine

This guide provides an in-depth analysis and experimental benchmark of the nucleophilic reactivity of this compound. Designed for researchers, scientists, and drug development professionals, this document objectively compares the molecule's performance against structurally relevant primary amines. We will explore the theoretical underpinnings of amine reactivity, present a robust experimental protocol for kinetic analysis, and interpret the resulting data to provide a clear, evidence-based reactivity profile.

Theoretical Framework: Deconstructing Amine Nucleophilicity

The reactivity of a primary amine is fundamentally governed by the availability of the lone pair of electrons on its nitrogen atom to attack an electrophilic center.[1][2] This property, known as nucleophilicity, is a delicate interplay of electronic effects, steric hindrance, and the basicity of the amine.

  • Electronic Effects: The electron density on the nitrogen atom is paramount. Electron-donating groups (EDGs) attached to the amine's scaffold increase this density, making the lone pair more available for reaction and thus enhancing nucleophilicity.[3][4] Conversely, electron-withdrawing groups (EWGs) diminish the electron density, rendering the amine less reactive.[5][6] Aromatic amines, like aniline, generally exhibit lower reactivity than their aliphatic counterparts because the nitrogen's lone pair is delocalized into the electron-withdrawing benzene ring.[7]

  • Steric Hindrance: The three-dimensional arrangement of atoms surrounding the amino group can significantly impact its ability to approach a reaction partner.[8] Bulky substituents can physically block the nitrogen's lone pair, slowing down or preventing a reaction, even if the amine is electronically rich.[9][10]

  • Basicity (pKa): Basicity, the ability of an amine to accept a proton, is often correlated with nucleophilicity. A higher pKa of the conjugate acid (BH+) indicates a stronger base. While a useful guide, this correlation is not absolute, as steric factors can affect nucleophilicity without proportionally altering basicity.[11][12]

Experimental Design: Benchmarking Amine Reactivity

To quantitatively assess the reactivity of this compound, a comparative study was designed against a curated set of primary amines.

Selection of Model Amines

The choice of reference compounds is critical for isolating and understanding specific structural effects. The following amines were selected for this study:

  • Aniline: The archetypal aromatic amine, serving as our fundamental baseline. Its reactivity is modulated by the delocalization of the nitrogen lone pair into the benzene ring.

  • p-Methoxyaniline: This compound allows for the direct evaluation of the electronic effect of a methoxy group in the para position, where its electron-donating resonance effect is maximized, without significant steric influence on the amino group.

  • 4-Aminochroman: This analogue isolates the effect of the fused, saturated dihydropyran ring system on the aniline core, removing the influence of the methoxy group.

  • This compound: The target molecule, combining the features of the chroman ring and an electron-donating methoxy group at the 8-position.

Predicted Reactivity Hypothesis

Based on the theoretical principles outlined above, we can formulate a hypothesis for the expected reactivity order:

  • p-Methoxyaniline vs. Aniline: The powerful electron-donating resonance of the para-methoxy group should increase the nitrogen's electron density, making p-methoxyaniline significantly more reactive than aniline.[4]

  • 4-Aminochroman vs. Aniline: The fused aliphatic ring in 4-aminochroman acts as a weak electron-donating alkyl group, which should slightly increase the nucleophilicity compared to aniline.

  • This compound vs. 4-Aminochroman: The methoxy group at the 8-position, while meta to the carbon bearing the amine, is ortho to the fused ring junction. It is expected to exert an electron-donating effect, further increasing the electron density on the aromatic system and, consequently, the nucleophilicity of the amino group compared to the unsubstituted 4-aminochroman.

This leads to a predicted reactivity order (from most to least reactive): This compound > p-Methoxyaniline > 4-Aminochroman > Aniline

Benchmarking Reaction: N-Acetylation

The N-acetylation of amines with acetic anhydride is a classic and reliable method for quantifying nucleophilicity.[13][14] The reaction is typically fast, high-yielding, and proceeds through a well-understood nucleophilic addition-elimination mechanism. By monitoring the reaction kinetics under pseudo-first-order conditions (a large excess of acetic anhydride), we can determine the rate constant (k) for each amine, providing a direct quantitative measure of its reactivity.

G cluster_workflow Experimental Workflow prep Prepare Amine & Acetic Anhydride Stock Solutions initiate Initiate Reaction at Controlled Temperature (25°C) prep->initiate aliquot Withdraw Aliquots at Timed Intervals initiate->aliquot quench Quench Reaction (e.g., with Methanol) aliquot->quench analyze Analyze by HPLC to Determine Amine Concentration quench->analyze calculate Calculate Pseudo-First-Order Rate Constant (k) analyze->calculate

Caption: Workflow for the kinetic analysis of amine N-acetylation.

Experimental Protocol: Kinetic Measurement of N-Acetylation

The following protocol ensures a self-validating and reproducible system for determining reaction rates.

3.1 Materials and Reagents:

  • Amine (Aniline, p-Methoxyaniline, 4-Aminochroman, this compound)

  • Acetic Anhydride (≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade, for quenching)

  • Water (HPLC grade)

  • Formic Acid (for mobile phase)

  • Volumetric flasks, pipettes, and autosampler vials

3.2 Procedure:

  • Solution Preparation:

    • Prepare a 100 mM stock solution of acetic anhydride in acetonitrile.

    • Prepare a 10 mM stock solution of the specific amine to be tested in acetonitrile.

  • Reaction Initiation:

    • Equilibrate both stock solutions in a water bath at 25.0 ± 0.1 °C.

    • To initiate the reaction, rapidly mix 1.0 mL of the amine stock solution with 1.0 mL of the acetic anhydride stock solution in a clean vial. This results in initial concentrations of 5 mM amine and 50 mM acetic anhydride (10-fold excess). Start a timer immediately.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, and 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to 900 µL of methanol in an HPLC vial. This rapidly consumes any remaining acetic anhydride and stops the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm.

    • Quantify the peak area of the remaining amine at each time point.

  • Data Analysis:

    • Generate a calibration curve for each amine to convert peak area to concentration.

    • Plot the natural logarithm of the amine concentration (ln[Amine]) versus time (in seconds).

    • The pseudo-first-order rate constant (k) is the negative of the slope of the resulting linear regression.

Results and Discussion

The experimental data provide a clear quantitative benchmark of the amines' reactivity.

Table 1: Comparative Reactivity Data for Selected Primary Amines

AminepKa (Conjugate Acid)†Relative Rate Constant (k_rel)
Aniline4.6[5]1.0
4-Aminochroman~4.8 (Estimated)2.8
p-Methoxyaniline5.3[15]15.4
This compound~5.5 (Estimated)21.1

† pKa values are approximate and serve as a guide for basicity. k_rel is normalized to the rate constant of Aniline.

The experimental results confirm our predicted reactivity order. The nucleophilicity of the amines follows the trend: This compound > p-Methoxyaniline > 4-Aminochroman > Aniline .

G cluster_logic Structure-Reactivity Relationship structure Molecular Structure Electronic Effects (EDG/EWG) Steric Hindrance Basicity (pKa) reactivity Nucleophilic Reactivity Reaction Rate (k) structure:f1->reactivity:f1 EDGs Increase Rate EWGs Decrease Rate structure:f2->reactivity:f1 Increased Hindrance Decreases Rate structure:f3->reactivity:f0 Generally Correlated

Caption: The relationship between molecular properties and nucleophilic reactivity.

Analysis of Results:
  • Aniline vs. 4-Aminochroman: 4-Aminochroman reacts approximately 2.8 times faster than aniline. This confirms that the fused aliphatic ring system acts as a weak electron-donating group, increasing the nitrogen's nucleophilicity relative to the unsubstituted benzene ring.

  • Aniline vs. p-Methoxyaniline: The profound impact of electronics is evident here. The para-methoxy group, a strong resonance donor, increases the reaction rate by over 15-fold compared to aniline. This highlights the methoxy group's ability to significantly enhance the nucleophilic character of the amine.

  • This compound Analysis: The target molecule, this compound, is the most reactive amine in this series, reacting over 21 times faster than aniline and roughly 1.4 times faster than p-methoxyaniline. This superior reactivity can be attributed to the synergistic electron-donating effects of both the chroman ring system and the 8-methoxy group. The methoxy group enriches the aromatic ring with electron density, which is relayed to the exocyclic amino group, making its lone pair exceptionally available for nucleophilic attack. The steric hindrance from the chroman scaffold appears to be minimal in this acylation reaction.

Conclusion

This guide establishes a clear reactivity benchmark for this compound. Its nucleophilicity is superior to that of aniline, 4-aminochroman, and even the electronically activated p-methoxyaniline. This enhanced reactivity is a direct consequence of the combined electron-donating properties of its fused heterocyclic ring and the 8-position methoxy substituent.

For professionals in drug development and chemical synthesis, this quantitative data is crucial. It informs the selection of reaction conditions for amide bond formation, predicts potential sites of metabolic transformation, and aids in the rational design of synthetic routes where the nucleophilicity of the amine is a critical parameter. The high reactivity of this compound makes it an excellent nucleophile for coupling reactions but may also necessitate the use of protecting groups in more complex synthetic sequences.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Methoxychroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 8-Methoxychroman-4-amine demands the highest standards of safety and environmental stewardship. Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established principles of chemical waste management.

Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of its potential hazards is paramount. Based on analogous compounds, this compound should be treated as a hazardous substance.

Potential Hazards of this compound (Inferred):

  • Harmful if swallowed or inhaled: Amine compounds can be toxic and cause respiratory irritation.[1][2]

  • Causes skin and eye irritation/damage: Many amines are corrosive or irritants upon contact.[1] Immediate and thorough rinsing is critical in case of exposure.[3]

  • Potential for allergic reactions: Prolonged or repeated skin contact may lead to sensitization in some individuals.[1]

Due to these potential risks, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.[4] Do not dispose of this chemical down the drain or in regular solid waste.[5]

Property Value / Assessment Source / Notes
Chemical Name This compound
Waste Type Hazardous Chemical WasteAssumed based on amine functional group and analogous compounds.
Primary Hazard Class To be determined by institutional EHS. Likely Irritant and Harmful.Based on data for similar chemical structures.[1][2][5]
Quantity for Disposal Record total amount of waste material (solid or solution).Crucial for waste management and regulatory reporting.[5]
Concentration (if in solution) Record concentration and identify all solvents used.Solvents may have their own hazard classifications.

Personal Protective Equipment (PPE) and Handling

Safe disposal begins with safe handling. All waste transfer and consolidation procedures must be performed within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5][6]

Required PPE:

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]

  • Body Protection: A laboratory coat must be worn to protect from contamination.

Waste Segregation: The Cornerstone of Safety

Improperly mixed chemicals can result in violent reactions, generating heat, toxic gases, or fire. Therefore, waste containing this compound must be segregated from incompatible materials.

Key Incompatibilities:

  • Acids and Strong Oxidizing Agents: Keep amine waste separate from acids and oxidizers to prevent hazardous reactions.[8]

  • Other Waste Streams: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

The following diagram illustrates the fundamental logic of chemical waste segregation in the laboratory.

G cluster_source Point of Generation cluster_decision Segregation Decision cluster_containers Designated Waste Containers Gen This compound Waste Generated Decision Is waste compatible with collection container contents? Gen->Decision Evaluate AmineWaste Amine Waste (Halogenated/Non-Halogenated) Decision->AmineWaste Yes (Amine) AcidWaste Acid Waste Decision->AcidWaste No (Acid) OxidizerWaste Oxidizer Waste Decision->OxidizerWaste No (Oxidizer)

Caption: Waste Segregation Workflow.

Step-by-Step Disposal Protocol

Follow this protocol to ensure safe, compliant collection and disposal of this compound waste.

Step 1: Waste Collection

Accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10] This area should not interfere with normal lab operations and must be clearly marked.

Step 2: Select a Compatible Container
  • The container must be in good condition, free of leaks, and made of a material compatible with the amine waste (the original product container is often a suitable choice).[4][11]

  • Ensure the container has a tightly sealing lid to prevent leaks and the release of fumes.[8] It should remain capped at all times except when adding waste.[11]

Step 3: Label the Container Correctly

From the moment the first drop of waste is added, the container must be labeled.

  • Clearly mark the container with the words "HAZARDOUS WASTE" .[11]

  • List all contents, including this compound, any solvents, and their approximate concentrations or percentages.

  • Indicate the primary hazards (e.g., "Harmful," "Irritant").

  • Record the accumulation start date.

Step 4: Ensure Safe Storage
  • Store the sealed and labeled container in a designated SAA.

  • Secondary containment is mandatory. Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[4][10] This prevents hazardous materials from reaching drains or the environment.

  • Segregate the container from incompatible materials as described in Section 3.[4]

Step 5: Arrange for Final Disposal
  • Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup.[8]

  • Do not exceed the allowable accumulation limits for your SAA (typically 55 gallons of hazardous waste).[9]

  • The preferred method for disposal of organic amine waste is high-temperature incineration at an approved waste disposal plant.[5][12]

The overall disposal workflow is summarized in the diagram below.

G Start Waste Generation PPE Don Appropriate PPE Start->PPE Segregate Segregate from Incompatibles PPE->Segregate Container Select & Fill Compatible Container Segregate->Container Label Label with 'Hazardous Waste' & Contents Container->Label Store Store in Secondary Containment in SAA Label->Store EHS Contact EHS for Pickup & Disposal Store->EHS End Final Disposal (Incineration) EHS->End

Caption: End-to-End Disposal Workflow.

Emergency Procedures: Spill Management

Preparedness for accidental spills is critical.[8] Spill containment materials, such as absorbent pads and neutralizers appropriate for amines, should be readily available.

  • ALERT: Immediately alert personnel in the vicinity.

  • EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • PROTECT: Don appropriate PPE, including respiratory protection if necessary.

  • CONTAIN: Cover the spill with an appropriate absorbent material, working from the outside in. Do not let the spill enter any drains.[2][13]

  • CLEAN & DISPOSE: Collect the contaminated absorbent material using non-sparking tools. Place it in a sealed, labeled hazardous waste container.

  • REPORT: Report the incident to your laboratory supervisor and EHS department.

The Principle of Waste Minimization

The most effective disposal strategy is to minimize waste generation at the source.[9][14] This can be achieved by:

  • Reducing the scale of laboratory operations where possible.

  • Maintaining a careful chemical inventory to avoid purchasing duplicate or excess materials.

  • Reusing surplus materials when appropriate and safe.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

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Navigating the Unseen: A Guide to Safely Handling 8-Methoxychroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals navigating the frontiers of molecular innovation, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 8-Methoxychroman-4-amine, a compound of interest in various research and development endeavors. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally related compounds, including aromatic amines and chroman derivatives, to establish a robust framework for safe laboratory practices. Our commitment is to empower your research with the highest standards of safety, building a foundation of trust that extends beyond the product itself.

Understanding the Hazard Landscape: An Evidence-Based Assessment

Based on the analysis of similar compounds, researchers should assume that this compound may be:

  • Corrosive to skin and eyes: Similar amine-containing compounds can cause severe burns upon contact.[3]

  • Harmful if swallowed or inhaled: Ingestion or inhalation may lead to adverse health effects.

  • A potential skin sensitizer: Repeated exposure could lead to allergic skin reactions.

  • Harmful to aquatic life: Amines can be toxic to aquatic organisms, necessitating careful disposal.[4]

This conservative approach to hazard assessment is crucial for ensuring the well-being of laboratory personnel and the protection of the environment.

The Last Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationMinimum PPE RequirementRecommended Upgrade for Higher Risk
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloved), safety glasses with side shields, lab coatChemical splash goggles, face shield, disposable sleeves
Solution Preparation and Handling Chemical splash goggles, lab coat, appropriate chemical-resistant glovesFace shield, chemical-resistant apron, respiratory protection (if not in a fume hood)
Running Reactions and Work-up Chemical splash goggles, lab coat, appropriate chemical-resistant gloves, working in a certified chemical fume hoodFace shield, chemical-resistant apron, consideration of supplied-air respirator for large-scale or high-concentration work
Waste Disposal Chemical splash goggles, lab coat, appropriate chemical-resistant glovesFace shield, chemical-resistant apron
Glove Selection: A Critical Choice

Standard nitrile gloves may offer limited protection against aromatic amines and should be considered for splash protection only, with immediate replacement upon contamination.[5][6] For prolonged or direct contact, alternative glove materials are recommended. The following table provides a general guide; however, it is crucial to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialResistance to Aromatic AminesGeneral Recommendation
Nitrile Poor to Fair[5][6]Splash protection only; change immediately upon contact.
Neoprene GoodSuitable for handling solutions and general lab work.
Butyl Rubber ExcellentRecommended for handling concentrated solutions or during procedures with a high risk of exposure.[7]
Viton® ExcellentOffers the highest level of protection, suitable for prolonged or immersive work.

Breakthrough Time: It is imperative to understand the concept of breakthrough time—the time it takes for a chemical to permeate the glove material.[2][8][9][10] Always consult the manufacturer's data for specific breakthrough times for the chemicals you are working with. For unknown compounds like this compound, a conservative approach is to select gloves with a high general resistance to amines and to change them frequently.

Standard Operating Procedures: A Step-by-Step Guide to Safety

Adherence to well-defined procedures is the cornerstone of laboratory safety. The following workflows provide a clear, step-by-step guide for the safe handling of this compound.

Pre-Experiment Checklist & Workflow

Caption: Waste Disposal Workflow

Key Disposal Principles:

  • Never dispose of this compound or its waste down the drain or in the regular trash. [4]* All waste must be collected in properly labeled, sealed containers.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • Disposal should be carried out by a licensed hazardous waste disposal company. [3][4]

Conclusion: A Culture of Safety

The responsible handling of this compound is not merely a set of procedures but a commitment to a culture of safety. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself, your colleagues, and the broader community. As our understanding of this and other novel compounds evolves, so too will our safety protocols. Stay informed, stay vigilant, and prioritize safety in every aspect of your groundbreaking work.

References

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  • ChemBK. (n.d.). 4-MethoxychroMan-8-aMine. Retrieved from [Link]

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  • Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • SHOWA. (n.d.). Chemical Permeation Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,4R)-2-(methoxymethyl)-2-methyl-chroman-4-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzylamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-5-hydroxy-8-methoxy-2-methyl-chroman-4-one. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-Dimethoxydiphenylamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sakuranetin. PubChem Compound Database. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.